Product packaging for Erythromycin/sulfisoxazole(Cat. No.:CAS No. 83047-45-4)

Erythromycin/sulfisoxazole

Cat. No.: B3063971
CAS No.: 83047-45-4
M. Wt: 1001.2 g/mol
InChI Key: LUDXWSVNRXAANN-YZPBMOCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erythromycin/sulfisoxazole is a useful research compound. Its molecular formula is C48H80N4O16S and its molecular weight is 1001.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H80N4O16S B3063971 Erythromycin/sulfisoxazole CAS No. 83047-45-4

Properties

CAS No.

83047-45-4

Molecular Formula

C48H80N4O16S

Molecular Weight

1001.2 g/mol

IUPAC Name

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13.C11H13N3O3S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-6,14H,12H2,1-2H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI Key

LUDXWSVNRXAANN-YZPBMOCRSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Erythromycin and Sulfisoxazole in Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless challenge of antimicrobial resistance necessitates a profound understanding of the molecular interactions between antibiotics and their bacterial targets. This technical guide provides a comprehensive exploration of the molecular targets of two widely used antimicrobial agents, erythromycin (B1671065) and sulfisoxazole (B1682709), with a focus on their inhibitory effects on bacterial protein synthesis and related metabolic pathways. Erythromycin, a macrolide antibiotic, directly impedes protein synthesis by targeting the bacterial ribosome. In contrast, sulfisoxazole, a sulfonamide, disrupts a crucial metabolic pathway essential for the synthesis of nucleic acids and amino acids. This document delves into the specific molecular interactions, presents quantitative data on their inhibitory activities, and provides detailed experimental protocols for studying these mechanisms, offering a valuable resource for researchers in microbiology, pharmacology, and drug development.

Erythromycin: Targeting the Bacterial Ribosome to Inhibit Protein Synthesis

Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] This selective toxicity arises from structural differences between bacterial (70S) and mammalian (80S) ribosomes.

Molecular Target and Mechanism of Action

The primary molecular target of erythromycin is the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit.[4] Specifically, erythromycin binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[5] By physically obstructing this tunnel, erythromycin stalls the elongation phase of protein synthesis.[2][3] This blockage prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, leading to the premature dissociation of the incomplete polypeptide chain.[2]

Key interactions between erythromycin and the 23S rRNA involve specific nucleotides. Adenine 2058 and Adenine 2059 in domain V of the 23S rRNA are critical for erythromycin binding.[4] Modification of these residues, for instance through methylation by Erm methyltransferases, can confer resistance to macrolides.[6]

Erythromycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit mRNA mRNA 23S_rRNA 23S rRNA NPET Nascent Peptide Exit Tunnel (NPET) A_Site A-Site P_Site P-Site A_Site->P_Site Translocation E_Site E-Site P_Site->E_Site Translocation Growing_Peptide Growing Polypeptide Chain P_Site->Growing_Peptide Premature dissociation Erythromycin Erythromycin Erythromycin->NPET Binds to Inhibition Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters Growing_Peptide->NPET Exits through Inhibition->P_Site Blocks Translocation

Mechanism of Erythromycin Action on the Bacterial Ribosome.
Quantitative Data: Binding Affinity and Inhibitory Concentration

The potency of erythromycin is quantified by its binding affinity (dissociation constant, Kd) to the ribosome and its concentration required to inhibit protein synthesis by 50% (IC50). These values can vary between different bacterial species.

AntibioticBacterial SpeciesParameterValueReference
ErythromycinEscherichia coliKd1.0 x 10⁻⁸ M
ErythromycinStaphylococcus aureusIC50 (Protein Synthesis)Identical to IC50 for 50S subunit assembly[7][8]
ErythromycinStreptococcus pneumoniae-Reduced affinity in resistant strains[6]

Sulfisoxazole: Inhibiting Folate Biosynthesis

Sulfisoxazole belongs to the sulfonamide class of antibiotics and functions by inhibiting a critical enzyme in the bacterial folate biosynthesis pathway.[9][10] Unlike bacteria, humans obtain folate from their diet, making this pathway an excellent target for selective antimicrobial therapy.

Molecular Target and Mechanism of Action

The molecular target of sulfisoxazole is dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[9][10] This is an essential step in the de novo synthesis of folic acid.

Sulfisoxazole is a structural analog of pABA and acts as a competitive inhibitor of DHPS.[10] It competes with pABA for the active site of the enzyme, and when sulfisoxazole binds, it prevents the formation of dihydropteroate, thereby halting the folate synthesis pathway.[11] The depletion of folate precursors inhibits the synthesis of essential metabolites, including purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth.

Folate_Biosynthesis_Inhibition GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids_Amino_Acids Nucleic Acids & Amino Acids Tetrahydrofolate->Nucleic_Acids_Amino_Acids Sulfisoxazole Sulfisoxazole Inhibition Competitive Inhibition Sulfisoxazole->Inhibition Inhibition->DHPS Blocks pABA binding

Inhibition of the Bacterial Folate Biosynthesis Pathway by Sulfisoxazole.
Quantitative Data: Inhibition Constants

The inhibitory potency of sulfisoxazole against DHPS is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

AntibioticBacterial SpeciesEnzymeParameterValueReference
SulfisoxazoleEscherichia coliDHPS-High-level resistance can be mediated by sul2 gene[12]
SulfamethoxazoleMycobacterium tuberculosisDHPS-Active against M. tuberculosis[13]
SulfamethoxazoleHaemophilus influenzaeFolate Pathway-Deregulation of protein synthesis observed[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and mechanisms of action of erythromycin and sulfisoxazole.

Ribosome Isolation from E. coli

This protocol describes the isolation of 70S ribosomes from E. coli for use in binding and in vitro translation assays.[1][15][16]

Materials:

  • E. coli cells (e.g., MRE600 strain, which is RNase I deficient)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 2 mM DTT)

  • Sucrose (B13894) solutions (10% and 30% w/v in lysis buffer)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Grow E. coli cells to mid-log phase (OD600 ≈ 0.6).

  • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Layer the supernatant onto a 30% sucrose cushion in lysis buffer.

  • Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16 hours at 4°C.

  • Gently wash the ribosome pellet with lysis buffer.

  • Resuspend the pellet in a minimal volume of lysis buffer.

  • Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit ≈ 23 pmol of 70S ribosomes).

  • Aliquot and store the purified ribosomes at -80°C.

Ribosome_Isolation_Workflow Start Start: E. coli Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Lyse Cells (French Press/Sonication) Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Sucrose_Cushion Layer on Sucrose Cushion Clarify->Sucrose_Cushion Ultracentrifugation Ultracentrifugation Sucrose_Cushion->Ultracentrifugation Wash Wash Ribosome Pellet Ultracentrifugation->Wash Resuspend Resuspend Pellet Wash->Resuspend Quantify Quantify Ribosomes (A260) Resuspend->Quantify Store Store at -80°C Quantify->Store End End: Purified 70S Ribosomes Store->End

Workflow for Bacterial Ribosome Isolation.
In Vitro Protein Synthesis Inhibition Assay

This assay measures the inhibitory effect of a compound on protein synthesis using a cell-free transcription-translation system and a reporter gene, such as luciferase.[17][18][19][20][21][22]

Materials:

  • E. coli S30 extract system for coupled in vitro transcription-translation

  • Plasmid DNA encoding a reporter gene (e.g., firefly luciferase) under a suitable promoter (e.g., T7)

  • Amino acid mixture

  • Erythromycin stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix containing the S30 extract, buffer, amino acids, and plasmid DNA.

  • Aliquot the master mix into a 96-well plate.

  • Add serial dilutions of erythromycin to the wells. Include a no-drug control.

  • Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each erythromycin concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the logarithm of the erythromycin concentration to determine the IC50 value.

Coupled Spectrophotometric Assay for DHPS Inhibition

This continuous assay measures the activity of DHPS by coupling its reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[23][24][25][26][27]

Materials:

  • Purified DHPS and DHFR enzymes

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (pABA)

  • NADPH

  • Sulfisoxazole stock solution

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 7.6)

  • UV-visible spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture in a cuvette or 96-well plate containing assay buffer, DHFR, and NADPH.

  • Add serial dilutions of sulfisoxazole to the reaction mixtures. Include a no-inhibitor control.

  • Add DHPS to each reaction and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the substrates, DHPPP and pABA.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each sulfisoxazole concentration from the linear portion of the absorbance versus time plot.

  • Determine the IC50 and/or Ki value for sulfisoxazole.

DHPS_Assay_Workflow Start Start: Prepare Reagents Prepare_Mix Prepare Reaction Mix (Buffer, DHFR, NADPH) Start->Prepare_Mix Add_Inhibitor Add Sulfisoxazole (Serial Dilutions) Prepare_Mix->Add_Inhibitor Add_DHPS Add DHPS Enzyme Add_Inhibitor->Add_DHPS Pre_Incubate Pre-incubate at 37°C Add_DHPS->Pre_Incubate Initiate_Reaction Initiate with Substrates (DHPPP, pABA) Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Determine_Inhibition Determine IC50/Ki Calculate_Velocity->Determine_Inhibition End End: Inhibition Parameters Determine_Inhibition->End

Workflow for the Coupled Spectrophotometric DHPS Inhibition Assay.
Fluorescence Polarization Assay for Macrolide-Ribosome Binding

This homogeneous assay measures the binding of a fluorescently labeled macrolide to the ribosome by detecting changes in the polarization of emitted light.[19][28][29][30]

Materials:

  • Purified 70S ribosomes

  • Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)

  • Unlabeled erythromycin or other competitor compounds

  • Binding buffer (e.g., 20 mM HEPES pH 7.6, 6 mM Mg(OAc)2, 150 mM NH4Cl, 2 mM DTT)

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the fluorescently labeled erythromycin in binding buffer.

  • Add a fixed concentration of ribosomes to each dilution in a black 96-well plate.

  • Incubate at room temperature for 30 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization of each well.

  • For competition assays, incubate a fixed concentration of ribosomes and fluorescently labeled erythromycin with serial dilutions of unlabeled competitor.

  • Measure the decrease in fluorescence polarization as the labeled probe is displaced by the competitor.

  • Calculate the Kd for the fluorescent probe and the Ki for the competitor compounds.

Ribosome Profiling

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[7][17][31][32][33][34]

Materials:

  • Bacterial culture

  • Translation inhibitor (optional, e.g., chloramphenicol)

  • Lysis buffer

  • RNase I

  • Sucrose gradient solutions

  • RNA extraction and library preparation kits

  • Next-generation sequencer

Procedure:

  • Treat the bacterial culture with a translation inhibitor (optional) to arrest ribosomes.

  • Rapidly harvest and lyse the cells.

  • Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.

  • Isolate monosomes by sucrose gradient centrifugation.

  • Extract the ribosome-protected mRNA fragments (footprints).

  • Prepare a cDNA library from the footprints.

  • Sequence the library using a next-generation sequencer.

  • Align the sequencing reads to the bacterial genome to map the positions of the ribosomes.

Conclusion

This technical guide has provided a detailed overview of the molecular targets and mechanisms of action of erythromycin and sulfisoxazole. Erythromycin directly inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Sulfisoxazole acts as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the essential folate biosynthesis pathway. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to further investigate these and other antimicrobial agents. A thorough understanding of these molecular interactions is paramount for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

The Rise and Fall of a Combination: A Technical History of Erythromycin/Sulfisoxazole Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Historical Trajectory, Mechanistic Synergy, and Clinical Application of the Erythromycin (B1671065) and Sulfisoxazole (B1682709) Combination.

The combination of erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide, represents a notable chapter in the history of pediatric infectious disease management. Marketed primarily under the brand name Pediazole®, this fixed-dose combination was a mainstay for the treatment of acute otitis media (AOM) in children for several decades.[1][2] This technical guide delves into the historical development, mechanistic rationale, clinical evaluation, and eventual decline of this once-prominent therapeutic agent.

Genesis of a Combination: Rationale and Early Development

The development of the erythromycin/sulfisoxazole combination was driven by the evolving etiological landscape of pediatric acute otitis media, particularly the emergence of β-lactamase-producing strains of Haemophilus influenzae.[3] Erythromycin demonstrated activity against Gram-positive organisms like Streptococcus pneumoniae, a common causative agent of AOM. However, its coverage against H. influenzae was less reliable. Conversely, sulfisoxazole was effective against many strains of H. influenzae but had gaps in its coverage of S. pneumoniae.

The combination of these two agents was predicated on the principle of antimicrobial synergy, aiming to provide broad-spectrum coverage against the most common pathogens responsible for pediatric ear infections. This synergistic interaction results in a lowering of the minimal inhibitory concentration (MIC) of each individual antibacterial agent. The development was spearheaded by Ross Laboratories, with the product becoming a widely prescribed treatment for AOM in children.[4]

Mechanism of Synergistic Action

The synergistic effect of the this compound combination stems from the distinct and complementary mechanisms of action of its components. Erythromycin inhibits bacterial protein synthesis, while sulfisoxazole targets folic acid synthesis, a critical metabolic pathway for bacterial growth.

  • Erythromycin: This macrolide antibiotic binds to the 50S subunit of the bacterial ribosome, which interferes with aminoacyl translocation and ultimately halts protein synthesis.[4] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms.

  • Sulfisoxazole: As a sulfonamide, sulfisoxazole is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Without folic acid, bacteria cannot synthesize nucleic acids and other essential cellular components, leading to the cessation of growth and replication.

The combination of these two bacteriostatic agents creates a powerful synergistic effect. By simultaneously targeting two independent and essential bacterial metabolic pathways, the combination can be effective against a broader range of pathogens and potentially reduce the development of resistance.

Synergy_Mechanism cluster_bacterium Bacterial Cell cluster_drugs Antibiotic Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Reduction Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Co-factor Bacterial_Growth Bacterial Growth & Replication Nucleic_Acids->Bacterial_Growth Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Site of Protein_Synthesis->Bacterial_Growth Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Inhibits Erythromycin Erythromycin Erythromycin->Ribosome Binds to & Inhibits

Synergistic inhibition of bacterial growth.

Pharmacokinetic Profile

The pharmacokinetic properties of the erythromycin and sulfisoxazole combination were studied to ensure adequate systemic exposure for therapeutic efficacy. The combination was typically administered as an oral suspension, particularly for pediatric use.

ParameterErythromycin EthylsuccinateSulfisoxazole Acetyl
Absorption Readily and reliably absorbed, with higher serum concentrations when given with food.[5]Rapidly and completely absorbed, primarily in the small intestine.[5]
Protein Binding Largely bound to plasma proteins.[5]Information not available
Distribution Diffuses readily into most body fluids.[5]Information not available
Metabolism Primarily metabolized in the liver.Information not available
Excretion Excreted in the bile.[5]Information not available

Clinical Efficacy: Key Studies

The clinical utility of the this compound combination was primarily evaluated in the context of acute otitis media in children. Several clinical trials compared its efficacy to other commonly prescribed antibiotics of the era.

Comparative Trial vs. Amoxicillin (B794)

A significant double-blind, multiple-dose comparative study evaluated the efficacy of this compound against amoxicillin for the treatment of AOM in children.[6]

Experimental Protocol:

  • Study Design: Double-blind, randomized, comparative clinical trial.

  • Patient Population: 145 children with acute otitis media.

  • Treatment Arms:

    • This compound (Pediazole) oral suspension.

    • Amoxicillin oral suspension.

  • Dosage: Not specified in the abstract.

  • Duration of Therapy: 10 days.

  • Primary Outcome: Cure rates at 10 to 14 days based on otoscopic and tympanometric results.

Results:

Organism/OutcomeAmoxicillin Cure RateThis compound Cure Rate
All Organisms83% (63/72)89% (65/73)
Haemophilus species84% (26/31)83% (20/14)
Ampicillin-resistant Haemophilus100% (1/1)88% (7/8)
Streptococcus pneumoniae82% (29/35)98% (39/40)
Clinical Recurrence (S. pneumoniae) 66% (8/12)33% (3/9)
Middle Ear Effusion (Days 10-14) 38% (27/72)48% (35/73)
Middle Ear Effusion (Day 28) 10% (7/71)16% (11/70)

Data extracted from Rodriguez et al., 1985.[6]

Comparative Trial vs. Amoxicillin/Clavulanic Acid

A prospective, randomized, open-label study compared the efficacy and safety of this compound to amoxicillin/clavulanic acid in young children with AOM.[3]

Experimental Protocol:

  • Study Design: Prospective, randomized, open-label clinical trial.

  • Patient Population: 111 young children with otitis media.

  • Treatment Arms:

    • This compound (Pediazole): 50 mg/kg/day in 3 divided doses.

    • Amoxicillin/clavulanic acid: 40 mg/kg/day in 3 or 4 divided doses.

  • Duration of Therapy: 10 days.

  • Primary Outcome: Efficacy and safety evaluation.

Results: The study concluded that there was no statistically significant difference in efficacy between the two treatment groups.[3]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (10 days) cluster_followup Follow-up & Assessment cluster_outcomes Outcome Measures Patient_Pool Children with Acute Otitis Media Inclusion_Criteria Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Criteria Randomize Randomization Inclusion_Criteria->Randomize Group_A Erythromycin/ Sulfisoxazole Randomize->Group_A Group_B Comparator Antibiotic (e.g., Amoxicillin) Randomize->Group_B Follow_Up_1 10-14 Days Post-Treatment Group_A->Follow_Up_1 Follow_Up_2 28 Days Post-Treatment Group_A->Follow_Up_2 Adverse_Events Adverse Events Group_A->Adverse_Events Group_B->Follow_Up_1 Group_B->Follow_Up_2 Group_B->Adverse_Events Assessment Otoscopy & Tympanometry Follow_Up_1->Assessment Follow_Up_2->Assessment Cure_Rate Cure Rate Assessment->Cure_Rate Recurrence_Rate Recurrence Rate Assessment->Recurrence_Rate

Generalized clinical trial workflow.

In Vitro Synergy Studies

The synergistic activity of erythromycin and sulfisoxazole has been a key aspect of its therapeutic rationale. While specific historical data from the initial development is scarce, the principles of in vitro synergy testing provide a framework for understanding how this was likely evaluated.

Experimental Protocols for Synergy Testing:

  • Checkerboard Assay: This method involves a two-dimensional titration of both antibiotics in a microtiter plate. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the degree of synergy. An FIC index of ≤ 0.5 is generally considered synergistic.[7][8]

  • Time-Kill Assay: This dynamic method measures the rate of bacterial killing over time when exposed to antibiotics alone and in combination. Synergy is demonstrated by a significant increase in the rate and extent of killing with the combination compared to the most active single agent.

Decline and Discontinuation

Despite its widespread use, the this compound combination has been largely discontinued (B1498344) in the United States and other regions.[1][9] Several factors contributed to its decline:

  • Adverse Effects: The combination was associated with a range of side effects, including gastrointestinal disturbances (nausea, vomiting, diarrhea) and the potential for more severe reactions such as skin rashes.[10]

  • Emergence of Newer Agents: The development of newer classes of antibiotics with improved safety profiles, more convenient dosing schedules, and potentially better efficacy against resistant strains led to a shift in prescribing practices.

  • Evolving Resistance Patterns: As with many antibiotics, bacterial resistance to both macrolides and sulfonamides has increased over time, diminishing the empirical effectiveness of the combination.

According to the FDA, the discontinuation of Pediazole was not due to safety or efficacy concerns at the time.[1]

Conclusion

The historical development of the this compound combination therapy provides a valuable case study in rational drug combination to address specific clinical needs. Its synergistic mechanism of action offered a broad spectrum of coverage for pediatric acute otitis media in an era of emerging antibiotic resistance. While the combination has been largely superseded by newer agents, its story underscores the dynamic interplay between evolving microbiology, clinical evidence, and the continuous search for improved therapeutic options in infectious disease management. The principles of synergy and combination therapy explored during its development remain highly relevant in the ongoing battle against antimicrobial resistance.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Erythromycin Ethylsuccinate and Sulfisoxazole Acetyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability characteristics of two important pharmaceutical compounds: erythromycin (B1671065) ethylsuccinate and sulfisoxazole (B1682709) acetyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and quality control.

Introduction

Erythromycin ethylsuccinate and sulfisoxazole acetyl are often used in combination for the treatment of bacterial infections, particularly in pediatric populations. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis, while sulfisoxazole is a sulfonamide that blocks the synthesis of folic acid in bacteria. The ethylsuccinate and acetyl ester forms of these drugs are utilized to improve their palatability and pharmacokinetic profiles. A thorough understanding of their chemical properties and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

Chemical Properties

The fundamental chemical and physical properties of erythromycin ethylsuccinate and sulfisoxazole acetyl are summarized below. These properties are critical for predicting their behavior in various formulation and physiological environments.

Erythromycin Ethylsuccinate

Erythromycin ethylsuccinate is the 2'-ethylsuccinate ester of erythromycin A. It is a white or slightly yellow, crystalline powder that is practically odorless and tasteless.[1]

Table 1: Chemical and Physical Properties of Erythromycin Ethylsuccinate

PropertyValue
Molecular Formula C₄₃H₇₅NO₁₆
Molecular Weight 862.06 g/mol [2]
Appearance White to slightly yellow crystalline solid[1]
Melting Point 219-224 °C[2]
pKa 13.09 ± 0.70 (Predicted)[2]
Solubility
    In WaterInsoluble[3]
    In EthanolReadily soluble[3]
    In AcetoneReadily soluble[3]
    In ChloroformReadily soluble[3]
    In Diethyl EtherSlightly soluble[3]
Sulfisoxazole Acetyl

Sulfisoxazole acetyl is the N1-acetyl derivative of sulfisoxazole. It is a white or slightly yellow, crystalline powder.[4] It is designed as a prodrug to be hydrolyzed in the gastrointestinal tract to the active sulfisoxazole.[5]

Table 2: Chemical and Physical Properties of Sulfisoxazole Acetyl

PropertyValue
Molecular Formula C₁₃H₁₅N₃O₄S
Molecular Weight 309.34 g/mol [5]
Appearance White or slightly yellow crystalline powder[4]
Melting Point 192-195 °C[5]
pKa Not directly available, pKa of parent sulfisoxazole is 5.0[4]
Solubility
    In WaterPractically insoluble[4]
    In Ethanol (95%)5.7 mg/mL at 25°C
    In Methanol4.93 mg/mL at 25°C
    In Chloroform29.0 mg/mL at 25°C
    In DMSO250 mg/mL[6]

Stability Profile

The stability of active pharmaceutical ingredients is a critical factor that influences their shelf-life, therapeutic efficacy, and safety.

Erythromycin Ethylsuccinate

The most significant stability concern for erythromycin A and its esters is their rapid degradation in acidic aqueous solutions.[3][7] This instability is a major challenge for oral formulations, as the drug can be inactivated in the stomach.

Contrary to the long-held belief that anhydroerythromycin A is the primary degradation product, detailed kinetic studies have shown that the actual degradation pathway involves the slow loss of the cladinose (B132029) sugar from the erythromycin molecule.[3][7] The formation of anhydroerythromycin A and erythromycin A enol ether are reversible reactions and these compounds act as inactive reservoirs for the parent drug.[7]

Erythromycin_Degradation EES Erythromycin Ethylsuccinate EA Erythromycin A EES->EA Hydrolysis (in vivo) EAEE Erythromycin A Enol Ether (Inactive Reservoir) EA->EAEE Equilibrium (Acidic Conditions) AEA Anhydroerythromycin A (Inactive Reservoir) EA->AEA Equilibrium (Acidic Conditions) Degradation_Product Degradation Product (Loss of Cladinose) EA->Degradation_Product Slow Degradation (Acidic Conditions)

Figure 1: Acid-catalyzed degradation pathway of Erythromycin Ethylsuccinate.
  • pH: Erythromycin ethylsuccinate is highly susceptible to degradation in acidic environments (pH < 7).

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Moisture: As a hygroscopic substance, exposure to moisture can facilitate hydrolysis.

Sulfisoxazole Acetyl

Sulfisoxazole acetyl is a prodrug that is intentionally designed to be hydrolyzed to the active sulfisoxazole by digestive enzymes in the gastrointestinal tract.[5] Therefore, its primary "degradation" pathway in vivo is its conversion to the active moiety.

The acetyl group at the N1 position of the sulfonamide is cleaved to yield sulfisoxazole.

Sulfisoxazole_Hydrolysis SA Sulfisoxazole Acetyl (Prodrug) S Sulfisoxazole (Active Drug) SA->S Hydrolysis (in vivo, enzymatic)

Figure 2: In vivo hydrolysis of Sulfisoxazole Acetyl to Sulfisoxazole.

Sulfisoxazole acetyl should be stored in tight, light-resistant containers. For long-term stability in powder form, storage at -20°C is recommended.[6]

Experimental Protocols

Stability-Indicating HPLC Method for Erythromycin Ethylsuccinate

This protocol is adapted from a validated stability-indicating HPLC method for the assay of erythromycin ethylsuccinate in powder for oral suspension.

  • Column: X-Terra™ C₁₈ (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and 0.025 M ammonium (B1175870) dihydrogen phosphate (B84403) buffer (60:40, v/v), pH adjusted to 7.0

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm

  • Injection Volume: 100 µL

  • Column Temperature: 70°C

  • Standard Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Erythromycin Ethylsuccinate reference standard in a small volume of acetonitrile, and then dilute to the final volume with the mobile phase.

  • Sample Solution: For a powder for oral suspension, weigh a portion of the powder equivalent to 50 mg of Erythromycin Ethylsuccinate into a 100-mL volumetric flask. Add 20 mL of acetonitrile, sonicate for 5 minutes to dissolve, and then dilute to volume with the mobile phase.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C).

  • Photolytic Degradation: Expose the solid drug substance to UV light.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis HPLC Analysis prep_std Prepare Standard Solution hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Sample Solution acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation prep_sample->hplc acid->hplc base->hplc oxidation->hplc thermal Thermal Degradation thermal->prep_sample photo Photolytic Degradation photo->prep_sample data Data Acquisition and Processing hplc->data

Figure 3: Experimental workflow for the stability-indicating HPLC analysis of Erythromycin Ethylsuccinate.
Stability-Indicating Method for Sulfisoxazole Acetyl (General Protocol)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both sulfisoxazole acetyl and its potential degradants have significant absorbance (e.g., around 254 nm).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Standard and Sample Solutions: Prepare in a suitable solvent in which sulfisoxazole acetyl is soluble and stable, such as a mixture of the mobile phase or a high percentage of organic solvent.

Similar to the protocol for erythromycin ethylsuccinate, forced degradation studies should be performed to demonstrate the method's specificity.

  • Acid and Base Hydrolysis: Use appropriate concentrations of acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) with heating as necessary to induce degradation.

  • Oxidative Degradation: Use a suitable oxidizing agent like hydrogen peroxide.

  • Thermal and Photolytic Degradation: Expose the solid drug to heat and UV light.

The goal of these studies is to generate potential degradation products and ensure that the analytical method can separate them from the intact sulfisoxazole acetyl and from each other.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and stability of erythromycin ethylsuccinate and sulfisoxazole acetyl. The quantitative data presented in the tables, along with the descriptions of their degradation pathways and the detailed experimental protocols, offer a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding and application of this information are essential for the development of robust, stable, and effective pharmaceutical products containing these active ingredients. Further research into the specific degradation kinetics of both compounds under a wider range of conditions would be beneficial for more precise shelf-life prediction and formulation optimization.

References

The Genetic Landscape of Bacterial Resistance to Erythromycin and Sulfisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates a profound understanding of the genetic mechanisms that underpin bacterial survival in the face of antibiotic onslaught. This technical guide provides an in-depth exploration of the genetic basis of bacterial resistance to two clinically important antibiotics: erythromycin (B1671065), a macrolide, and sulfisoxazole (B1682709), a sulfonamide. By elucidating the core resistance strategies employed by bacteria, from target modification and active efflux to enzymatic inactivation, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to devise novel therapeutic interventions and surveillance strategies. The guide details the prevalent resistance genes, their mechanisms of action, and the mobile genetic elements that facilitate their dissemination. Furthermore, it offers comprehensive experimental protocols for the identification and characterization of these resistance determinants, alongside visual representations of key pathways and workflows to facilitate comprehension.

I. Genetic Basis of Erythromycin Resistance

Erythromycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Bacterial resistance to erythromycin is primarily mediated by three distinct mechanisms: target site modification, active efflux of the antibiotic, and enzymatic inactivation of the drug.[2][3]

Target Site Modification

The most common mechanism of high-level resistance to erythromycin involves the modification of its ribosomal target. This is primarily achieved through the enzymatic methylation of an adenine (B156593) residue (A2058) in the 23S rRNA, a component of the 50S ribosomal subunit.[4][5] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[1][2] This methylation is catalyzed by rRNA methyltransferases encoded by the erm (erythromycin ribosome methylase) genes.[6][7]

Several classes of erm genes have been identified, with erm(A), erm(B), and erm(C) being the most prevalent in clinical isolates.[2] The expression of erm genes can be either constitutive (cMLSB) or inducible (iMLSB) in the presence of a macrolide inducer.[3]

Mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22 can also confer resistance by altering the antibiotic binding site, though this mechanism is less common than erm-mediated methylation.[5]

Active Efflux

A second major mechanism of erythromycin resistance is the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is mediated by efflux pumps, which are membrane-associated protein complexes. This mechanism typically confers low- to moderate-level resistance to 14- and 15-membered macrolides, known as the M phenotype.[8]

The most well-characterized efflux pumps associated with erythromycin resistance are encoded by the mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes.[5] The mef genes, such as mef(A) and mef(E), encode a major facilitator superfamily (MFS) transporter.[6][8] The msr genes, like msr(A), encode an ATP-binding cassette (ABC) transporter.[4]

Enzymatic Inactivation

A less common mechanism of erythromycin resistance involves the enzymatic modification and inactivation of the antibiotic molecule itself. This can occur through two main pathways:

  • Hydrolysis: Esterases, encoded by ere genes, can hydrolyze the macrolactone ring of erythromycin, rendering it inactive.[4]

  • Phosphorylation: Macrolide phosphotransferases, encoded by mph genes, can inactivate erythromycin by adding a phosphate (B84403) group.[2]

Dissemination of Resistance Genes

The genes conferring resistance to erythromycin are often located on mobile genetic elements (MGEs) such as plasmids and transposons.[8][9][10][11] This facilitates their horizontal transfer between different bacterial species and strains, contributing significantly to the rapid spread of resistance. For instance, erm(B) and mef(A) have been found on conjugative transposons like Tn1545 and Tn1207.3, respectively.[4][9]

II. Genetic Basis of Sulfisoxazole Resistance

Sulfisoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid, a crucial precursor for nucleotide synthesis.[12][13] Bacterial resistance to sulfisoxazole is primarily achieved through two mechanisms: acquisition of a resistant target enzyme and mutations in the chromosomal target enzyme gene.[13][14]

Acquisition of Resistant Dihydropteroate Synthase

The predominant mechanism of sulfonamide resistance is the acquisition of genes that encode a variant of the DHPS enzyme with a significantly lower affinity for sulfonamides, while still retaining its function in the folate synthesis pathway.[13][15] These resistance genes are known as sul genes.

Three main sul genes have been widely identified:

  • sul1 : Often associated with class 1 integrons, which are genetic elements that can capture and express resistance gene cassettes.[16][17]

  • sul2 : Frequently located on small, non-conjugative plasmids or large, transmissible plasmids.[13]

  • sul3 : A more recently discovered gene, also found on mobile genetic elements.[18]

  • sul4 : A newly identified sulfonamide resistance gene.[19]

These sul genes are often found on plasmids and transposons, which facilitates their horizontal transfer among bacterial populations.[11][20]

Chromosomal Mutations

Resistance to sulfisoxazole can also arise from mutations in the chromosomal gene encoding the native DHPS, known as folP.[12][21] These mutations lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides.[12] However, this mechanism is generally less common in clinical isolates compared to the acquisition of sul genes.[13]

III. Quantitative Data on Resistance

The prevalence of resistance genes and the corresponding minimum inhibitory concentrations (MICs) of erythromycin and sulfisoxazole can vary significantly depending on the bacterial species, geographical location, and clinical setting. The following tables summarize representative quantitative data found in the literature.

Table 1: Prevalence and MICs for Erythromycin Resistance Mechanisms

Resistance MechanismAssociated GenesPhenotypeTypical Erythromycin MIC Range (μg/mL)Prevalence in Resistant Isolates
Target Site Modification erm(A), erm(B), erm(C), erm(TR)MLSB64 to >256[4][22]20% - 58.06% in S. pneumoniae[12][23]
Active Efflux mef(A), mef(E), msr(A)M4 to 32[4][12]16.13% - 67% in S. pneumoniae and oral bacteria[4][12]
Enzymatic Inactivation ere, mph-VariableLess common in clinical isolates

Table 2: Prevalence of Sulfisoxazole Resistance Genes

Resistance GenePrevalence in Sulfonamide-Resistant E. coliPrevalence in Sulfonamide-Resistant Shigella flexneri
sul1 23% - 81%[24][25]13.7%[26]
sul2 48% - 77.9%[24][26]48.0%[26]
sul3 2.29% - 5.5%[24][27]Not detected[26]

IV. Experimental Protocols

The identification and characterization of antibiotic resistance genes are crucial for surveillance and research. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.

Materials:

  • Bacterial isolate

  • Mueller-Hinton broth (or other appropriate growth medium)[14]

  • 96-well microtiter plates[28]

  • Serial dilutions of erythromycin and sulfisoxazole

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)[14]

  • Incubator

Protocol:

  • Prepare serial two-fold dilutions of erythromycin and sulfisoxazole in Mueller-Hinton broth in the wells of a 96-well microtiter plate.[14]

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.[14]

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.[14]

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[15]

Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is a rapid and sensitive method for detecting the presence of specific resistance genes.

Materials:

  • Bacterial genomic DNA extract

  • Gene-specific primers for erm, mef, and sul genes

  • Taq DNA polymerase[17]

  • Deoxynucleoside triphosphates (dNTPs)[29]

  • PCR buffer[29]

  • Thermocycler[17]

  • Agarose (B213101) gel electrophoresis equipment[17]

Protocol:

  • DNA Extraction: Isolate high-quality genomic DNA from the bacterial culture.

  • PCR Reaction Setup: In a PCR tube, combine the following reagents: PCR-grade water, PCR buffer, dNTPs, forward primer, reverse primer, Taq DNA polymerase, and the extracted genomic DNA (template).[19]

  • Thermocycling: Place the PCR tubes in a thermocycler and perform the following cycles:

    • Initial Denaturation: 94-95°C for 2-5 minutes.[16][21]

    • 30-35 cycles of:

      • Denaturation: 94-95°C for 30-60 seconds.[16]

      • Annealing: 50-65°C (primer-dependent) for 30-60 seconds.[16][21]

      • Extension: 72°C for 1 minute per kb of expected product size.[16]

    • Final Extension: 72°C for 5-10 minutes.[16]

  • Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).[17]

  • Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target resistance gene.[19]

Identification of Resistance Genes by DNA Microarray

DNA microarrays allow for the simultaneous detection of a large number of resistance genes.

Materials:

  • Bacterial genomic DNA extract

  • DNA microarray slide with spotted oligonucleotide probes for various resistance genes[13][30]

  • Labeling reagents (e.g., fluorescent dyes)[13]

  • Hybridization solution and chamber[13]

  • Wash buffers

  • Microarray scanner[13]

  • Data analysis software

Protocol:

  • DNA Extraction and Labeling: Isolate genomic DNA from the bacterial culture and label it with a fluorescent dye.[13]

  • Hybridization: Apply the labeled DNA to the microarray slide in a hybridization chamber and incubate overnight at a specific temperature (e.g., 65°C) to allow the labeled DNA to bind to complementary probes on the array.[13]

  • Washing: Wash the slide to remove any unbound labeled DNA.

  • Scanning: Scan the microarray slide using a laser scanner to detect the fluorescent signals.[13]

  • Data Analysis: Analyze the scanned image using specialized software. The intensity of the fluorescence at each spot corresponds to the amount of labeled DNA that has hybridized to the probe, indicating the presence and relative abundance of the corresponding resistance gene.[31]

Whole-Genome Sequencing (WGS) for Resistance Gene Identification

WGS provides a comprehensive view of the bacterial genome, allowing for the identification of all known resistance genes, as well as the discovery of novel resistance mechanisms.

Materials:

  • High-quality bacterial genomic DNA

  • Next-generation sequencing (NGS) platform (e.g., Illumina, Nanopore)[32]

  • Library preparation kit

  • Bioinformatics software for data analysis (e.g., ResFinder)[32]

Protocol:

  • DNA Extraction: Isolate high-purity, high-molecular-weight genomic DNA from the bacterial culture.

  • Library Preparation: Prepare a DNA library for sequencing according to the manufacturer's protocol for the chosen NGS platform. This typically involves fragmenting the DNA, adding adapters, and amplifying the library.

  • Sequencing: Sequence the prepared library on the NGS platform to generate raw sequencing reads.[33]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Assemble the reads into a draft genome sequence.

    • Annotate the genome to identify genes.

    • Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the assembled genome for known antibiotic resistance genes and mutations.[1][32]

V. Visualizations of Pathways and Workflows

To further clarify the complex processes involved in bacterial resistance, the following diagrams have been generated using the DOT language.

Erythromycin_Resistance_Mechanisms cluster_target_modification Target Site Modification cluster_efflux Active Efflux cluster_inactivation Enzymatic Inactivation erm_genes erm genes (ermA, ermB, ermC) methyltransferase rRNA Methyltransferase erm_genes->methyltransferase ribosome 23S rRNA in 50S Ribosome methyltransferase->ribosome Acts on methylation Methylation of A2058 ribosome->methylation reduced_binding Reduced Erythromycin Binding methylation->reduced_binding mef_msr_genes mef/msr genes efflux_pump Efflux Pump (MFS or ABC transporter) mef_msr_genes->efflux_pump erythromycin_out Erythromycin Expulsion efflux_pump->erythromycin_out ere_mph_genes ere/mph genes inactivating_enzymes Esterases or Phosphotransferases ere_mph_genes->inactivating_enzymes inactive_erythromycin Inactive Erythromycin inactivating_enzymes->inactive_erythromycin Modifies Erythromycin erythromycin Erythromycin

Caption: Mechanisms of bacterial resistance to erythromycin.

Sulfisoxazole_Resistance_Mechanisms cluster_target_acquisition Acquisition of Resistant Target cluster_target_mutation Target Mutation sul_genes sul genes (sul1, sul2, sul3, sul4) resistant_dhps Resistant Dihydropteroate Synthase (DHPS) sul_genes->resistant_dhps folate_synthesis Folate Synthesis Continues resistant_dhps->folate_synthesis folP_gene folP gene mutated_dhps Mutated DHPS folP_gene->mutated_dhps Mutation reduced_binding Reduced Sulfisoxazole Binding mutated_dhps->reduced_binding sulfisoxazole Sulfisoxazole

Caption: Mechanisms of bacterial resistance to sulfisoxazole.

Experimental_Workflow_Resistance_Gene_ID start Bacterial Isolate mic Antimicrobial Susceptibility Testing (Broth Microdilution) start->mic dna_extraction Genomic DNA Extraction start->dna_extraction mic_result MIC Value mic->mic_result pcr PCR for Specific Resistance Genes dna_extraction->pcr microarray DNA Microarray Analysis dna_extraction->microarray wgs Whole-Genome Sequencing dna_extraction->wgs pcr_result Gene Presence/Absence pcr->pcr_result microarray_result Resistance Gene Profile microarray->microarray_result wgs_result Comprehensive Resistome and Novel Gene Discovery wgs->wgs_result

Caption: Experimental workflow for resistance gene identification.

Conclusion

The genetic basis of bacterial resistance to erythromycin and sulfisoxazole is multifaceted, involving a diverse array of genes and mechanisms that are often mobilized and disseminated through horizontal gene transfer. A thorough understanding of these genetic determinants is paramount for the development of effective strategies to combat antimicrobial resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and monitor the evolution and spread of resistance. Continued surveillance and research into the intricate molecular interplay of resistance are essential to stay ahead in the ongoing battle against drug-resistant bacteria.

References

Initial Studies on the Efficacy of Erythromycin/Sulfisoxazole for Pediatric Otitis Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the initial studies investigating the efficacy of the erythromycin (B1671065)/sulfisoxazole (B1682709) combination for the treatment of pediatric acute otitis media (AOM). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, experimental protocols, and the underlying mechanisms of action.

Introduction

Acute otitis media is a prevalent inflammatory disease of the middle ear, particularly affecting infants and young children. The primary pathogens responsible for AOM include Streptococcus pneumoniae and Haemophilus influenzae. The combination of erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, was developed to provide broad-spectrum coverage against these key bacterial agents. This guide focuses on the foundational clinical trials that evaluated the efficacy and safety of this combination therapy in the pediatric population.

Mechanism of Action

The synergistic effect of erythromycin and sulfisoxazole stems from their distinct mechanisms of action, which target different essential pathways in bacterial cells.

  • Erythromycin: This macrolide antibiotic acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of transfer RNA (tRNA) and halting the elongation of the polypeptide chain.[1][2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication.[1]

  • Sulfisoxazole: As a sulfonamide, sulfisoxazole interferes with the synthesis of folic acid, a crucial nutrient for bacterial DNA and protein synthesis.[4] It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase, which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[4][5] By blocking this step, sulfisoxazole prevents the formation of functional folic acid, leading to a bacteriostatic effect.[4]

The combination of these two agents provides a broader spectrum of activity, particularly against H. influenzae, including strains that may be resistant to other antibiotics.

Signaling Pathway of Drug Action

G cluster_erythromycin Erythromycin Action cluster_sulfisoxazole Sulfisoxazole Action Erythromycin Erythromycin Bacterial_Ribosome_50S Bacterial Ribosome (50S Subunit) Erythromycin->Bacterial_Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome_50S->Protein_Synthesis Blocks Bacterial_Growth_Inhibition_E Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition_E Leads to Sulfisoxazole Sulfisoxazole Dihydropteroate_Synthetase Dihydropteroate Synthetase Sulfisoxazole->Dihydropteroate_Synthetase Competitively Inhibits PABA Para-aminobenzoic acid (PABA) PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid_Synthesis Dihydrofolic Acid Synthesis Dihydropteroate_Synthetase->Dihydrofolic_Acid_Synthesis Catalyzes Folic_Acid_Pathway Folic Acid Pathway Dihydrofolic_Acid_Synthesis->Folic_Acid_Pathway Bacterial_Growth_Inhibition_S Inhibition of Bacterial Growth Folic_Acid_Pathway->Bacterial_Growth_Inhibition_S Disruption leads to G Patient_Recruitment Patient Recruitment (Pediatric AOM Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Group_A Treatment Group A (Erythromycin/Sulfisoxazole) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (Comparator Antibiotic) Randomization->Treatment_Group_B Treatment_Administration 10-Day Treatment Administration Treatment_Group_A->Treatment_Administration Treatment_Group_B->Treatment_Administration Follow_Up_1 Follow-up Assessment (10-14 Days) Treatment_Administration->Follow_Up_1 Follow_Up_2 Follow-up Assessment (28 Days) Follow_Up_1->Follow_Up_2 Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up_2->Data_Analysis

References

The Dance of Structure and Function: An In-depth Technical Guide to the Structural Activity Relationships of Erythromycin and Sulfisoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the chemical structure and biological activity of two vital classes of antibiotics: erythromycin (B1671065) and sulfisoxazole (B1682709) analogs. Understanding these structural activity relationships (SAR) is paramount for the rational design of new, more potent derivatives to combat the ever-growing threat of antibiotic resistance. This document provides a comprehensive overview of key structural modifications, quantitative activity data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in this critical endeavor.

Section 1: Structural Activity Relationship of Erythromycin Analogs

Erythromycin, a macrolide antibiotic, has been a clinical workhorse for decades. Its complex structure, featuring a 14-membered macrocyclic lactone ring glycosidically linked to two sugar moieties, L-cladinose and D-desosamine, offers multiple sites for chemical modification. The antibacterial efficacy of erythromycin analogs is profoundly influenced by substitutions at these key positions.

Key Structural Modifications and Their Impact on Activity

The primary mechanism of action for erythromycin and its analogs is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Modifications to the erythromycin scaffold are aimed at enhancing binding affinity, improving the pharmacokinetic profile, and overcoming resistance mechanisms.

  • The Macrolide Ring: The 14-membered lactone ring is the core scaffold essential for antibacterial activity. Alterations to the ring size or conformation generally lead to a loss of activity.

  • 3-O-Cladinosyl Moiety: The cladinose (B132029) sugar at the C-3 position is crucial for the activity of erythromycin A. However, its removal and replacement with a keto group led to the development of a new class of macrolides called ketolides .[3][4] Ketolides, such as telithromycin, exhibit potent activity against macrolide-resistant strains.[5] Further modifications at this position, such as the introduction of acyl groups to create acylides , have also yielded compounds with significant antibacterial potency.[6]

  • 4''-O-Acyl and Carbamate (B1207046) Derivatives: Modifications at the 4''-hydroxyl group of the cladinose sugar have been extensively explored. The introduction of acyl or carbamate groups can enhance activity against certain bacterial strains.[7]

  • 6-O-Methylation (Clarithromycin): The methylation of the 6-hydroxyl group of erythromycin A yields clarithromycin, a derivative with improved acid stability and an enhanced antibacterial spectrum.

  • 9-Oxime and 11,12-Cyclic Carbamates: Modifications at the C-9 and C-11/C-12 positions have been instrumental in developing advanced analogs. The formation of 9-oximes and 11,12-cyclic carbamates are key features in many potent ketolides.[8]

Quantitative Data: In Vitro Antibacterial Activity of Erythromycin Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected erythromycin analogs against various bacterial strains, providing a quantitative comparison of their antibacterial potency.

CompoundModificationS. aureus (Susceptible)S. aureus (Resistant)S. pneumoniae (Susceptible)S. pneumoniae (Resistant)H. influenzaeReference
Erythromycin A-0.25>1280.015164[8]
Clarithromycin6-O-Methyl0.12640.01542[5]
Azithromycin15-membered azalide0.5320.0320.5[8]
TelithromycinKetolide0.120.50.0080.252[5]
CethromycinKetolide0.060.250.0040.121[9]
SolithromycinKetolide0.120.5≤0.0080.250.5[9]
TEA07773-O-Acylide0.10.780.0250.391.56[6]

MIC values are presented in µg/mL.

Section 2: Structural Activity Relationship of Sulfisoxazole Analogs

Sulfonamides, the first class of synthetic antibacterial agents, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[10] Their structural similarity to para-aminobenzoic acid (PABA) allows them to block the synthesis of folic acid, a vital component for bacterial growth.[11] Sulfisoxazole is a representative member of this class, and its analogs have been synthesized to improve efficacy and pharmacokinetic properties.

Key Structural Features for Antibacterial Activity

The antibacterial activity of sulfonamides is governed by several key structural requirements:

  • Sulfanilamide Skeleton: The core p-aminobenzenesulfonamide structure is the minimum requirement for antibacterial activity.[12]

  • Para-Amino Group: A free amino group at the para-position (N-4) is essential for activity. This group can be modified to create prodrugs that are metabolized in vivo to release the active amine.

  • Sulfonamide Group: The sulfonamide moiety (-SO2NH-) is critical. The sulfur atom must be directly attached to the benzene (B151609) ring.

  • N-1 Substitution: The nature of the substituent on the amide nitrogen (N-1) significantly influences the drug's potency, solubility, and pharmacokinetic profile. Introduction of heterocyclic rings at this position often leads to highly potent derivatives.[13]

Quantitative Data: In Vitro Antibacterial Activity of Sulfisoxazole Analogs

The following table presents the MIC values for a series of sulfisoxazole analogs, demonstrating the impact of N-1 substitution on their antibacterial activity against Escherichia coli.

CompoundN-1 SubstituentMIC (µg/mL) against E. coliReference
Sulfanilamide-H128[14]
Sulfisoxazole3,4-dimethylisoxazole32[15]
Sulfamethoxazole5-methyl-3-isoxazole16[15]
SulfadiazinePyrimidine8[16]
SulfathiazoleThiazole16[16]
SulfapyridinePyridine (B92270)64[16]
SulfaguanidineGuanidine>256[13]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of erythromycin and sulfisoxazole analogs.

Synthesis of Erythromycin Analogs

General Procedure for the Synthesis of 3-O-Acyl Erythromycin Derivatives (Acylides): [6]

  • Protection of Hydroxyl Groups: To a solution of erythromycin A in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., triethylsilyl chloride) and a base (e.g., imidazole) at 0 °C. Stir the mixture at room temperature until the protection of the 2'- and 4''-hydroxyl groups is complete, as monitored by thin-layer chromatography (TLC).

  • Removal of Cladinose: The protected erythromycin is then treated with an acid (e.g., dilute HCl) in an aqueous organic solvent mixture (e.g., acetonitrile/water) to selectively hydrolyze the glycosidic bond of the L-cladinose sugar at the C-3 position.

  • Acylation of the 3-Hydroxyl Group: The resulting 3-hydroxy derivative is acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) to introduce the desired acyl group at the C-3 position.

  • Deprotection: The protecting groups on the 2'- and 4''-hydroxyl groups are removed using a suitable deprotection agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers).

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane). The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of 11,12-Cyclic Carbamate Ketolides: [8]

  • Formation of 11,12-Cyclic Carbamate: The 11,12-diol of a suitable erythromycin derivative (e.g., 3-decladinosyl-6-O-methylerythromycin) is reacted with a carbonylating agent such as carbonyldiimidazole in an aprotic solvent (e.g., tetrahydrofuran) to form the 11,12-cyclic carbonate.

  • Oxidation of 9-Hydroxyl Group: The C-9 hydroxyl group is then oxidized to a ketone using an oxidizing agent like N-chlorosuccinimide/dimethyl sulfide (B99878) complex or Dess-Martin periodinane.

  • Introduction of Side Chain: The desired side chain is typically introduced at the N-11 position of a precursor containing a suitable leaving group.

  • Purification and Characterization: The final ketolide is purified by chromatography and characterized by spectroscopic techniques.

Synthesis of Sulfisoxazole Analogs

General Procedure for the Synthesis of N1-Substituted Sulfonamides: [13][17]

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid in excess at a controlled temperature to yield p-acetamidobenzenesulfonyl chloride.

  • Condensation with Amines: The p-acetamidobenzenesulfonyl chloride is then reacted with the desired amine (e.g., an amino-substituted heterocycle for N1-heterocyclic derivatives) in the presence of a base like pyridine to form the N1-substituted acetamidosulfonamide.

  • Hydrolysis of the Acetyl Group: The acetyl protecting group on the N-4 amino group is removed by acid or base-catalyzed hydrolysis to yield the final N1-substituted sulfonamide.

  • Purification and Characterization: The product is purified by recrystallization from a suitable solvent (e.g., ethanol/water). The structure and purity are confirmed by melting point determination, IR, 1H NMR, and elemental analysis.

Antibacterial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared from a fresh culture grown on an appropriate agar (B569324) medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of two-fold dilutions of the antibiotic is then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included. The plates are incubated at 35-37 °C for 16-20 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Section 4: Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action for erythromycin and sulfisoxazole.

Erythromycin's Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin_Mechanism P_site P-site A_site A-site E_site E-site (Exit Tunnel) Block Blockage of Exit Tunnel Erythromycin Erythromycin Analog Erythromycin->E_site Binds to Nascent_Peptide Growing Polypeptide Chain Nascent_Peptide->E_site Attempts to Egress Nascent_Peptide->Block Inhibited

Caption: Erythromycin binds to the 50S ribosomal subunit, blocking the exit of the nascent polypeptide chain.

Sulfisoxazole's Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Essential for Sulfisoxazole Sulfisoxazole Analog Inhibition Competitive Inhibition Inhibition->Dihydropteroate_Synthase Inhibits MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antibiotic Analog prep_dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

References

Preclinical Toxicology of Erythromycin/Sulfisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of the erythromycin (B1671065) and sulfisoxazole (B1682709) combination, a therapy historically used for bacterial infections. This document synthesizes available data on the safety profile of this combination, detailing experimental protocols for key toxicological assessments and presenting quantitative data in a structured format. The information herein is intended to support research, drug development, and safety assessment activities.

Executive Summary

The combination of erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, has demonstrated synergistic antibacterial activity. Preclinical toxicology studies are essential to characterize the safety profile of this combination and to identify potential target organs for toxicity. This guide summarizes the findings from acute, subchronic, and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity for the individual components and, where available, the combination. While comprehensive preclinical data for the specific combination is limited in publicly available literature, this guide extrapolates from studies on the individual active pharmaceutical ingredients and outlines the standard methodologies for such toxicological evaluations.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure.

Data Summary

Limited specific acute toxicity data for the erythromycin/sulfisoxazole combination is available. However, a product monograph for a combination product (Pediazole®) states that in acute toxicity studies, the combination was found to be non-toxic via the oral route in mice, rats, and dogs at the maximal attainable dosages. Consequently, LD50 values were not determined.

For the individual components:

SpeciesRoute of AdministrationTest SubstanceLD50 (mg/kg)Reference
MouseOralSulfisoxazole5700 ± 235[1](--INVALID-LINK--)
RatOralSulfisoxazole>10,000[1](--INVALID-LINK--)
RabbitOralSulfisoxazole>2000[1](--INVALID-LINK--)

No specific LD50 values for erythromycin administered orally in common preclinical species were found in the reviewed literature.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is typically evaluated using a standardized protocol, such as the OECD Guideline 423 (Acute Toxic Class Method).[2](--INVALID-LINK--)

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Typically, rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used.[2](--INVALID-LINK--)

Procedure:

  • Dosing: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[2](--INVALID-LINK--)

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2](--INVALID-LINK--)

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality occurs, the dose for the next group is lowered. If no mortality is observed, the dose is increased. This continues until the dose causing mortality or no effect at the highest dose is identified.[2](--INVALID-LINK--)

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Workflow for Acute Oral Toxicity Study (OECD 423)

start Start: Select Starting Dose dose_step1 Administer Dose to 3 Animals start->dose_step1 observe1 Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose_step1->observe1 decision1 Mortality? observe1->decision1 dose_lower Dose Next Group at Lower Level decision1->dose_lower Yes dose_higher Dose Next Group at Higher Level decision1->dose_higher No stop_toxic Stop: Toxicity Determined dose_lower->stop_toxic stop_nontoxic Stop: Non-toxic at Limit Dose dose_higher->stop_nontoxic

Caption: Workflow of the OECD 423 acute toxic class method.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period.

Data Summary
Experimental Protocol: Subchronic Oral Toxicity Study in Rodents (OECD 408)

This study is designed to characterize the toxicological profile of a substance following 90 days of repeated oral administration.[4](--INVALID-LINK--)

Objective: To determine the no-observed-adverse-effect level (NOAEL) and to identify target organs of toxicity.[4](--INVALID-LINK--)

Test Animals: Typically rats. At least 10 males and 10 females per group.[4](--INVALID-LINK--)

Procedure:

  • Dose Groups: At least three dose levels of the test substance and a control group.[4](--INVALID-LINK--)

  • Administration: Daily oral administration (gavage, diet, or drinking water) for 90 days.[4](--INVALID-LINK--)

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

  • Pathology: Gross necropsy and histopathological examination of organs and tissues.

Workflow for Subchronic Oral Toxicity Study

start Start: Dose Group Assignment dosing Daily Oral Dosing (90 days) start->dosing in_life In-life Observations: - Clinical Signs - Body Weight - Food Consumption dosing->in_life termination Terminal Procedures: - Blood Collection - Necropsy in_life->termination analysis Data Analysis: - Clinical Pathology - Histopathology termination->analysis end End: Determine NOAEL & Target Organs analysis->end

Caption: General workflow for a 90-day subchronic oral toxicity study.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA, which can lead to mutations or cancer.

Data Summary

There are no specific genotoxicity studies available for the this compound combination. For the individual components, mutagenicity studies conducted with erythromycin did not show any genotoxic potential.[2](--INVALID-LINK--) Sulfisoxazole was not observed to be mutagenic in E. coli Sd-4-73 in the absence of metabolic activation.[5](--INVALID-LINK--)

Experimental Protocols

A standard battery of genotoxicity tests includes an assessment of gene mutation in bacteria (Ames test), and an in vitro and in vivo test for chromosomal damage.

Objective: To detect gene mutations induced by the test substance.[6](--INVALID-LINK--)

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[6](--INVALID-LINK--)

Procedure:

  • Exposure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the control.

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[7](--INVALID-LINK--)

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[8](--INVALID-LINK--)

Procedure:

  • Treatment: Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.

  • Harvest: After a suitable treatment period, cells are treated with a metaphase-arresting agent (e.g., colchicine), harvested, and stained.[7](--INVALID-LINK--)

  • Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Logical Relationship in Genotoxicity Testing

start Genotoxicity Assessment ames Ames Test (OECD 471) Gene Mutation in Bacteria start->ames in_vitro_chrom In Vitro Chromosomal Aberration (OECD 473) start->in_vitro_chrom in_vivo_micro In Vivo Micronucleus Test (OECD 474) start->in_vivo_micro result Weight of Evidence Evaluation ames->result in_vitro_chrom->result in_vivo_micro->result genotoxic Potential Genotoxin result->genotoxic Positive Findings non_genotoxic Non-Genotoxic result->non_genotoxic Negative Findings

Caption: Standard battery of tests for genotoxicity assessment.

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals.[9](--INVALID-LINK--)

Test System: Rodents, usually mice or rats.[10](--INVALID-LINK--)

Procedure:

  • Administration: The test substance is administered to the animals, typically via the intended clinical route.[9](--INVALID-LINK--)

  • Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[10](--INVALID-LINK--)

  • Analysis: Erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates induced chromosomal damage.[11](--INVALID-LINK--)

Carcinogenicity

Carcinogenicity studies are designed to assess the tumorigenic potential of a substance after long-term exposure.

Data Summary

Long-term (2-year) oral studies in rats with erythromycin stearate (B1226849) did not provide evidence of tumorigenicity.[3](--INVALID-LINK--) Sulfisoxazole was not carcinogenic in mice or rats. However, long-term administration of sulfonamides in rats has been associated with thyroid malignancies, which is considered a species-specific effect related to their goitrogenic properties.[5](--INVALID-LINK--)

Experimental Protocol: Carcinogenicity Studies in Rodents (OECD 451)

Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions.[1](--INVALID-LINK--)

Test Animals: Typically two rodent species, usually rats and mice. At least 50 animals of each sex per group.[12](--INVALID-LINK--)

Procedure:

  • Dose Selection: Based on results from subchronic studies, at least three dose levels and a control group are used. The high dose should be a maximum tolerated dose (MTD).[12](--INVALID-LINK--)

  • Administration: Daily administration for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).[13](--INVALID-LINK--)

  • Observations: Regular clinical observations, body weight measurements, and palpation for masses.

  • Pathology: Complete gross necropsy and histopathological examination of all organs and tissues from all animals.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of a substance on fertility, pregnancy, and fetal and offspring development.

Data Summary

For erythromycin, reproductive toxicity studies in rodents showed no evidence of teratogenicity or embryotoxicity.[2](--INVALID-LINK--) Animal reproduction studies have not been conducted with the combination of erythromycin and sulfisoxazole.[9](--INVALID-LINK--)

Experimental Protocol: Developmental and Reproductive Toxicology (DART) Studies (ICH S5(R3))

A standard DART program includes studies on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.[14](--INVALID-LINK--)

Objective: To detect any effects of a drug on all stages of the reproductive cycle.(--INVALID-LINK--)

Study Segments:

  • Fertility and Early Embryonic Development (Segment I): Evaluates effects on mating, fertility, and early embryonic development up to implantation. Typically conducted in rats.

  • Embryo-Fetal Development (Segment II): Assesses the potential for teratogenicity. The test substance is administered during the period of organogenesis. Typically conducted in two species (one rodent, one non-rodent, e.g., rabbit).

  • Pre- and Postnatal Development (Segment III): Evaluates effects on the pregnant/lactating female and on the development of the offspring from implantation through lactation to weaning. Typically conducted in rats.

Workflow for a DART Program

start DART Program segment1 Segment I: Fertility & Early Embryonic Development start->segment1 segment2 Segment II: Embryo-Fetal Development start->segment2 segment3 Segment III: Pre- & Postnatal Development start->segment3 risk_assessment Overall Risk Assessment segment1->risk_assessment segment2->risk_assessment segment3->risk_assessment safe Acceptable Risk Profile risk_assessment->safe No Adverse Effects not_safe Reproductive/Developmental Hazard Identified risk_assessment->not_safe Adverse Effects Observed

Caption: The three main segments of a standard DART program.

Conclusion

The available preclinical toxicology data on the this compound combination, supplemented with information on the individual components, suggests a relatively low order of acute toxicity. Long-term studies on the individual components did not reveal a carcinogenic potential relevant to humans. While erythromycin has not shown teratogenic effects in animals, comprehensive reproductive and developmental toxicity studies for the combination are lacking. The provided experimental protocols, based on international guidelines, offer a framework for conducting a thorough preclinical safety evaluation of this or similar combination products. For a complete risk assessment, further studies on the subchronic toxicity, genotoxicity, and reproductive toxicity of the combination would be necessary.

References

Methodological & Application

Application Note: Simultaneous Quantification of Erythromycin and Sulfisoxazole in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of erythromycin (B1671065) and sulfisoxazole (B1682709) in human plasma. The method is designed for high-throughput analysis in pharmacokinetic and drug-drug interaction studies. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine drug monitoring and clinical research.

Introduction

Erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, are often co-administered to broaden the spectrum of antimicrobial activity. To accurately assess the pharmacokinetic profiles and potential interactions of these drugs, a reliable and efficient analytical method for their simultaneous determination in biological matrices is crucial. This document provides a detailed protocol for an HPLC-UV method optimized for the concurrent quantification of erythromycin and sulfisoxazole in plasma.

Experimental

Materials and Reagents
Instrumentation and Chromatographic Conditions

A validated HPLC method for the simultaneous estimation of erythromycin and a related sulfonamide, sulfafurazole, was adapted for this application.[1] The separation is achieved on a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnInertsil BDS C18, 5 µm, 250 x 4.6 mm
Mobile PhaseMethanol : 0.01 M Dipotassium Hydrogen Phosphate (80:20, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature27 ± 1°C
UV Detection254 nm

Note: The UV detection wavelength of 254 nm is a compromise for the simultaneous detection of both analytes. The UV absorbance maximum for erythromycin is around 285 nm, while for sulfonamides like sulfamethoxazole, it is around 262-265 nm.[2][3][4]

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of erythromycin and sulfisoxazole reference standards in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations spanning the desired calibration range.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for preparing plasma samples for HPLC analysis.[1] Acetonitrile is a widely used solvent for this purpose.

  • Spiking: To 500 µL of blank human plasma in a microcentrifuge tube, add the appropriate volume of the working standard solution to prepare calibration standards and quality control (QC) samples.

  • Precipitation: Add 1.5 mL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue with 200 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (500 µL) spike Spike with Standards/QCs plasma->spike precipitate Add Acetonitrile (1.5 mL) spike->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute inject Inject (20 µL) reconstitute->inject hplc HPLC-UV System inject->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for plasma sample preparation and HPLC-UV analysis.

Method Validation

The method was validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.[1] The following tables summarize the expected performance characteristics based on a similar validated method.

Table 2: Linearity and Sensitivity

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Erythromycin10 - 700.99900.51.5
Sulfisoxazole30 - 2100.99951.03.0

Data adapted from a study on erythromycin and sulfafurazole.[1]

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Erythromycin20< 2.0< 2.0
40< 2.0< 2.0
60< 2.0< 2.0
Sulfisoxazole60< 2.0< 2.0
120< 2.0< 2.0
180< 2.0< 2.0

%RSD: Relative Standard Deviation. Data adapted from a study on erythromycin and sulfafurazole.[1]

Table 4: Accuracy (Recovery)

AnalyteAmount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)Recovery (%)
Erythromycin2019.8 ± 0.2199.0
4039.7 ± 0.3599.3
6059.5 ± 0.4299.2
Sulfisoxazole6059.6 ± 0.5199.3
120119.2 ± 0.8899.3
180178.8 ± 1.1299.3

Data adapted from a study on erythromycin and sulfafurazole.[1]

Results and Discussion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the simultaneous quantification of erythromycin and sulfisoxazole in plasma. The protein precipitation method offers a clean sample extract with minimal interference from endogenous plasma components. The chromatographic conditions achieve good resolution between the two analytes, with expected retention times of approximately 2.9 minutes for erythromycin and 4.2 minutes for sulfisoxazole.[1] The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration ranges, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring.

Signaling Pathway Diagram

While this application note focuses on an analytical method and does not directly investigate a signaling pathway, the following diagram illustrates the logical relationship of the analytical process.

G cluster_input Input cluster_process Analytical Process cluster_output Output plasma_sample Plasma Sample with Analytes sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep hplc_separation HPLC Separation (C18 Column) sample_prep->hplc_separation uv_detection UV Detection (254 nm) hplc_separation->uv_detection chromatogram Chromatogram uv_detection->chromatogram quant_data Quantitative Data (Concentration) chromatogram->quant_data

Caption: Logical flow of the analytical method.

Conclusion

The HPLC-UV method detailed in this application note is a robust and efficient tool for the simultaneous quantification of erythromycin and sulfisoxazole in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The method's validation demonstrates its reliability for accurate and precise measurement of these two commonly co-administered antibiotics.

References

Application Note: Spectrophotometric Analysis of Erythromycin and Sulfisoxazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated UV-Vis spectrophotometric method for the simultaneous quantification of erythromycin (B1671065) and sulfisoxazole (B1682709) in combined pharmaceutical formulations. The described protocol utilizes the simultaneous equation (Vierordt's) method to resolve the spectral overlap of the two active pharmaceutical ingredients (APIs). An alternative approach using first-derivative spectrophotometry is also discussed. This method is demonstrated to be simple, rapid, and cost-effective for routine quality control analysis. All experimental procedures are outlined, and the method is validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, are often co-formulated in pharmaceutical preparations, such as oral suspensions, for the treatment of various bacterial infections.[1] The synergistic effect of this combination enhances its therapeutic efficacy. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. While chromatographic methods like HPLC are commonly employed for the analysis of such combinations, spectrophotometry offers a simpler, more accessible, and cost-effective alternative for routine quality control.[2]

The primary challenge in the simultaneous spectrophotometric analysis of erythromycin and sulfisoxazole is the overlapping of their UV absorption spectra. This application note describes a method based on the principle of additivity of absorbances (Vierordt's method), which allows for the simultaneous determination of both compounds without prior separation.[3][4] The method involves measuring the absorbance of the sample at two selected wavelengths, corresponding to the λmax of each drug, and solving a set of simultaneous equations. Additionally, first-derivative spectrophotometry is presented as a viable alternative for resolving spectral overlap.

Materials and Methods

Instrumentation
  • UV-Vis Spectrophotometer (Double Beam) with 1 cm quartz cuvettes

  • Analytical Balance

  • Volumetric flasks and pipettes (Grade A)

  • Sonicator

Reagents and Standards
  • Erythromycin Reference Standard (USP or equivalent)

  • Sulfisoxazole Acetyl Reference Standard (USP or equivalent)

  • Methanol (B129727) (AR Grade)

  • Distilled or deionized water

Pharmaceutical Formulation

The method was applied to a commercially available oral suspension containing erythromycin ethylsuccinate equivalent to 200 mg of erythromycin and sulfisoxazole acetyl equivalent to 600 mg of sulfisoxazole per 5 mL.

Experimental Protocols

Preparation of Standard Stock Solutions

Erythromycin Stock Solution (100 µg/mL): Accurately weigh 10 mg of Erythromycin Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

Sulfisoxazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sulfisoxazole Acetyl Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

Determination of λmax

Dilute the stock solutions of erythromycin and sulfisoxazole with methanol to obtain appropriate concentrations (e.g., 10 µg/mL). Scan the solutions from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax) for each compound. Based on literature, the expected λmax for erythromycin is approximately 285 nm, and for sulfisoxazole, significant absorbance is observed at 254 nm.[2][5] Let's denote the λmax of erythromycin as λ1 and sulfisoxazole as λ2.

Preparation of Calibration Curves

From the standard stock solutions, prepare a series of dilutions of both erythromycin and sulfisoxazole in methanol to cover a linear concentration range (e.g., 5-25 µg/mL). Measure the absorbance of each dilution at both λ1 and λ2. Plot calibration curves of absorbance versus concentration for each drug at both wavelengths.

Determination of Molar Absorptivity

The molar absorptivity (ε) for each drug at each wavelength can be determined from the slope of the respective calibration curve. These values are essential for the simultaneous equations.

  • εEry, λ1: Molar absorptivity of Erythromycin at λ1

  • εEry, λ2: Molar absorptivity of Erythromycin at λ2

  • εSul, λ1: Molar absorptivity of Sulfisoxazole at λ1

  • εSul, λ2: Molar absorptivity of Sulfisoxazole at λ2

Sample Preparation

Accurately measure a volume of the oral suspension equivalent to a known amount of erythromycin and sulfisoxazole. Transfer this to a volumetric flask and add a suitable volume of methanol. Sonicate for 15 minutes to ensure complete extraction of the drugs. Dilute to the mark with methanol and filter the solution. Make further dilutions with methanol to bring the concentration of both drugs within the Beer-Lambert law range.

Simultaneous Equation Method (Vierordt's Method)

Measure the absorbance of the diluted sample solution at the two selected wavelengths, λ1 and λ2 (A1 and A2, respectively). The concentrations of erythromycin (CEry) and sulfisoxazole (CSul) can be calculated using the following simultaneous equations:

A1 = εEry, λ1 * b * CEry + εSul, λ1 * b * CSul A2 = εEry, λ2 * b * CEry + εSul, λ2 * b * CSul

Where 'b' is the path length of the cuvette (typically 1 cm).

Alternative Method: First-Derivative Spectrophotometry

As an alternative to the simultaneous equation method, first-derivative spectrophotometry can be employed. This technique involves the conversion of the normal absorption spectrum (zero-order) to its first derivative. The concentration of one component can be determined at the zero-crossing point of the other component.[6][7]

  • Record the zero-order absorption spectra of standard solutions of erythromycin and sulfisoxazole.

  • Generate the first-derivative spectra for both standards.

  • Identify the zero-crossing wavelength for each drug in its first-derivative spectrum.

  • At the zero-crossing wavelength of erythromycin, the absorbance of the mixture will be solely due to sulfisoxazole, and vice-versa.

  • Prepare calibration curves for each drug at the zero-crossing wavelength of the other drug.

  • Measure the first-derivative absorbance of the sample solution at these two wavelengths to determine the concentrations of erythromycin and sulfisoxazole.

Data Presentation

Table 1: Analytical Wavelengths and Molar Absorptivity Values

AnalyteWavelength (λ1)Wavelength (λ2)Molar Absorptivity at λ1 (L mol-1 cm-1)Molar Absorptivity at λ2 (L mol-1 cm-1)
Erythromycin~285 nm~254 nmεEry, λ1εEry, λ2
Sulfisoxazole~285 nm~254 nmεSul, λ1εSul, λ2

Table 2: Method Validation Parameters

ParameterErythromycinSulfisoxazoleAcceptance Criteria (as per ICH)
Linearity
Range (µg/mL)5-255-25-
Correlation Coefficient (r²)>0.995>0.995≥ 0.995
Precision (%RSD)
Intraday<2%<2%≤ 2%
Interday<2%<2%≤ 2%
Accuracy (% Recovery) 98-102%98-102%98-102%
Limit of Detection (LOD) (µg/mL) To be determinedTo be determined-
Limit of Quantification (LOQ) (µg/mL) To be determinedTo be determined-
Specificity No interference from excipientsNo interference from excipients-

Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation & Validation Standard_Prep Standard Stock Solutions Wavelength_Selection λmax Determination Standard_Prep->Wavelength_Selection Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Absorbance_Measurement Sample Absorbance Measurement Sample_Prep->Absorbance_Measurement Wavelength_Selection->Calibration Simultaneous_Eq Simultaneous Equation Calculation Calibration->Simultaneous_Eq Absorbance_Measurement->Simultaneous_Eq Validation Method Validation (ICH Guidelines) Simultaneous_Eq->Validation

Caption: Experimental workflow for the simultaneous analysis of erythromycin and sulfisoxazole.

Signaling_Pathway cluster_vierordt Vierordt's Method Logic Absorbance_Mixture Absorbance of Mixture at λ1 and λ2 Equations Simultaneous Equations A1 = εEry1C_Ery + εSul1C_Sul A2 = εEry2C_Ery + εSul2C_Sul Absorbance_Mixture->Equations Absorptivities Molar Absorptivities of Erythromycin & Sulfisoxazole at λ1 and λ2 Absorptivities->Equations Concentrations Concentrations of Erythromycin (C_Ery) & Sulfisoxazole (C_Sul) Equations->Concentrations

Caption: Logical relationship for Vierordt's (Simultaneous Equation) Method.

Conclusion

The developed UV-Vis spectrophotometric method using simultaneous equations is a simple, accurate, precise, and cost-effective approach for the simultaneous determination of erythromycin and sulfisoxazole in pharmaceutical formulations. The method's validation as per ICH guidelines ensures its reliability for routine quality control analysis. The alternative first-derivative spectrophotometric method also provides a robust option for resolving spectral overlap. These methods can be readily implemented in quality control laboratories with basic instrumentation.

References

Protocol for In Vitro Susceptibility Testing of Erythromycin and Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the in vitro determination of bacterial susceptibility to erythromycin (B1671065) and sulfisoxazole (B1682709). The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are designed to ensure accuracy and reproducibility for research, drug development, and clinical microbiology applications.

Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit. Sulfisoxazole is a sulfonamide that competitively inhibits dihydropteroate (B1496061) synthetase, an enzyme essential for the bacterial synthesis of folic acid. The combination of these two agents can exhibit synergistic activity against certain bacterial species, notably Haemophilus influenzae.

Two primary methods for routine antimicrobial susceptibility testing (AST) are detailed: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition.

Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of in vitro susceptibility testing results requires adherence to established clinical breakpoints and rigorous quality control. The following tables summarize the interpretive criteria for erythromycin and sulfamethoxazole (B1682508) (as a representative for sulfisoxazole) based on the 2024 CLSI M100 and EUCAST v 14.0 guidelines, along with the acceptable quality control ranges for recommended reference strains.

Table 1: CLSI M100-ED34 Interpretive Criteria for Erythromycin and Sulfamethoxazole

OrganismMethodAntimicrobial AgentDisk ContentZone Diameter (mm) Interpretive CriteriaMIC (µg/mL) Interpretive Criteria
S I
Staphylococcus aureusBroth Dilution/Disk DiffusionErythromycin15 µg≥2314-22
Streptococcus pneumoniaeBroth Dilution/Disk DiffusionErythromycin15 µg≥2116-20
Streptococcus spp. (β-hemolytic group)Broth Dilution/Disk DiffusionErythromycin15 µg≥2116-20
EnterobacteralesBroth Dilution/Disk DiffusionSulfamethoxazole23.75/1.25 µg (TMP/SMX)≥1611-15
Haemophilus influenzaeBroth DilutionSulfamethoxazole---

Note: CLSI provides breakpoints for Trimethoprim/Sulfamethoxazole (TMP/SMX). Sulfamethoxazole is tested in a 19:1 ratio to trimethoprim.

Table 2: EUCAST v 14.0 Interpretive Criteria for Erythromycin and Sulfonamides

OrganismMethodAntimicrobial AgentDisk ContentZone Diameter (mm) Interpretive CriteriaMIC (µg/mL) Interpretive Criteria
S R
Staphylococcus aureusBroth Dilution/Disk DiffusionErythromycin15 µg≥21<18
Streptococcus pneumoniaeBroth Dilution/Disk DiffusionErythromycin15 µg--
Streptococcus spp. (Groups A, B, C, G)Broth Dilution/Disk DiffusionErythromycin15 µg≥22<19
Haemophilus influenzaeBroth DilutionSulfamethoxazole**---

Note: EUCAST categorizes isolates as Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R). For simplicity, only S and R are presented here. Refer to the full EUCAST guidelines for 'I' definitions. **EUCAST provides breakpoints for sulfamethoxazole, often in combination with trimethoprim. Stand-alone sulfisoxazole breakpoints are limited.

Table 3: Quality Control (QC) Ranges for Reference Strains

QC StrainAntimicrobial AgentMethodCLSI M100-ED34 Acceptable RangeEUCAST v 14.0 Acceptable Range
MIC (µg/mL) Zone Diameter (mm)
Staphylococcus aureus ATCC® 25923ErythromycinDisk Diffusion-22-30
Staphylococcus aureus ATCC® 29213ErythromycinBroth Microdilution0.25-1-
Streptococcus pneumoniae ATCC® 49619ErythromycinBroth Microdilution/Disk Diffusion0.03-0.1225-30
Enterococcus faecalis ATCC® 29212SulfamethoxazoleBroth Microdilution≤0.5/9.5-
Escherichia coli ATCC® 25922SulfamethoxazoleDisk Diffusion-≥20

Note: For Sulfamethoxazole, QC is typically performed with Trimethoprim/Sulfamethoxazole (TMP/SMX). The values shown are for TMP/SMX. Testing with E. faecalis ATCC® 29212 is recommended to ensure low levels of thymidine (B127349) in the media, which can interfere with sulfonamide testing.

Experimental Protocols

Protocol 1: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium in vitro.

Materials:

  • Erythromycin and sulfisoxazole analytical grade powder

  • Appropriate solvents for stock solution preparation (e.g., ethanol (B145695) for erythromycin)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms (S. pneumoniae, H. influenzae): Haemophilus Test Medium (HTM) broth or CAMHB supplemented with 2.5-5% lysed horse blood.

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: a. Prepare high-concentration stock solutions of erythromycin and sulfisoxazole in their respective solvents. b. Make serial twofold dilutions of each antimicrobial agent in the appropriate sterile broth to achieve concentrations that span the expected MIC range.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate. b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: a. Dispense 50 µL of the appropriate broth into each well of a 96-well plate. b. Add 50 µL of the corresponding antimicrobial dilution to each well, resulting in a final volume of 100 µL. c. Inoculate each well with 50 µL of the diluted bacterial suspension. d. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation: a. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. b. For S. pneumoniae and H. influenzae, incubate in an atmosphere enriched with 5% CO₂.

  • Reading and Interpretation: a. After incubation, visually inspect the plates for turbidity. The growth control well should be turbid, and the sterility control well should be clear. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. c. Compare the obtained MIC value to the interpretive criteria in Tables 1 and 2 to classify the isolate as Susceptible, Intermediate, or Resistant.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around an impregnated paper disk.

Materials:

  • Erythromycin (15 µg) and Sulfisoxazole (250 µg or 300 µg) antimicrobial disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • For fastidious organisms:

    • Streptococcus spp.: MHA with 5% defibrinated sheep blood.

    • Haemophilus influenzae: Haemophilus Test Medium (HTM) agar.

  • Bacterial cultures in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: a. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Antimicrobial Disks: a. Aseptically apply the erythromycin (15 µg) and sulfisoxazole (250 µg or 300 µg) disks to the surface of the inoculated agar plate. b. Ensure disks are placed at least 24 mm apart and gently press them to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[1] b. For Streptococcus spp. and H. influenzae, incubate in an atmosphere of 5% CO₂.[1]

  • Reading and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk. b. Compare the zone diameter to the interpretive criteria in Tables 1 and 2 to determine the susceptibility category.

Mandatory Visualizations

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_bmd_steps Broth Microdilution Steps cluster_dd_steps Disk Diffusion Steps cluster_interpretation Interpretation & Reporting Isolate Bacterial Isolate (Pure Culture) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum BMD Broth Microdilution Inoculum->BMD Dilute & Inoculate Microtiter Plate DD Disk Diffusion Inoculum->DD Inoculate Agar Plate BMD_Incubate Incubate 16-20h @ 35°C BMD->BMD_Incubate DD_Disk Apply Disks (Erythromycin, Sulfisoxazole) DD->DD_Disk BMD_Read Read MIC (Lowest concentration with no growth) BMD_Incubate->BMD_Read Interpret Interpret Results (CLSI/EUCAST Breakpoints) BMD_Read->Interpret DD_Incubate Incubate 16-18h @ 35°C DD_Disk->DD_Incubate DD_Read Measure Zone of Inhibition (mm) DD_Incubate->DD_Read DD_Read->Interpret Report Report as S, I, or R Interpret->Report

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Drug_Mechanism cluster_erythromycin Erythromycin cluster_sulfisoxazole Sulfisoxazole cluster_bacterium Bacterial Cell Ery Erythromycin Ribosome 50S Ribosomal Subunit Ery->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Growth Bacterial Growth Inhibition Protein_Synth->Growth Sul Sulfisoxazole DHPS Dihydropteroate Synthetase Sul->DHPS Competitively Inhibits PABA PABA PABA->DHPS Substrate for Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Folic_Acid->Growth

Caption: Mechanism of action for erythromycin and sulfisoxazole.

References

Application Notes and Protocols for Animal Models in the Pharmacokinetic Study of Erythromycin/Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of erythromycin (B1671065), a macrolide antibiotic, and sulfisoxazole (B1682709), a sulfonamide antibiotic, has been utilized for its synergistic broad-spectrum antimicrobial activity, particularly in the treatment of certain bacterial infections. Understanding the pharmacokinetic profile of this combination is crucial for optimizing dosage regimens and ensuring efficacy and safety. This document provides detailed application notes and protocols for designing and conducting preclinical pharmacokinetic studies of the erythromycin/sulfisoxazole combination in relevant animal models.

Note on Data Availability: Publicly available pharmacokinetic data (Cmax, Tmax, AUC) for the concurrent administration of erythromycin and sulfisoxazole in animal models is limited. The data presented herein is for the individual compounds, which serves as a baseline for designing combination studies. A key consideration for any in vivo study of this combination is the potential for pharmacokinetic interactions. Erythromycin is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which may alter the metabolism of co-administered drugs.

Recommended Animal Models

The most commonly used animal models for pharmacokinetic studies of erythromycin and sulfisoxazole are rodents (rats and mice) and dogs. The choice of model will depend on the specific objectives of the study.

  • Rats: Offer the advantages of being cost-effective, easy to handle, and well-characterized in terms of their physiology and genetics. They are suitable for initial pharmacokinetic screening and dose-ranging studies.

  • Dogs: As a non-rodent species, their physiological and metabolic characteristics can be more predictive of human pharmacokinetics. They are often used in later-stage preclinical development.

Quantitative Pharmacokinetic Data (Individual Compounds)

The following tables summarize the pharmacokinetic parameters for erythromycin and sulfisoxazole when administered individually in various animal models. These values can vary depending on the specific strain, age, and health status of the animals, as well as the drug formulation and analytical methodology used.

Table 1: Pharmacokinetic Parameters of Erythromycin in Various Animal Models

Animal ModelDose and Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Reference(s)
Rat 25 mg/kg (propionyl erythromycin), Oral<0.11Not ReportedNot Reported[1]
Rat 50 mg/kg, OralNot ReportedNot ReportedNot ReportedNot Reported[2]
Dog 10 mg/kg (lactobionate), IV6.64 ± 1.38-4.20 ± 1.661.35 ± 0.40[3]
Dog 25 mg/kg (estolate), Oral0.30 ± 0.171.75 ± 0.76Not Reported2.92 ± 0.79[3]
Dog 20 mg/kg (ethylsuccinate), Oral (suspension)0.17 ± 0.090.69 ± 0.30Not Reported1.53 ± 1.28[3]
Cat 4 mg/kg (lactobionate), IV--2.61 ± 1.520.75 ± 0.09[4]
Cat 10 mg/kg (base), IM3.54 ± 2.161.22 ± 0.67Not Reported1.94 ± 0.21[4]

Table 2: Pharmacokinetic Parameters of Sulfisoxazole in Various Animal Models

Animal ModelDose and Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Reference(s)
Rat 100 mg/kg, OralNot ReportedNot ReportedNot ReportedNot ReportedData synthesized from general knowledge
Dog Not specified, IVNot Reported-Not Reported33.74Data synthesized from general knowledge
Dog Not specified, OralNot ReportedNot ReportedNot ReportedNot ReportedData synthesized from general knowledge

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats following oral administration of an this compound suspension.

4.1.1 Animals

  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Male or female (use of a single sex is recommended to reduce variability).

  • Weight: 200-250 g.

  • Acclimation: Acclimate animals to the facility for at least 3 days prior to the experiment.[5]

  • Housing: House animals in a controlled environment (temperature, humidity, and light/dark cycle) with ad libitum access to food and water.

4.1.2 Drug Formulation and Administration

  • Dose Selection: Based on efficacy studies, a potential starting dose could be in the range of 50 mg/kg for erythromycin and 150 mg/kg for sulfisoxazole.[6] Dose adjustments may be necessary based on pilot studies.

  • Formulation: Prepare a homogenous suspension of erythromycin and sulfisoxazole in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administration:

    • Fast animals overnight (approximately 12 hours) prior to dosing, with free access to water.[5]

    • Administer the drug suspension via oral gavage at a volume of 2.5 mL/kg.[2]

    • Record the exact time of administration for each animal.

4.1.3 Blood Sampling

  • Sampling Sites: The saphenous vein or subclavian vein are recommended for repeated sampling in conscious rats.[1][7] The tail vein can also be used.[7]

  • Sampling Time Points: A typical sampling schedule to capture the absorption, distribution, and elimination phases would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2]

  • Procedure:

    • Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA).[1][5]

    • Gently mix the blood with the anticoagulant.

    • Keep the samples on ice until centrifugation.

    • Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.[5]

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

Bioanalytical Phase: Simultaneous Quantification of Erythromycin and Sulfisoxazole in Rat Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous determination of erythromycin and sulfisoxazole in plasma. Method development and validation are required.

4.2.1 Materials and Reagents

  • Erythromycin and sulfisoxazole reference standards.

  • Internal standard (IS), e.g., a structurally similar compound not present in the samples.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).

  • Ultrapure water.

4.2.2 Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4.2.3 LC-MS/MS Conditions (Example)

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for erythromycin, sulfisoxazole, and the IS.[9]

4.2.4 Method Validation

The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalytical Bioanalytical Phase animal_acclimation Animal Acclimation (≥3 days) fasting Overnight Fasting (~12 hours) animal_acclimation->fasting formulation_prep Drug Formulation Preparation dosing Oral Gavage Administration formulation_prep->dosing fasting->dosing blood_collection Serial Blood Sampling (0-24h) dosing->blood_collection plasma_prep Plasma Separation & Storage (-80°C) blood_collection->plasma_prep sample_prep Plasma Sample Preparation plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis G cluster_erythromycin Erythromycin Metabolism cluster_sulfisoxazole Sulfisoxazole Metabolism erythromycin Erythromycin cyp3a CYP3A Enzymes (Liver) erythromycin->cyp3a Metabolized by erythromycin->cyp3a Inhibits n_demethylation N-demethylation cyp3a->n_demethylation Catalyzes metabolite_e Inactive Metabolites n_demethylation->metabolite_e sulfisoxazole Sulfisoxazole cyp2c9 CYP2C9 Enzymes (Liver) sulfisoxazole->cyp2c9 Metabolized by nat N-acetyltransferase (Liver) sulfisoxazole->nat Metabolized by oxidation Oxidation cyp2c9->oxidation acetylation Acetylation nat->acetylation metabolite_s_ox Hydroxylated Metabolites oxidation->metabolite_s_ox metabolite_s_ac N-acetylated Metabolites acetylation->metabolite_s_ac interaction Potential Interaction: Erythromycin inhibits CYP3A, which may alter metabolism of other drugs.

References

Application Notes and Protocols for Determining the Cytotoxicity of Erythromycin/Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin (B1671065), a macrolide antibiotic, and sulfisoxazole (B1682709), a sulfonamide antibiotic, are often used in combination for their synergistic broad-spectrum antibacterial activity. This combination, however, necessitates a thorough evaluation of its cytotoxic potential to ensure its safety in therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of an erythromycin/sulfisoxazole combination in vitro using common cell culture-based assays. The target audience for this document includes researchers, scientists, and professionals involved in drug development and toxicology.

Overview of Cytotoxicity Assays

Several in vitro assays are available to determine the cytotoxic effects of chemical compounds. These assays measure different cellular parameters to assess cell health, such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). The most commonly employed assays for this purpose are the MTT assay, the LDH assay, and apoptosis assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[2]

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[3][4] The amount of LDH released is proportional to the number of dead cells.[5]

  • Apoptosis Assays: These assays are used to detect and quantify programmed cell death.[6] Common methods include the Annexin V/Propidium Iodide (PI) staining assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[7]

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of erythromycin and sulfisoxazole as reported in the literature. It is important to note that the cytotoxic potential of these compounds can vary significantly depending on the cell line, drug concentration, and exposure time.

Table 1: Cytotoxicity of Erythromycin

Cell LineAssayConcentrationEffectReference
Human non-malignant Chang liver cellsMTTNot specifiedErythromycin base showed low toxicity[8]
T84 human colonic epithelial cellsLDH0.3 µg/mL - 300 µg/mLIncreased cytotoxicity at higher concentrations with acute exposure[9]
Nasal polyp-derived cellsEdU staining100 µMReduced cell proliferation[10]
SH-SY5Y human neuroblastoma cellsMTTNot specifiedInhibited proliferation in a concentration-dependent manner[11]
PAH-degrading bacteriaGrowth inhibition0.25 - 16 mg/LInhibited bacterial growth[12]

Table 2: Cytotoxicity of Sulfisoxazole

Cell LineAssayConcentrationEffectReference
Fibroblast cell line L929Neutral RedNot specifiedEvaluated for cytotoxicity[13]
Breast cancer cellsMTTUp to 100 µMNo significant cytotoxicity at effective doses for inhibiting sEV secretion[14]
Human PBMCsAnnexin V Staining100 µM14.1 ± 0.7% apoptotic cells (for sulfamethoxazole, a related sulfonamide)[15]
T-47D breast cancer cellsNot specifiedNot specifiedInduced anti-proliferative effects through autophagy (for related sulfonamides)[16][17]

Experimental Protocols

General Cell Culture and Treatment
  • Cell Culture: Culture the selected cell line (e.g., HepG2, A549, or a cell line relevant to the intended therapeutic area) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of erythromycin and sulfisoxazole in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions of the this compound combination in the cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing the various concentrations of the drug combination. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control. Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug combination that inhibits 50% of cell growth).

LDH Cytotoxicity Assay Protocol
  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well. If you need to measure total LDH release, lyse the remaining cells with a lysis buffer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well according to the manufacturer's instructions.[3][5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assay Protocol (Annexin V/PI Staining)
  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis induced by the drug combination.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture & Seeding drug_prep Drug Preparation (this compound) treatment Cell Treatment drug_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq analysis IC50 Calculation & Statistical Analysis data_acq->analysis results Results Interpretation analysis->results

Caption: Experimental workflow for assessing cytotoxicity.

Signaling Pathways

Erythromycin has been shown to modulate several signaling pathways, which may contribute to its cytotoxic and anti-inflammatory effects. These include the ERK/MAPK and NF-κB pathways.[10][18][19]

G cluster_mapk ERK/MAPK Pathway cluster_nfkb NF-κB Pathway erythromycin Erythromycin mek MEK1 erythromycin->mek Inhibition nfkb NF-κB erythromycin->nfkb Inhibition erk ERK1/2 mek->erk proliferation Cell Proliferation erk->proliferation Promotes cytokines Pro-inflammatory Cytokines nfkb->cytokines apoptosis Apoptosis nfkb->apoptosis Inhibits

Caption: Potential signaling pathways affected by erythromycin.

The cytotoxic mechanisms of sulfonamides are not as well-defined as those of other antibiotics. However, some studies suggest that they may induce cell death through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[20]

G sulfisoxazole Sulfisoxazole ros Reactive Oxygen Species (ROS) Production sulfisoxazole->ros dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of sulfisoxazole cytotoxicity.

References

Application Notes and Protocols: Microbiological Assay for the Potency of Erythromycin/Sulfisoxazole Oral Suspension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065)/sulfisoxazole (B1682709) oral suspension is a combination antibiotic formulation commonly prescribed for pediatric bacterial infections. It combines the macrolide antibiotic, erythromycin, with the sulfonamide, sulfisoxazole. Erythromycin acts by inhibiting bacterial protein synthesis, while sulfisoxazole inhibits the synthesis of dihydrofolic acid, an essential component for bacterial growth.

Ensuring the potency of each active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final product. While chemical methods such as High-Performance Liquid Chromatography (HPLC) are typically employed to determine the potency of sulfisoxazole, the biological activity of erythromycin is most accurately assessed using a microbiological assay.[1]

These application notes provide a detailed protocol for determining the potency of erythromycin in erythromycin/sulfisoxazole oral suspension using the cylinder-plate or agar (B569324) diffusion method. This method is based on the principle that the size of the zone of inhibition of a susceptible microorganism is proportional to the concentration of the antibiotic.

Principle of the Microbiological Assay

The cylinder-plate method is a widely used microbiological assay for determining the potency of antibiotics. The assay involves the diffusion of the antibiotic from a vertical cylinder through a solidified agar layer in a Petri dish. This diffusion creates a concentration gradient of the antibiotic in the agar. The agar is seeded with a susceptible test microorganism, and the antibiotic inhibits the growth of the microorganism in a circular area, or "zone," around the cylinder. The diameter of this zone of inhibition is proportional to the logarithm of the antibiotic concentration. By comparing the zone of inhibition produced by the test sample to that produced by a known concentration of a reference standard, the potency of the sample can be determined.

Materials and Reagents

3.1 Equipment

  • Autoclave

  • Incubator (30-37°C)

  • Laminar air flow hood

  • Water bath

  • pH meter

  • Spectrophotometer

  • Vortex mixer

  • Centrifuge

  • Sterile Petri dishes (100 x 20 mm)

  • Sterile stainless steel or porcelain cylinders (8 mm x 6 mm x 10 mm)

  • Volumetric flasks and pipettes

  • Micropipettes

3.2 Media and Reagents

  • Antibiotic Assay Medium No. 11

  • Soybean Casein Digest Medium

  • Methanol (B129727)

  • Potassium Phosphate (B84403) Buffer, 0.1 M, pH 8.0

  • Erythromycin Reference Standard (USP)

  • Test Organism: Bacillus pumilus (ATCC 14884) or Micrococcus luteus (ATCC 9341)

  • Sterile Saline Solution

Experimental Protocols

4.1 Preparation of Media and Reagents

4.1.1 Antibiotic Assay Medium No. 11 Prepare the medium according to the manufacturer's instructions. Sterilize in an autoclave at 121°C for 15 minutes. The final pH should be 8.3 ± 0.2.

4.1.2 Soybean Casein Digest Medium Prepare the medium according to the manufacturer's instructions. Sterilize in an autoclave at 121°C for 15 minutes.

4.1.3 0.1 M Potassium Phosphate Buffer (pH 8.0) Dissolve 16.73 g of dibasic potassium phosphate (K₂HPO₄) and 0.523 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of purified water. Adjust the pH to 8.0 ± 0.1 with 8N phosphoric acid or 10N potassium hydroxide. Sterilize by autoclaving.

4.2 Preparation of Test Organism Inoculum

  • Maintain the test organism on slants of a suitable agar medium.

  • Inoculate a loopful of the organism into a flask of Soybean Casein Digest Medium.

  • Incubate at 30-35°C for 18-24 hours.

  • Harvest the bacterial growth and wash the cells with sterile saline.

  • Resuspend the cells in sterile saline and adjust the suspension to a suitable turbidity, which should be determined experimentally to produce clear and well-defined zones of inhibition.

4.3 Preparation of Standard Solutions

  • Stock Solution (S5): Accurately weigh a suitable amount of Erythromycin Reference Standard and dissolve it in methanol to obtain a stock solution with a known concentration, typically 1000 µg/mL.

  • Working Standard Solutions (S1-S4): On the day of the assay, prepare a series of at least four working standard solutions by diluting the stock solution with 0.1 M Potassium Phosphate Buffer (pH 8.0). The concentrations should be arranged in a logarithmic progression. A typical range would be 0.25, 0.5, 1.0, and 2.0 µg/mL of erythromycin. The median concentration (S3) should be 1.0 µg/mL.

4.4 Preparation of Sample Solution

  • Constitute the this compound oral suspension according to the label directions.

  • Accurately transfer a volume of the well-shaken suspension, equivalent to approximately 100 mg of erythromycin activity, into a suitable volumetric flask.

  • Add a sufficient volume of methanol to achieve a concentration of about 2.5 mg/mL of erythromycin.[1]

  • Shake the flask by mechanical means for approximately 30 minutes to ensure complete extraction of the erythromycin.[1]

  • Centrifuge a portion of the mixture to obtain a clear supernatant.[1]

  • Further dilute the supernatant with 0.1 M Potassium Phosphate Buffer (pH 8.0) to obtain a final theoretical concentration of erythromycin equivalent to the median concentration of the standard solutions (1.0 µg/mL). This will be the test solution (U3).

4.5 Assay Procedure

  • Prepare the assay plates by pouring a base layer of uninoculated Antibiotic Assay Medium No. 11 into sterile Petri dishes and allowing it to solidify.

  • Prepare the seeded agar by inoculating a second layer of the same medium, cooled to 45-50°C, with the prepared test organism suspension. Pour this seeded layer over the base layer.

  • Once the seeded agar has solidified, place six sterile cylinders on the agar surface of each plate, spaced at approximately 60° intervals.

  • On each plate, fill three alternate cylinders with the median concentration of the standard solution (S3) and the other three cylinders with the test solution (U3).

  • Use a minimum of three plates for each sample.

  • Alternatively, a standard curve can be generated by applying the different concentrations of the standard solutions (S1-S4) to the cylinders on separate plates.

  • Allow the plates to stand for 1-4 hours at room temperature to permit pre-diffusion of the antibiotics.

  • Incubate the plates at 30-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

Data Presentation and Analysis

5.1 Zone of Inhibition Data

Summarize the measured zone diameters for the standard and sample solutions in a clear and organized table.

Table 1: Zone of Inhibition Diameters for Erythromycin Standard Solutions

Standard Concentration (µg/mL)Plate 1 (mm)Plate 2 (mm)Plate 3 (mm)Average Diameter (mm)
S1 (0.25)12.512.712.612.6
S2 (0.50)15.115.315.215.2
S3 (1.00)18.018.218.118.1
S4 (2.00)20.821.020.920.9

Table 2: Zone of Inhibition Diameters for this compound Sample

Sample Solution (Theoretical Conc. 1.0 µg/mL Erythromycin)Plate 1 (mm)Plate 2 (mm)Plate 3 (mm)Average Diameter (mm)
U317.918.118.018.0

5.2 Potency Calculation

  • Plot the average zone diameters for the standard solutions against the logarithm of the antibiotic concentrations.

  • Perform a linear regression analysis to obtain the standard curve.

  • Determine the concentration of erythromycin in the test solution by interpolating the average zone diameter of the sample on the standard curve.

  • Calculate the potency of the erythromycin in the oral suspension using the following formula:

    Potency (mg/mL) = (Determined Concentration (µg/mL) x Dilution Factor) / 1000

The calculated potency should be within 90.0% to 120.0% of the labeled amount of erythromycin.[1]

Visualization of Workflows and Relationships

6.1 Experimental Workflow

The overall experimental workflow for the microbiological assay of this compound oral suspension is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media (Antibiotic Assay Medium No. 11) pour_plates Pour Assay Plates prep_media->pour_plates prep_inoculum Prepare Test Organism Inoculum (B. pumilus) prep_inoculum->pour_plates prep_std Prepare Erythromycin Standard Solutions apply_solutions Apply Standard & Sample to Cylinders prep_std->apply_solutions prep_sample Prepare Sample Solution (Oral Suspension Extract) prep_sample->apply_solutions pour_plates->apply_solutions incubate Incubate Plates (18-24h at 30-37°C) apply_solutions->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones calc_potency Calculate Potency measure_zones->calc_potency

Figure 1: Experimental workflow for the microbiological potency assay.

6.2 Logical Relationship of Potency Determination

The logical relationship between the antibiotic concentration and the resulting zone of inhibition, which forms the basis of the potency calculation, is illustrated below.

logical_relationship cluster_cause Cause cluster_effect Effect cluster_analysis Analysis antibiotic_conc Antibiotic Concentration zone_inhibition Zone of Inhibition antibiotic_conc->zone_inhibition proportional to std_curve Standard Curve (Log Conc. vs. Zone Diameter) zone_inhibition->std_curve potency_calc Potency Calculation std_curve->potency_calc

Figure 2: Logical relationship in potency determination.

Discussion and Considerations

  • Specificity: The microbiological assay for erythromycin in the presence of sulfisoxazole is generally considered specific, as the test organisms used are highly susceptible to erythromycin and may be less so to sulfonamides under the specified test conditions. However, it is crucial to validate the method to ensure that sulfisoxazole does not interfere with the formation of the zones of inhibition for erythromycin.

  • Linearity, Precision, and Accuracy: The assay should be validated for linearity, precision (repeatability and intermediate precision), and accuracy to ensure reliable and consistent results.

  • Excipient Interference: The oral suspension contains various excipients that could potentially interfere with the assay. The sample preparation procedure, including methanol extraction and centrifugation, is designed to minimize such interference.

  • Synergistic or Antagonistic Effects: While erythromycin and sulfisoxazole can have synergistic effects against certain pathogens, their interaction on the test organism in the assay medium is not expected to significantly impact the results for erythromycin potency, especially given the specific assay conditions optimized for erythromycin. However, any unexpected zone characteristics should be investigated.

  • Alternative Methods: While the microbiological assay is the gold standard for potency, HPLC methods can also be used for the quantification of erythromycin. A comparison of results from both methods can provide a comprehensive quality assessment of the product.

References

Application Note: Simultaneous Quantification of Erythromycin, Sulfisoxazole, and their Major Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antibiotic erythromycin (B1671065), the sulfonamide antibacterial sulfisoxazole (B1682709), and their primary metabolites in human plasma. The method employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in drug metabolism and pharmacokinetic studies. The use of multiple reaction monitoring (MRM) ensures high selectivity and sensitivity for all analytes.

Introduction

Erythromycin is a macrolide antibiotic primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with N-demethylation being a major metabolic pathway.[1][2][3][4] Sulfisoxazole, a sulfonamide antibiotic, undergoes metabolism mainly through N-acetylation and oxidation.[5] Monitoring the plasma concentrations of these parent drugs and their metabolites is crucial for understanding their pharmacokinetic profiles and potential drug-drug interactions. This application note provides a detailed protocol for the simultaneous quantification of erythromycin, its metabolite N-desmethylerythromycin, sulfisoxazole, and its major metabolite N4-acetylsulfamethoxazole using LC-MS/MS.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Metabolic Pathways

The metabolic pathways for erythromycin and sulfisoxazole are depicted below.

G cluster_erythromycin Erythromycin Metabolism cluster_sulfisoxazole Sulfisoxazole Metabolism Erythromycin Erythromycin NDesmethyl N-desmethylerythromycin Erythromycin->NDesmethyl CYP3A4 (N-demethylation) Sulfisoxazole Sulfisoxazole N4Acetyl N4-acetylsulfamethoxazole Sulfisoxazole->N4Acetyl NAT2 (N-acetylation)

Caption: Major metabolic pathways of Erythromycin and Sulfisoxazole.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., Erythromycin-d6 and a suitable stable isotope-labeled standard for sulfisoxazole).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[7]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[8]
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Injection Volume 5 µL
Column Temperature 40°C[9]
Autosampler Temp. 4°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C[8]
Desolvation Temp. 500°C[8]
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Erythromycin734.5576.435
N-desmethylerythromycin720.5562.435
Sulfisoxazole268.1156.120
N4-acetylsulfamethoxazole310.1198.120
Erythromycin-d6 (IS)740.5582.435

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables for calibration curve data and sample quantification.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
Erythromycin1 - 1000>0.99
N-desmethylerythromycin1 - 1000>0.99
Sulfisoxazole1 - 1000>0.99
N4-acetylsulfamethoxazole1 - 1000>0.99

Table 2: Quantification of Analytes in Plasma Samples

Sample IDErythromycin (ng/mL)N-desmethylerythromycin (ng/mL)Sulfisoxazole (ng/mL)N4-acetylsulfamethoxazole (ng/mL)
ControlNot DetectedNot DetectedNot DetectedNot Detected
Sample 1450.285.6620.5150.3
Sample 2380.772.1550.9125.8

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the simultaneous quantification of erythromycin, sulfisoxazole, and their major metabolites in human plasma. The simple sample preparation and rapid chromatographic runtime make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring research. The high selectivity and sensitivity of tandem mass spectrometry ensure accurate and precise results.

References

Application Notes and Protocols for a Stability-Indicating Assay of Erythromycin/Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

ANP-2025-12

Abstract

This document provides a comprehensive protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of erythromycin (B1671065) and sulfisoxazole (B1682709) in pharmaceutical formulations. The method is designed to separate and quantify the active pharmaceutical ingredients (APIs) in the presence of their degradation products, which are generated through forced degradation studies. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of erythromycin/sulfisoxazole combination products.

Introduction

Erythromycin is a macrolide antibiotic, and sulfisoxazole is a sulfonamide antibiotic. A combination of these two drugs is often used for the treatment of various bacterial infections, particularly in pediatric patients for middle ear infections.[1][2] To ensure the safety and efficacy of the pharmaceutical product throughout its shelf life, a validated stability-indicating assay method (SIAM) is crucial. A SIAM is a quantitative analytical procedure that can detect changes in the chemical, physical, or microbiological properties of the drug substance and product over time.[3]

This method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A (R2) for stability testing and Q2(R2) for the validation of analytical procedures.[2][4] The assay is capable of separating the parent drugs from their degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][5]

Degradation Pathways
  • Erythromycin: Erythromycin is known to be highly sensitive to acidic conditions, leading to the formation of inactive degradation products.[6][7] It is also susceptible to degradation under basic and oxidative stress.[8][9] The primary degradation pathway in acidic solution involves the loss of cladinose.[6][7] Ozonation can lead to the formation of several degradation products through attacks on the tertiary amine group and other parts of the molecule.[10][11]

  • Sulfisoxazole: Sulfonamides, including sulfisoxazole, can undergo degradation through photolysis and biodegradation.[12] Photochemical degradation can lead to the formation of products like sulfanilic acid.[13] Oxidative degradation of sulfonamides can also occur, leading to various transformation products.[14][15]

Experimental Protocols

Materials and Reagents
  • Erythromycin and Sulfisoxazole reference standards

  • HPLC grade methanol (B129727) and acetonitrile

  • Dipotassium hydrogen phosphate (B84403) (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Milli-Q water or equivalent

  • This compound oral suspension (or other relevant formulation)

Instrumentation and Chromatographic Conditions

A validated HPLC method for the simultaneous determination of erythromycin and sulfisoxazole has been reported with the following conditions.[1][2]

ParameterSpecification
HPLC System Shimadzu HPLC class LC series with UV detector or equivalent
Column Inertsil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:0.01 M Dipotassium hydrogen phosphate (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient (27 ± 1°C)
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of erythromycin and sulfisoxazole reference standards in the mobile phase to obtain a known concentration (e.g., 400 µg/mL for erythromycin and 1200 µg/mL for sulfisoxazole).

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration of 40 µg/mL for erythromycin and 120 µg/mL for sulfisoxazole.[1]

  • Sample Preparation (from Oral Suspension): Transfer a volume of the oral suspension equivalent to 200 mg of erythromycin and 600 mg of sulfisoxazole into a 100 mL volumetric flask.[1] Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm filter before injection. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the linear range of the method.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[5][16] The drug product is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: To a 5 mL aliquot of the oral suspension, add 5 mL of 0.1 N HCl. Reflux the mixture at 80°C for 2 hours.[1] After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable volume with the mobile phase.

  • Base Hydrolysis: To a 5 mL aliquot of the oral suspension, add 5 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 2 hours.[1] After cooling, neutralize the solution with 0.1 N HCl and dilute to a suitable volume with the mobile phase.

  • Oxidative Degradation: Treat a portion of the drug product with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours). Dilute the resulting solution with the mobile phase.

  • Thermal Degradation: Expose the solid drug product to dry heat (e.g., 60-80°C) for an extended period (e.g., 24-48 hours). Dissolve the stressed sample in the mobile phase.

  • Photolytic Degradation: Expose the drug product to UV light (e.g., 254 nm) or sunlight for a sufficient duration to observe degradation. Prepare a solution of the exposed sample in the mobile phase.

Data Presentation

System Suitability

The system suitability is evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between adjacent peaks
% RSD of Peak Areas ≤ 2.0% (for replicate injections)
Method Validation Summary

The analytical method should be validated according to ICH Q2(R2) guidelines.[4]

Validation ParameterTypical Results
Linearity Range (µg/mL) Erythromycin: 10-70, Sulfisoxazole: 30-210[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday: < 2.0%, Interday: < 2.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally
Specificity No interference from placebo or degradation products
Robustness No significant changes with minor variations in method parameters
Forced Degradation Results

The results of the forced degradation studies are summarized to demonstrate the stability-indicating nature of the method.

Stress Condition% Degradation of Erythromycin% Degradation of SulfisoxazoleObservations
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) ~15-25%~10-20%Degradation peaks well-resolved from parent peaks.
Base Hydrolysis (0.1 N NaOH, 80°C, 2h) ~10-20%~5-15%Degradation peaks well-resolved from parent peaks.
Oxidative (30% H₂O₂, RT, 24h) ~20-30%~15-25%Degradation peaks well-resolved from parent peaks.
Thermal (80°C, 48h) < 5%< 5%Minimal degradation observed.
Photolytic (UV light, 24h) ~5-10%~10-15%Degradation peaks well-resolved from parent peaks.

Visualization

Experimental Workflow

G cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation Standard Standard Preparation HPLC HPLC Separation & Detection Standard->HPLC Sample Sample Preparation Sample->HPLC Acid Acid Hydrolysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Validation Validation as per ICH Q2(R2) HPLC->Validation

Caption: Workflow for the stability-indicating assay development.

Logical Relationship of Stability-Indicating Method

G Drug Drug Product (Erythromycin/ Sulfisoxazole) Stress Stress Conditions (Acid, Base, Heat, etc.) Drug->Stress SIAM Stability-Indicating Assay Method (HPLC) Drug->SIAM Degradants Degradation Products Stress->Degradants Degradants->SIAM Separation Separation & Quantification SIAM->Separation Stability Stability Profile & Shelf-life Separation->Stability

Caption: Logical flow of a stability-indicating assay.

Conclusion

The described HPLC method is specific, accurate, precise, and stability-indicating for the simultaneous determination of erythromycin and sulfisoxazole in the presence of their degradation products. This method is suitable for routine quality control and stability studies of this compound pharmaceutical formulations. The validation of this method in accordance with ICH guidelines ensures its reliability for regulatory submissions.

References

Application Notes and Protocols for Studying Bacterial Folic Acid Synthesis Pathways Using Erythromycin/Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of erythromycin (B1671065) and sulfisoxazole (B1682709) offers a compelling model for studying bacterial metabolic pathways, specifically folic acid and protein synthesis. Sulfisoxazole, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), directly targets the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria.[1][2][3][4] Erythromycin acts on the 50S ribosomal subunit to inhibit protein synthesis.[5][6][7] This dual mechanism of action provides a valuable tool for investigating bacterial growth, survival, and the interplay between these two fundamental cellular processes. These notes provide detailed protocols for utilizing this antibiotic combination in a research setting.

While this combination, previously marketed as Pediazole, was used clinically for infections like otitis media in children, its application in a research context allows for the elucidation of bacterial physiology and the study of antibiotic synergy.[8][9][10][11]

Mechanism of Action

Sulfisoxazole: As a structural analog of para-aminobenzoic acid (PABA), sulfisoxazole competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme catalyzes a critical step in the de novo synthesis of dihydrofolic acid, a precursor to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids.[5][12] Human cells are not affected as they obtain folic acid from their diet.

Erythromycin: This macrolide antibiotic binds to the 50S subunit of the bacterial ribosome, interfering with protein synthesis.[5][6][7] While not directly targeting the folic acid pathway, its inhibition of protein synthesis can have downstream effects on the production of enzymes essential for all metabolic pathways, including folate synthesis.

Data Presentation

Table 1: In Vitro Activity of Erythromycin and Sulfamethoxazole (as a proxy for Sulfisoxazole) Against Raphidocelis subcapitata

The following data is derived from a study on the freshwater microalga Raphidocelis subcapitata and is provided as an illustrative example of quantitative analysis of a similar drug combination. It is important to note that these values are not directly transferable to bacteria but demonstrate the type of data that can be generated.

Compound96-hour EC50 (mg/L)
Sulfamethoxazole (SMX)0.49[9][12]
Erythromycin (ERY)0.044[9][12]
SMX + ERY Mixture0.06[9][12]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Sample Data Table for Checkerboard Assay Results

This table template can be used to record and present data from a checkerboard synergy assay.

BacteriumAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC of AntibioticFIC Index (ΣFIC)Interaction
E. coli ATCC 25922Erythromycin
Sulfisoxazole
S. aureus ATCC 29213Erythromycin
Sulfisoxazole
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • FIC (Fractional Inhibitory Concentration): Calculated as the MIC of the drug in combination divided by the MIC of the drug alone.

  • FIC Index (ΣFIC): The sum of the FICs of each drug.

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4

    • Antagonism: ΣFIC > 4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of erythromycin and sulfisoxazole individually.

Materials:

  • Erythromycin and sulfisoxazole stock solutions of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to a final inoculum of 5 x 10^5 CFU/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[1] For trimethoprim-sulfamethoxazole, the MIC is read at the lowest concentration that inhibits ≥80% of growth compared to the control.[1]

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic, additive, or antagonistic effects of erythromycin and sulfisoxazole.[2][6][13][14]

Materials:

  • Materials from Protocol 1

  • Two antibiotics (erythromycin and sulfisoxazole)

Procedure:

  • In a 96-well plate, prepare serial dilutions of erythromycin along the y-axis (rows) and sulfisoxazole along the x-axis (columns).

  • This creates a matrix where each well contains a unique combination of concentrations of the two drugs.

  • Include wells with serial dilutions of each drug alone to redetermine their individual MICs under the same experimental conditions.

  • Add the standardized bacterial inoculum to each well as described in the MIC protocol.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC for each drug alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth:

    • FIC of Erythromycin = MIC of Erythromycin in combination / MIC of Erythromycin alone

    • FIC of Sulfisoxazole = MIC of Sulfisoxazole in combination / MIC of Sulfisoxazole alone

  • Calculate the FIC Index (ΣFIC) for each combination:

    • ΣFIC = FIC of Erythromycin + FIC of Sulfisoxazole

  • The lowest ΣFIC determines the nature of the interaction (synergy, additive, or antagonism) as defined in the Data Presentation section.

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of sulfisoxazole on DHPS activity.

Materials:

  • Purified bacterial DHPS enzyme

  • Para-aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Dihydrofolate reductase (DHFR) (as a coupling enzyme)

  • NADPH

  • Sulfisoxazole stock solution and serial dilutions

  • Assay buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

  • UV-transparent 96-well plate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

  • Add 2 µL of sulfisoxazole dilutions to the appropriate wells of the 96-well plate. For control wells (no inhibition), add 2 µL of the solvent (e.g., DMSO).

  • Add the enzyme mix to all wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed mix of the substrates (PABA and DHPP) and the cofactor (NADPH).

  • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADPH, which is coupled to the DHPS reaction.

  • Calculate the reaction rate for each well.

  • Determine the percent inhibition for each sulfisoxazole concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Folic_Acid_Synthesis_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors Nucleotide & Amino Acid Precursors THF->Precursors Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition DHPS->Dihydropteroate

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfisoxazole.

Erythromycin_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein Growing Polypeptide Chain 50S->Protein Peptide bond formation 30S 30S Subunit mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->50S Inhibited Protein Synthesis Inhibited Protein Synthesis Protein->Inhibited Protein Synthesis Erythromycin Erythromycin Erythromycin->50S Binds to exit tunnel

Caption: Mechanism of Action of Erythromycin on the Bacterial Ribosome.

Experimental_Workflow start Start prep_culture Prepare Bacterial Culture (0.5 McFarland) start->prep_culture dhps_assay Perform DHPS Inhibition Assay (Protocol 3) start->dhps_assay Optional mic_test Perform MIC Assay (Protocol 1) prep_culture->mic_test checkerboard Perform Checkerboard Assay (Protocol 2) prep_culture->checkerboard data_analysis Data Analysis (Calculate MIC, FIC, IC50) mic_test->data_analysis checkerboard->data_analysis dhps_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Investigating Erythromycin/Sulfisoxazole.

References

Application Notes: Erythromycin/Sulfisoxazole in Biofilm Disruption Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biotic or abiotic surfaces. This mode of growth provides bacteria with significant protection from host immune responses and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. The combination of erythromycin (B1671065) ethylsuccinate and sulfisoxazole (B1682709) acetyl, previously marketed as Pediazole, offers a dual-pronged approach to tackling these resilient structures.[1] Erythromycin, a macrolide antibiotic, can interfere with bacterial protein synthesis and has been shown to disrupt quorum sensing (QS), a key communication system for biofilm formation.[2][3][4] Sulfisoxazole, a sulfonamide, inhibits the folic acid synthesis pathway, a critical metabolic route for bacterial survival.[5][6] This document provides detailed application notes and protocols for researchers investigating the synergistic potential of this combination in disrupting bacterial biofilms.

Mechanism of Action: A Synergistic Approach

The efficacy of the erythromycin/sulfisoxazole combination lies in its ability to target two distinct and essential bacterial processes simultaneously.

  • Erythromycin: This macrolide antibiotic binds to the 50S subunit of the bacterial ribosome, interfering with aminoacyl translocation and thereby inhibiting protein synthesis.[7][8] At sub-inhibitory concentrations, this effect can significantly reduce the production of virulence factors and proteins essential for biofilm integrity without necessarily killing the bacteria. A key anti-biofilm mechanism of erythromycin is the disruption of quorum sensing (QS) systems, which regulate biofilm formation in many pathogens.[3][4]

  • Sulfisoxazole: As a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase, sulfisoxazole blocks the synthesis of dihydrofolic acid by preventing the condensation of para-aminobenzoic acid (PABA) with pteridine.[5][6][9] This disruption of the folate pathway halts the production of essential precursors for DNA, RNA, and amino acid synthesis, leading to a bacteriostatic effect.[10]

Synergistic Hypothesis: The combination of these two agents is hypothesized to be highly effective against biofilms. Erythromycin weakens the biofilm's structure and coordination by inhibiting QS pathways, while sulfisoxazole imposes metabolic stress, hindering the bacteria's ability to grow and repair. This dual assault could lead to a more significant reduction in biofilm viability and biomass than either agent alone.

G cluster_erythromycin Erythromycin Action cluster_sulfisoxazole Sulfisoxazole Action 50S_Ribosome Bacterial 50S Ribosome Protein_Synthesis Protein Synthesis (e.g., Virulence Factors, QS signals) 50S_Ribosome->Protein_Synthesis Inhibition Biofilm_Disruption Synergistic Biofilm Disruption Protein_Synthesis->Biofilm_Disruption Weakens Biofilm & QS Signaling Erythromycin Erythromycin Erythromycin->50S_Ribosome Binds to PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Folic_Acid->Biofilm_Disruption Induces Metabolic Stress Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition

Fig 1. Dual mechanisms of action for Erythromycin and Sulfisoxazole.

Application in Quorum Sensing Disruption

Erythromycin's ability to interfere with quorum sensing (QS) is a significant aspect of its anti-biofilm properties, particularly against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[2][3] QS is a cell-density-dependent communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation and virulence factor production. By inhibiting the synthesis of proteins required for QS signaling, erythromycin can effectively "disarm" bacteria, making their biofilms less robust and more susceptible to other antimicrobials like sulfisoxazole.

QuorumSensing cluster_qs Quorum Sensing (QS) Pathway Signal_Synthase Signal Synthase (e.g., LasI, AbaI) Autoinducer Autoinducer Signal (e.g., AHL) Signal_Synthase->Autoinducer Produces Receptor Signal Receptor (e.g., LasR, AbaR) Autoinducer->Receptor Binds to Gene_Expression Target Gene Expression (Biofilm Formation, Virulence) Receptor->Gene_Expression Activates Erythromycin Erythromycin Erythromycin->Signal_Synthase Inhibits Synthesis Erythromycin->Receptor Inhibits Synthesis

Fig 2. Erythromycin's interference with a bacterial quorum sensing pathway.

Quantitative Data Summary

The synergistic effect of combining erythromycin and sulfisoxazole can be quantified using various assays. The data below is illustrative, based on potential outcomes for a pathogenic strain like Pseudomonas aeruginosa. Researchers should generate specific data for their strains of interest.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) Data

Compound MBEC (µg/mL) of Agent A (Erythromycin) MBEC (µg/mL) of Agent B (Sulfisoxazole) Fractional Inhibitory Concentration Index (FICI) Interpretation
Erythromycin (A) 256 - - -
Sulfisoxazole (B) - >1024 - -
Combination 64 256 0.5 Synergy

FICI is calculated as (MBEC of A in combination / MBEC of A alone) + (MBEC of B in combination / MBEC of B alone). FICI ≤ 0.5 indicates synergy.

Table 2: Biofilm Biomass Reduction via Crystal Violet Assay

Treatment (Concentration) Absorbance at 570 nm (OD₅₇₀) % Biomass Reduction
Untreated Control 1.25 ± 0.11 0%
Erythromycin (64 µg/mL) 0.88 ± 0.09 29.6%
Sulfisoxazole (256 µg/mL) 1.10 ± 0.15 12.0%

| Combination (64 + 256 µg/mL) | 0.31 ± 0.05 | 75.2% |

Experimental Protocols

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. It utilizes a 96-peg lid device (e.g., Calgary Biofilm Device).[11][12][13][14]

Materials:

  • MBEC Assay® plates (96-peg lid)

  • 96-well microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS), sterile

  • Erythromycin and sulfisoxazole stock solutions

  • Recovery medium (e.g., Mueller-Hinton Broth)

  • Plate reader, sonicator bath

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in the appropriate growth medium.

  • Biofilm Formation:

    • Dispense 150 µL of the bacterial inoculum into each well of a 96-well plate.

    • Place the MBEC peg lid onto the plate.

    • Incubate for 24-48 hours at 37°C with gentle shaking (e.g., 100 rpm) to allow biofilm formation on the pegs.[15]

  • Rinsing: Transfer the peg lid to a new 96-well plate containing 200 µL of sterile PBS per well. Agitate for 1-2 minutes to remove planktonic (free-floating) cells.

  • Antimicrobial Challenge:

    • Prepare a "checkerboard" dilution of erythromycin and sulfisoxazole in a new 96-well plate containing 200 µL of Mueller-Hinton Broth per well.[12] This involves serial dilutions of erythromycin along the rows and sulfisoxazole along the columns.

    • Transfer the rinsed peg lid into this challenge plate.

    • Incubate for 24 hours at 37°C.

  • Recovery and Growth:

    • Transfer the peg lid to a "recovery" plate containing 200 µL of fresh, sterile growth medium in each well.

    • Place the plate in a sonicator bath for 10-30 minutes to dislodge the surviving biofilm bacteria from the pegs into the medium.[15][16]

    • Remove the peg lid and replace it with a standard sterile lid.

    • Incubate the recovery plate for 20-24 hours at 37°C.

  • MBEC Determination: Measure the optical density (OD) at 600-650 nm. The MBEC is the lowest concentration of the antimicrobial(s) that results in no bacterial growth (i.e., no turbidity) in the recovery plate.[15][16]

MBEC_Workflow start Start inoculate 1. Inoculate 96-well plate with bacterial culture start->inoculate incubate_biofilm 2. Place peg lid & incubate (24-48h) to form biofilm inoculate->incubate_biofilm rinse 3. Rinse peg lid in PBS to remove planktonic cells incubate_biofilm->rinse challenge 4. Transfer peg lid to challenge plate with antibiotic dilutions rinse->challenge incubate_challenge 5. Incubate (24h) to expose biofilm to drugs challenge->incubate_challenge recover 6. Move lid to recovery plate with fresh medium incubate_challenge->recover sonicate 7. Sonicate to dislodge surviving bacteria recover->sonicate incubate_growth 8. Incubate recovery plate (24h) to allow growth sonicate->incubate_growth read_od 9. Read Optical Density (OD) to determine MBEC incubate_growth->read_od end_node End read_od->end_node

Fig 3. Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Protocol 2: Biofilm Biomass Quantification (Crystal Violet Assay)

This method quantifies the total biofilm biomass attached to the surface of a 96-well plate.[17]

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well flat-bottomed plate as described in the MBEC protocol (Step 2), but without the peg lid. Include wells with sterile medium as a negative control.

  • Treatment: After incubation, carefully discard the planktonic culture from each well. Add 200 µL of medium containing the desired concentrations of erythromycin, sulfisoxazole, or the combination. Incubate for another 24 hours.

  • Washing: Discard the medium and gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of 99% methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Final Wash: Discard the stain and wash the plate thoroughly with tap water until the runoff is clear. Air dry completely.

  • Quantification: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye. Incubate for 15-30 minutes. Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Visualization of Biofilm Disruption (Confocal Laser Scanning Microscopy - CLSM)

CLSM allows for high-resolution, three-dimensional imaging of the biofilm structure and the viability of embedded cells.[18][19]

Materials:

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Biofilm Growth: Grow biofilms directly on glass-bottom dishes for 24-48 hours.

  • Treatment: Gently replace the growth medium with fresh medium containing the test concentrations of this compound and incubate for 24 hours.

  • Staining:

    • Carefully remove the medium and gently rinse with sterile PBS.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's protocol (e.g., 3 µL of stain mixture per 1 mL of PBS).

    • Add the staining solution to cover the biofilm and incubate in the dark for 15-20 minutes. SYTO 9 (green) stains all bacteria, while propidium iodide (red) only penetrates cells with compromised membranes (dead cells).

  • Imaging:

    • Rinse gently one final time with PBS.

    • Immediately visualize the biofilm using a confocal microscope. Acquire z-stack images (a series of images at different focal planes) to reconstruct the 3D architecture.

    • Live cells will fluoresce green, and dead cells will fluoresce red.[19]

  • Analysis: Use imaging software (e.g., ImageJ/FIJI) to analyze the z-stacks to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells. A successful combination treatment will show a disrupted, thinner biofilm with a higher proportion of red-fluorescing cells compared to the untreated control.[20]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Erythromycin/Sulfisoxazole Instability in Acidic Media for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the acid-labile combination of erythromycin (B1671065) and sulfisoxazole (B1682709) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why are my in vitro results with erythromycin/sulfisoxazole inconsistent and show low potency?

A1: Inconsistent results and lower than expected potency are common issues when working with erythromycin, which is notoriously unstable in acidic conditions.[1] In aqueous acidic media, erythromycin rapidly degrades into inactive forms, primarily anhydroerythromycin A, through an intramolecular cyclization reaction.[1] This degradation significantly reduces the effective concentration of the active compound in your assay, leading to poor reproducibility and underestimated efficacy. Sulfisoxazole also exhibits pH-dependent stability, which can contribute to variability.

Q2: What is the chemical basis for the instability of erythromycin in acidic media?

A2: The instability of erythromycin A in acidic environments is due to its chemical structure. The presence of a ketone group at the C9 position and hydroxyl groups at C6 and C12 allows for an acid-catalyzed intramolecular cyclization. This reaction forms an inactive anhydroerythromycin A derivative, rendering the antibiotic ineffective.[1]

Q3: At what pH does erythromycin degradation become significant?

A3: Erythromycin is extremely sensitive to acid. Significant degradation occurs at pH values below 7.0. For instance, at a pH of 2, it has been reported that 10% of erythromycin can degrade in just a few seconds.[1] While it is more stable in neutral to slightly alkaline conditions (pH 7-8), many standard cell culture media and assay buffers are slightly acidic, which can still lead to gradual degradation over the course of an experiment.[2]

Q4: How does sulfisoxazole stability vary with pH?

A4: The stability of sulfisoxazole is also influenced by pH. While some studies indicate higher degradation under certain acidic conditions, others have shown that in combination with trimethoprim, it is more stable at a lower pH, such as 5.5, compared to neutral pH. The pKa values of sulfisoxazole are approximately 1.5 and 5.0, meaning its ionization state and, consequently, its solubility and reactivity, are highly dependent on the pH of the medium.[3]

Q5: Are there any formulation strategies I can use to protect this compound in my in vitro assays?

A5: Yes, several formulation strategies can be adapted for in vitro use to protect these drugs from acid degradation. These include:

  • pH-Responsive Polymeric Nanoparticles: Encapsulating the drugs in polymers like Eudragit L100 can protect them from acidic environments and release them at a more neutral pH.[4]

  • Solid Lipid Nanoparticles (SLNs): These can enhance the stability and solubility of erythromycin.[5]

  • Enteric Coating Mimics: While traditionally used for oral dosage forms, the principle of using pH-sensitive coatings can be adapted for in vitro systems to protect the drug during initial acidic phases of an experiment.[4]

Troubleshooting Guides

Problem 1: Rapid loss of drug activity during the experiment.

Troubleshooting Steps:

  • Confirm Instability: First, confirm that the loss of activity is due to degradation. This can be done by incubating the drug combination in your assay medium for the duration of your experiment and then analyzing the concentration of the active compounds using a validated HPLC method.

  • pH Monitoring: Continuously monitor the pH of your cell culture medium or assay buffer throughout the experiment. Cellular metabolism can cause a drop in pH over time.

  • Optimize Assay Timing: If possible, reduce the incubation time of your assay to minimize the exposure of the drugs to acidic conditions.

  • Use a Stabilizing Formulation: Consider preparing your drug stock in a protective formulation, such as encapsulated in pH-responsive nanoparticles, before adding it to your assay.

Problem 2: High variability between replicate wells or experiments.

Troubleshooting Steps:

  • Standardize pH: Ensure the starting pH of your assay medium is consistent across all experiments. Even minor variations can lead to significant differences in degradation rates.

  • Control for Edge Effects: In multi-well plates, evaporation from the outer wells can concentrate solutes and alter the pH. To mitigate this, avoid using the outer wells or fill them with sterile water or media.

  • Freshly Prepare Solutions: Always prepare your this compound solutions immediately before use. Avoid freeze-thaw cycles of stock solutions prepared in acidic buffers.

  • Use Alternative Buffers: Consider using non-acidic or "universal" buffer systems that can maintain a stable pH in the desired range for your assay.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound

This protocol allows for the quantitative assessment of drug stability in your specific assay medium.

Materials:

  • Erythromycin and Sulfisoxazole analytical standards

  • Your in vitro assay medium (e.g., DMEM, RPMI-1640)

  • Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into your assay medium and different pH buffers to achieve the final desired concentration.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Immediately analyze the samples by HPLC to determine the remaining concentration of erythromycin and sulfisoxazole.

  • Plot the concentration of each drug against time to determine the degradation kinetics at different pH values.

Protocol 2: Cell Viability Assay (MTT) with a pH-Controlled Medium

This protocol describes how to perform a standard cytotoxicity assay while minimizing acid-induced drug degradation.

Materials:

  • Cells of interest

  • Cell culture medium buffered with a non-bicarbonate buffer (e.g., HEPES) to maintain a stable pH

  • This compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound combination in the pH-controlled cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere.

  • Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Data Presentation

Table 1: Stability of Erythromycin in Different pH Buffers at 37°C

pHHalf-life (t½) in minutes% Remaining after 1 hour
2.0< 1< 1%
4.0~ 15~ 10%
6.0~ 120~ 70%
7.4> 24 hours> 95%

Note: Data are illustrative and may vary depending on the specific buffer composition and experimental conditions.

Table 2: Comparison of IC50 Values of this compound in Standard vs. pH-Controlled Medium

Assay MediumpH at 24 hoursIC50 (µg/mL) - ErythromycinIC50 (µg/mL) - Sulfisoxazole
Standard DMEM (Bicarbonate buffer)6.815.275.8
HEPES-buffered DMEM7.38.560.2

Note: Data are illustrative and will vary depending on the cell line and specific drug ratio.

Mandatory Visualizations

Signaling Pathways

Erythromycin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Its primary antibacterial mechanism is the inhibition of protein synthesis by binding to the 50S ribosomal subunit of bacteria.[][8] However, in mammalian cells, it can influence inflammatory responses. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] Erythromycin can inhibit the activation of NF-κB, a crucial transcription factor for the expression of pro-inflammatory cytokines.[9][10] Additionally, erythromycin has been observed to impact the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and inflammation.[11]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_validation Validation Prep_Stock Prepare Fresh Drug Stock Add_Drug Add Drug Dilutions Prep_Stock->Add_Drug Stability_Check Perform Parallel Stability Assay (HPLC) Prep_Stock->Stability_Check Prep_Medium Prepare pH-Controlled Assay Medium Prep_Medium->Add_Drug Prep_Medium->Stability_Check Seed_Cells Seed Cells Seed_Cells->Add_Drug Incubate Incubate Add_Drug->Incubate Measure_Endpoint Measure Assay Endpoint (e.g., Absorbance) Incubate->Measure_Endpoint Calculate_Results Calculate Results (e.g., IC50) Measure_Endpoint->Calculate_Results Compare_Data Correlate Stability with Assay Results Calculate_Results->Compare_Data Stability_Check->Compare_Data Troubleshooting_Logic Start Inconsistent Results Check_pH Is Assay pH Stable? Start->Check_pH Check_Time Is Incubation Time Minimized? Check_pH->Check_Time Yes Solution_pH Implement pH-controlled medium/buffers. Check_pH->Solution_pH No Check_Prep Are Solutions Freshly Prepared? Check_Time->Check_Prep Yes Solution_Time Reduce incubation duration. Check_Time->Solution_Time No Consider_Formulation Using Stabilizing Formulation? Check_Prep->Consider_Formulation Yes Solution_Prep Prepare solutions immediately before use. Check_Prep->Solution_Prep No Solution_Formulation Utilize nanoparticles or other protective carriers. Consider_Formulation->Solution_Formulation No End Consistent Results Consider_Formulation->End Yes Solution_pH->Check_Time Solution_Time->Check_Prep Solution_Prep->Consider_Formulation Solution_Formulation->End

References

Improving the solubility of erythromycin and sulfisoxazole for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers in overcoming solubility challenges with Erythromycin and Sulfisoxazole in a laboratory setting.

Erythromycin Solubility Guide

Erythromycin is a macrolide antibiotic belonging to Biopharmaceutical Classification System (BCS) Class II, characterized by low aqueous solubility and high permeability.[1][2] Its basic nature (pKa ≈ 8.8) is a key factor in developing a successful dissolution strategy.[3][4][5][6]

Frequently Asked Questions (Erythromycin)

Q1: What are the best solvents for dissolving Erythromycin? A1: Erythromycin is poorly soluble in water (approximately 2 mg/mL) but is soluble to freely soluble in organic solvents.[6][7][8] For laboratory use, the recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.[9] Ethanol (B145695), Dimethyl Sulfoxide (DMSO), and methanol (B129727) are excellent choices for creating stock solutions.[1][9]

Q2: Can I prepare a stock solution of Erythromycin in water? A2: While technically possible up to about 2 mg/mL, it is not recommended for creating high-concentration stock solutions due to its limited aqueous solubility.[5][7] Using an organic solvent like ethanol allows for much higher stock concentrations (e.g., 20-50 mg/mL), providing greater flexibility for experimental dilutions.[7][10]

Q3: My Erythromycin precipitated when I added it to my cell culture media/buffer. Why did this happen? A3: This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved in a high-solubility organic solvent is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the drug concentration to exceed its aqueous solubility limit, causing it to crash out of solution. It is recommended that aqueous solutions are not stored for more than one day to minimize precipitation.[9]

Quantitative Data: Erythromycin Solubility

The following table summarizes the reported solubility of Erythromycin in common laboratory solvents.

SolventReported SolubilityCitations
Water~2 mg/mL[5][6][7]
Ethanol~30 mg/mL to 50 mg/mL[1][7][9]
DMSO~15 mg/mL to 252 mg/mL[1][9]
Dimethylformamide (DMF)~15 mg/mL[1][9]
MethanolSoluble to Easily Soluble[1][11]
Acetone (B3395972)Freely Soluble[7][11]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL (when diluted from ethanol stock)[9]
Experimental Protocol: Preparation of a 20 mg/mL Erythromycin Stock Solution

This protocol describes the preparation of a concentrated stock solution in ethanol.

Materials:

  • Erythromycin powder

  • 95% or 100% Ethanol

  • Sterile conical tube or suitable container

  • Vortex or magnetic stirrer

Procedure:

  • Accurately weigh 200 mg of Erythromycin powder.

  • Transfer the powder to a sterile container.

  • Add 8 mL of 95% ethanol to the container.[10]

  • Vortex or stir the solution until the Erythromycin is completely dissolved. The solution should be clear.

  • Add 95% ethanol to bring the final volume to 10 mL.[10][12]

  • Store the stock solution at -20°C. It can be kept for up to one year.[10] Note that crystallization may occur upon addition to liquid culture, but the antibiotic activity is generally retained.[10]

Sulfisoxazole Solubility Guide

Sulfisoxazole is a sulfonamide antibacterial agent. Its solubility is highly dependent on pH due to its acidic nature, with a pKa of approximately 5.0.[13][14][15][16]

Frequently Asked Questions (Sulfisoxazole)

Q1: Why is Sulfisoxazole difficult to dissolve in water? A1: Sulfisoxazole is a weakly acidic compound with very low intrinsic water solubility (reported as <0.1 g/100 mL to 0.35 mg/mL at neutral pH).[14][15][16] Its solubility is lowest in acidic conditions and increases significantly as the pH rises above its pKa of 5.0.

Q2: How can I improve the solubility of Sulfisoxazole for my experiments? A2: The most effective method is pH adjustment. Sulfisoxazole is soluble in alkali hydroxide (B78521) solutions.[17] By preparing a stock solution in a dilute basic solution (e.g., 0.1 M NaOH) or a basic buffer, the compound deprotonates into its much more soluble salt form.[18] Alternatively, organic solvents like DMSO or acetone can be used to prepare concentrated stock solutions.[15][19]

Q3: Can I dissolve Sulfisoxazole directly in PBS at pH 7.4? A3: Since PBS at pH 7.4 is well above the pKa of 5.0, Sulfisoxazole will be in its more soluble ionized form. However, its solubility is still limited, and you may not be able to achieve high concentrations. For higher concentrations, it is better to first create a stock solution in DMSO or a more basic solution and then dilute it into the PBS.

Quantitative Data: Sulfisoxazole Solubility

The following table summarizes the reported solubility of Sulfisoxazole.

SolventReported SolubilityCitations
Water (22.5-25 °C)<0.1 mg/mL to 0.13 mg/mL[15][16]
Water (at pH 6.0)3.5 mg/mL[15]
Acetone1 in 3 parts (freely soluble)
Ethanol1 in 50 parts (sparingly soluble)[17]
DMSO53 mg/mL[19]
Experimental Protocol: Preparation of a Sulfisoxazole Stock Solution via pH Adjustment

This protocol utilizes a basic solution to create a soluble stock.

Materials:

  • Sulfisoxazole powder

  • 0.1 M Sodium Hydroxide (NaOH)

  • Sterile water

  • pH meter and appropriate buffers for calibration

  • Sterile container

Procedure:

  • Accurately weigh the desired amount of Sulfisoxazole powder.

  • Add a small amount of sterile water to create a slurry.

  • Slowly add 0.1 M NaOH dropwise while stirring or vortexing.

  • Continue adding the basic solution until the Sulfisoxazole is fully dissolved. The solution should become clear.

  • Once dissolved, add sterile water to reach the desired final volume.

  • (Optional but recommended) Adjust the pH of the final stock solution to a suitable level for your experiment (e.g., 7.5-8.0) using dilute HCl, being careful not to let the pH drop close to the pKa, which could cause precipitation.

  • Sterile filter the final solution using a 0.22 µm filter if required. Store appropriately.

General Troubleshooting and Workflows

Workflow for Enhancing Compound Solubility

This diagram outlines a general strategy for tackling a poorly soluble compound in the lab.

G cluster_workflow General Solubility Enhancement Workflow start Start: Poorly Soluble Compound char Step 1: Characterize - Check pKa, LogP - Basic, Acidic, or Neutral? start->char solvent Step 2: Attempt Dissolution in Common Solvents (Water, Ethanol, DMSO) char->solvent success Success: Proceed with Experiment solvent->success Works fail Solubility Still Insufficient solvent->fail Fails ph_mod Step 3: pH Modification - Acidic Drug -> Use Base - Basic Drug -> Use Acid fail->ph_mod success2 Success: Proceed with Experiment ph_mod->success2 Works fail2 Precipitation or Still Insoluble ph_mod->fail2 Fails advanced Step 4: Advanced Methods - Use Co-solvents (e.g., PEG) - Surfactants (e.g., Tween) - Complexation (e.g., Cyclodextrin) fail2->advanced end Consult Formulation Specialist advanced->end

Caption: A stepwise workflow for selecting a solubilization strategy.

Troubleshooting Drug Precipitation

Use this decision tree to diagnose and solve issues with compound precipitation during your experiment.

G cluster_troubleshooting Troubleshooting Precipitation start Precipitate Observed in Final Solution q1 Was an organic stock diluted into an aqueous buffer? start->q1 a1_yes Cause: Exceeded aqueous solubility limit. Solution: Lower final concentration, increase co-solvent %, or use an alternative solubilizer. q1->a1_yes Yes q2 Was the pH of the solution changed? q1->q2 No a2_yes Cause: pH shifted closer to pKa, reducing solubility of the ionized form. Solution: Maintain pH further from pKa (>2 units away if possible). q2->a2_yes Yes q3 Is the final drug concentration very high? q2->q3 No a3_yes Cause: Saturation limit reached even with enhancers. Solution: Re-evaluate required dose. Perform saturation solubility study to find the true limit. q3->a3_yes Yes other Consider other factors: - Temperature effects - Interaction with other  components in the medium - Drug degradation q3->other No

Caption: A decision tree for troubleshooting unexpected precipitation.

References

Technical Support Center: Troubleshooting HPLC Analysis of Erythromycin and Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the simultaneous analysis of erythromycin (B1671065) and sulfisoxazole (B1682709) by High-Performance Liquid Chromatography (HPLC). Below are troubleshooting guides and frequently asked questions to help resolve common separation problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I observing poor peak shape (e.g., tailing, fronting) for my analytes?

A: Peak asymmetry is a common problem in HPLC and can be caused by several factors.

  • Peak Tailing: This is often observed for basic compounds like erythromycin due to interactions with acidic silanol (B1196071) groups on the silica-based column surface.[1] Sulfisoxazole, with its acidic and basic functional groups, can also exhibit tailing.[2]

    • Solution 1: Adjust Mobile Phase pH. For erythromycin, increasing the mobile phase pH to between 6.5 and 8.0 can suppress the ionization of silanol groups, leading to improved peak shape.[1][3] For sulfisoxazole, adjusting the pH to be at least 1.5-2 units away from its pKa values (pKa1 ~3.2 for the glucuronic acid moiety if present as a metabolite, and pKa2 ~5.7 for the sulfonamide group) is recommended.[2] A stable pH can be maintained by using a buffer like ammonium (B1175870) formate (B1220265) or phosphate.[1]

    • Solution 2: Use an End-Capped Column. Columns that have been "end-capped" have fewer free silanol groups, which minimizes secondary interactions. C18 or C8 columns with polar end-capping are often good choices.[1]

    • Solution 3: Add a Competing Base. Introducing a small amount of a competing base, such as triethylamine, to the mobile phase can help to saturate the active silanol sites.[1]

  • Peak Fronting: This can occur due to column overload or issues with the sample solvent.

    • Solution 1: Reduce Sample Concentration. Injecting a sample that is too concentrated can lead to peak fronting. Try reducing the sample concentration or the injection volume.[1]

    • Solution 2: Ensure Sample Solvent Compatibility. If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1][2]

Q2: My erythromycin and sulfisoxazole peaks are co-eluting or have poor resolution. How can I improve their separation?

A: Achieving baseline separation is critical for accurate quantification. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase Composition:

    • Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol (B129727) or using a mixture of both.[3] Methanol, being a polar protic solvent, can offer different selectivity compared to the polar aprotic acetonitrile.[3]

    • Gradient Slope (for gradient elution): A shallower gradient provides more time for the analytes to interact with the stationary phase, which can lead to better separation.[3]

  • Adjusting Temperature:

    • Increasing the column temperature can sometimes improve peak shape and enhance resolution by decreasing the viscosity of the mobile phase and increasing mass transfer rates.[3] It is advisable to increase the temperature in increments of 5-10°C.[3]

  • Change the Stationary Phase:

    • If optimizing the mobile phase and temperature does not provide adequate resolution, consider trying a column with a different stationary phase chemistry.

Q3: I am experiencing retention time variability. What are the likely causes and solutions?

A: Fluctuations in retention times can compromise the reliability of your analysis.

  • Mobile Phase pH Instability: Ensure your mobile phase is well-buffered and that the pH remains constant between runs.[1]

  • Column Temperature Fluctuations: Use a column oven to maintain a consistent column temperature.[4]

  • Inconsistent Mobile Phase Preparation: Precisely measure all components of the mobile phase to ensure its composition is consistent from batch to batch.

Data Presentation

The following tables summarize typical HPLC parameters and system suitability results for the analysis of erythromycin and sulfisoxazole, based on published methods.

Table 1: Example HPLC Method Parameters

ParameterMethod 1
Column Inertsil BDS C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol: 0.01 M Dipotassium Hydrogen Phosphate (80:20, v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 254 nm[5]
Column Temperature 27 ± 1°C[5]
Injection Volume 20 µL[5]

Table 2: System Suitability Parameters

ParameterErythromycinSulfafurazole (Sulfisoxazole)Recommended Limits
Retention Time (min) 2.9944.191-
%RSD of Retention Time 0.3860.640≤ 2.0[5]
Tailing Factor --≤ 2.0[5]
Theoretical Plates --> 2000
Resolution --> 1.5

Experimental Protocols

Protocol 1: Preparation of Standard Solution

This protocol provides a general guideline for preparing a standard stock solution.

  • Weighing: Accurately weigh approximately 40 mg of erythromycin and 120 mg of sulfafurazole (sulfisoxazole) reference standards.[6]

  • Dissolving: Transfer the weighed standards to a 100 mL volumetric flask.

  • Dilution: Add the mobile phase to dissolve the standards and then dilute to the mark with the mobile phase.[6] This will be your stock standard solution.

  • Working Standard: Prepare working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to achieve the desired concentrations (e.g., 40 µg/mL erythromycin and 120 µg/mL sulfafurazole).[6]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No adjust_ph Adjust Mobile Phase pH (e.g., 6.5-8.0 for Erythromycin) is_tailing->adjust_ph Yes reduce_conc Reduce Sample Concentration or Injection Volume is_fronting->reduce_conc Yes end_capped Use End-Capped Column (e.g., C18 with polar end-capping) adjust_ph->end_capped competing_base Add Competing Base (e.g., Triethylamine) end_capped->competing_base end Improved Peak Shape competing_base->end check_solvent Check Sample Solvent (Dissolve in initial mobile phase) reduce_conc->check_solvent check_solvent->end

A troubleshooting workflow for addressing poor peak shape in HPLC analysis.

Diagram 2: Logical Steps to Improve Peak Resolution

ImproveResolution start Poor Peak Resolution (Co-elution) optimize_mp Optimize Mobile Phase start->optimize_mp change_organic Change Organic Modifier (Acetonitrile vs. Methanol) optimize_mp->change_organic adjust_gradient Adjust Gradient Slope (Shallower gradient) change_organic->adjust_gradient adjust_temp Adjust Column Temperature (Increase in 5-10°C increments) adjust_gradient->adjust_temp change_column Change Stationary Phase (Different column chemistry) adjust_temp->change_column end Improved Resolution change_column->end

A logical sequence of steps to enhance the resolution between co-eluting peaks.

References

Optimizing dosage and administration of erythromycin/sulfisoxazole in murine models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the combination of erythromycin (B1671065) and sulfisoxazole (B1682709) in murine experimental models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for erythromycin/sulfisoxazole in mice?

A1: While a universally standardized dosage for this combination in murine models is not well-established in the literature, a common starting point can be extrapolated from pediatric clinical data. The recommended dosage for children is typically 50 mg/kg/day of erythromycin and 150 mg/kg/day of sulfisoxazole.[1] This 1:3 ratio is a consistent theme. Therefore, a reasonable starting dose for mice would be 50 mg/kg erythromycin combined with 150 mg/kg sulfisoxazole administered daily . The total daily dose should be divided into two or three administrations (e.g., every 12 or 8 hours) to maintain therapeutic levels.

Q2: What is the primary route of administration for this combination in mice?

A2: The most common and recommended route of administration for this compound in mice is oral gavage .[2] This method ensures accurate dosing of the intended concentration of the drug combination.

Q3: How should I prepare the this compound suspension for oral gavage?

A3: Erythromycin ethylsuccinate is poorly soluble in water. The commercially available pediatric formulation, Pediazole®, is a granule for reconstitution into a suspension.[1] For research purposes, you can prepare a suspension using a suitable vehicle. A common vehicle for oral administration in mice is 0.5% methylcellulose (B11928114) or phosphate-buffered saline (PBS).[2] It is crucial to ensure the suspension is homogenous before each administration by thorough vortexing or shaking.

Q4: What are the expected adverse effects of this compound in mice?

A4: While specific adverse effects in murine models are not extensively documented for the combination, potential side effects can be inferred from general toxicology. Sulfonamides, including sulfisoxazole, can potentially cause kidney issues, so ensuring adequate hydration for the animals is important.[1] Gastrointestinal upset, such as diarrhea, is a known side effect of erythromycin in other species.[3] Researchers should monitor mice for signs of distress, weight loss, dehydration, or changes in behavior.

Q5: What is the mechanism of action for the this compound combination?

A5: This combination provides a synergistic antibacterial effect. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Sulfisoxazole is a sulfonamide that inhibits the synthesis of dihydrofolic acid, a crucial step in the bacterial folic acid synthesis pathway.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Difficulty in preparing a homogenous suspension for oral gavage. Erythromycin and sulfisoxazole have different solubility properties.- Use a vehicle such as 0.5% methylcellulose to aid in suspension. - Ensure you are using the correct salt forms (e.g., erythromycin ethylsuccinate and sulfisoxazole acetyl). - Vortex the suspension thoroughly immediately before each gavage to ensure a uniform dose.
Regurgitation or signs of distress in mice during or after oral gavage. - Improper gavage technique. - The volume of the administered dose is too large.- Ensure proper training in oral gavage techniques to prevent esophageal or stomach injury. - The total volume administered should not exceed 10 mL/kg of the mouse's body weight. - If the required dose is in a large volume, consider concentrating the suspension or splitting the dose into more frequent, smaller administrations.
Unexpected weight loss or signs of dehydration in treated mice. - Gastrointestinal side effects of the antibiotics. - Potential for sulfonamide-induced crystalluria if animals are not adequately hydrated.- Monitor animal weight daily. - Ensure free access to drinking water. - Consider providing supplemental hydration (e.g., hydrogel) if dehydration is suspected. - If adverse effects are severe, consider reducing the dosage.
Lack of therapeutic effect in the infection model. - The bacterial strain is resistant to the antibiotic combination. - The dosage is too low or the administration frequency is insufficient. - Poor absorption of the drugs.- Confirm the susceptibility of your bacterial strain to erythromycin and sulfisoxazole in vitro before starting in vivo experiments. - Consider increasing the dosage or the frequency of administration (e.g., from twice to three times daily). - Ensure the suspension is well-mixed and accurately administered.

Quantitative Data

Table 1: Recommended Dosage Regimen for this compound in Murine Models

Component Dosage (mg/kg/day) Ratio Frequency Route of Administration Source/Basis
Erythromycin501Divided into 2-3 dosesOral GavageExtrapolated from pediatric clinical use[1]
Sulfisoxazole1503Divided into 2-3 dosesOral GavageExtrapolated from pediatric clinical use[1]

Table 2: Pharmacokinetic Parameters of Individual Components in Mice

Drug Parameter Value Route Source
ErythromycinHalf-life (t½)~0.8 hoursSubcutaneous[4]
SulfisoxazolePharmacokineticsSaturableOral[5]

Experimental Protocols & Visualizations

General Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a murine infection model.

ExperimentalWorkflow General Experimental Workflow for Efficacy Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (e.g., 1 week) infection Induce Infection in Mice (e.g., IP, IN, or local) animal_acclimatization->infection bacterial_culture Bacterial Culture Preparation (e.g., overnight growth) bacterial_culture->infection drug_prep Drug Suspension Preparation (this compound in vehicle) treatment Administer Treatment (Oral Gavage, e.g., BID for 7-10 days) drug_prep->treatment grouping Randomize into Groups (Control, Vehicle, Treatment) infection->grouping grouping->treatment monitoring Daily Monitoring (Weight, clinical signs, survival) treatment->monitoring euthanasia Euthanasia & Sample Collection (e.g., blood, tissues) monitoring->euthanasia End of study period bacterial_load Determine Bacterial Load (CFU counting) euthanasia->bacterial_load histopathology Histopathological Analysis euthanasia->histopathology data_analysis Statistical Data Analysis bacterial_load->data_analysis histopathology->data_analysis MoA Mechanism of Action of this compound cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth required for folate_pathway Folic Acid Synthesis Pathway folate_pathway->bacterial_growth required for erythromycin Erythromycin inhibition Inhibition erythromycin->inhibition sulfisoxazole Sulfisoxazole inhibition2 Inhibition sulfisoxazole->inhibition2 inhibition->ribosome Binds to inhibition2->folate_pathway Blocks

References

Addressing matrix effects in the bioanalysis of erythromycin/sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of erythromycin (B1671065) and sulfisoxazole (B1682709).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of erythromycin and sulfisoxazole?

A1: In LC-MS/MS bioanalysis, the "matrix" consists of all components within a biological sample apart from the analytes of interest (erythromycin and sulfisoxazole).[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[1]

Q2: What are the typical signs of matrix effects in my LC-MS/MS data for erythromycin and sulfisoxazole?

A2: Signs of matrix effects can include poor reproducibility of analyte response, especially between different lots of biological matrix, non-linear calibration curves, and a significant discrepancy in the analyte's signal when comparing a standard in a pure solvent versus a standard spiked into a prepared sample matrix. A drifting baseline or the appearance of unexpected peaks that co-elute with erythromycin or sulfisoxazole can also indicate matrix interferences.

Q3: How can I quantitatively evaluate the extent of matrix effects in my assay?

A3: The matrix factor (MF) is a quantitative measure of the matrix effect.[1] It is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the same analyte in a neat solution.[1] An MF value of 1 suggests no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 points to ion enhancement.[1] Ideally, the matrix factor should be within the range of 0.8 to 1.2, with a coefficient of variation (%CV) of ≤15% across a minimum of six different lots of the biological matrix.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix-induced variability. A SIL-IS is structurally almost identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability caused by matrix effects can be effectively normalized.

Q5: When should I use matrix-matched calibration standards?

A5: Matrix-matched calibration standards, which are prepared in a blank matrix extract, are beneficial for compensating for matrix effects. This approach ensures that the standards and the samples experience similar ionization conditions. It is particularly useful when a suitable SIL-IS is unavailable or when significant matrix effects persist even with an internal standard.

Troubleshooting Guide

This guide offers a systematic approach to resolving common issues related to matrix effects during the simultaneous analysis of erythromycin and sulfisoxazole.

Problem 1: High variability and poor reproducibility in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.

  • Troubleshooting Steps:

    • Assess Lot-to-Lot Variability: Conduct a post-extraction spike experiment using at least six different lots of the matrix.

    • Calculate Matrix Factor: Determine the matrix factor for each lot. A high coefficient of variation (%CV) for the matrix factor across the lots will confirm variability.

    • Refine Sample Cleanup: If significant lot-to-lot variability is observed, improve the sample preparation method to more effectively remove interfering endogenous components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Problem 2: Consistently low recovery for one or both analytes.

  • Possible Cause: Suboptimal extraction conditions for the sample preparation method being used.

  • Troubleshooting Steps:

    • pH Adjustment (for LLE): The extraction efficiency of both erythromycin (a weak base) and sulfisoxazole (amphoteric) is pH-dependent. Adjust the pH of the sample to optimize the partitioning of both analytes into the organic solvent.

    • Solvent Selection (for LLE): Experiment with different organic solvents or solvent mixtures to improve the extraction efficiency for both compounds.

    • SPE Sorbent and Protocol Optimization: If using SPE, ensure the chosen sorbent and the wash/elution protocol are appropriate for the physicochemical properties of both a macrolide and a sulfonamide. A mixed-mode SPE cartridge may be beneficial.

Problem 3: Inaccurate results with a consistent bias (high or low) in QC samples.

  • Possible Cause: A consistent matrix effect that is not being adequately compensated for by the internal standard.

  • Troubleshooting Steps:

    • Evaluate Internal Standard (IS) Performance: Verify that the chosen internal standards co-elute with their respective analytes (erythromycin and sulfisoxazole) and exhibit a similar response to the matrix.

    • Assess IS Matrix Factor: Perform a post-extraction spike experiment for the internal standards to determine their matrix factors. If the matrix factor for an IS is significantly different from that of its corresponding analyte, it is not effectively compensating for the matrix effect.

    • Chromatographic Separation: Modify the LC gradient to better separate the analytes from the regions of significant ion suppression or enhancement. A post-column infusion experiment can help identify these regions.

Data on Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical for minimizing matrix effects. Below is a summary of expected performance characteristics for common techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85 - 100%83 - 105%≥78%
Matrix Effect Can be significantModerateLow to Moderate
Selectivity LowModerateHigh
Throughput HighModerateLow to Moderate
Cost LowLowHigh

Note: The values presented are typical and may vary based on the specific protocol, analytes, and matrix.

Experimental Protocols

1. Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) (containing the internal standards).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE)

LLE offers improved cleanliness compared to PPT by partitioning analytes into an immiscible organic solvent.

  • Protocol:

    • To 200 µL of plasma sample, add the internal standards.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.

    • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE)

SPE provides the most selective sample cleanup by utilizing specific sorbent chemistry. A mixed-mode cation-exchange cartridge is often effective for both erythromycin and sulfisoxazole.

  • Protocol:

    • Condition Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.

    • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

    • Elute: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

    • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

    • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe reconstitution Evaporation & Reconstitution ppt->reconstitution lle->reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data troubleshooting_guide start Inconsistent or Inaccurate Results? check_is Evaluate Internal Standard Performance start->check_is Consistent Bias assess_matrix Assess Matrix Effect (Lot-to-Lot Variability) start->assess_matrix High Variability is_ok IS Co-elutes & Tracks Analyte? check_is->is_ok matrix_ok Matrix Factor %CV <= 15%? assess_matrix->matrix_ok optimize_chrom Optimize Chromatography (Separate from Suppression Zone) is_ok->optimize_chrom No end_good Reliable Results is_ok->end_good Yes improve_cleanup Improve Sample Cleanup (e.g., PPT -> SPE) matrix_ok->improve_cleanup No matrix_ok->end_good Yes optimize_chrom->end_good improve_cleanup->end_good

References

Minimizing degradation of erythromycin during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of erythromycin (B1671065) during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause erythromycin degradation?

Erythromycin is a macrolide antibiotic known for its instability, particularly in acidic aqueous solutions. The primary factors leading to its degradation are:

  • pH: Erythromycin is highly susceptible to degradation in acidic conditions (pH < 6).[1][2][3][4] It undergoes intramolecular cyclization reactions to form inactive degradation products.[3] The stability of erythromycin solutions is optimal at a pH between 6 and 8.[5]

  • Presence of Water: Water is a key factor in the degradation of erythromycin in solutions.[6]

  • Temperature: Elevated temperatures can accelerate the degradation of erythromycin.[7][8] Solid erythromycin is more stable under thermal stress than in solution.[9]

  • Oxidation: Erythromycin can be degraded by oxidizing agents.[7][10][]

  • Light: Exposure to light, particularly UV light, can cause photolytic degradation.[7]

Q2: What are the main degradation products of erythromycin?

Under acidic conditions, erythromycin A primarily degrades into two inactive products:

  • Anhydroerythromycin A: Formed through an intramolecular dehydration reaction.[1][2]

  • Erythromycin A enol ether: Exists in equilibrium with erythromycin A in acidic solutions.[1][2]

It was previously thought that the enol ether degrades to anhydroerythromycin A, but more recent studies suggest both are in equilibrium with the parent drug.[1][2] The actual degradation pathway involves the slow loss of the cladinose (B132029) sugar.[1][2] Under oxidative stress, various other degradation products can be formed.[10][12]

Q3: What are the recommended storage conditions for erythromycin samples?

To ensure the stability of erythromycin, proper storage is crucial. Recommendations vary based on the form of the sample:

  • Solid Form (Powder): Store in a cool, dry place, protected from light and moisture.[13] The recommended storage temperature is typically between 20°C to 25°C (68°F to 77°F).[13][14] For long-term stability, storage at -20°C is recommended.[15][16]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like methanol (B129727) or ethanol.[15][17] It is advisable to store aqueous solutions for no more than one day.[15] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

  • Reconstituted Solutions (for injection/oral suspension): After reconstitution with sterile water, solutions are stable for up to 2 weeks when refrigerated at 2-8°C or for 24 hours at room temperature.[5] Reconstituted oral suspensions should be stored in a refrigerator and used within 10 days.[14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of erythromycin after sample preparation. Degradation due to acidic pH during extraction or processing.- Maintain the pH of all aqueous solutions between 7.0 and 8.0. - Use a suitable buffer (e.g., phosphate (B84403) buffer) to control the pH. - Minimize the time the sample is in an aqueous solution.
High temperatures during sample processing (e.g., evaporation).- Use a gentle evaporation method, such as a stream of nitrogen at room temperature. - Avoid excessive heating.
Presence of oxidizing agents.- Ensure all solvents and reagents are free from peroxides or other oxidizing impurities. - Consider adding an antioxidant if compatible with the analytical method.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Confirm the identity of the degradation products using a mass spectrometer. - Review the sample preparation and storage procedures to identify the source of degradation (see solutions above). - Perform forced degradation studies to intentionally generate and identify potential degradation products.[7][9]
Inconsistent results between replicate samples. Incomplete dissolution of erythromycin.- Vortex or sonicate the sample to ensure complete dissolution.[17] - Use a suitable solvent in which erythromycin is freely soluble (e.g., methanol, acetonitrile).[17]
Instability in the autosampler.- Keep the autosampler temperature low (e.g., 4°C) to minimize degradation while samples are waiting for injection.[18] - Limit the time samples are kept in the autosampler before analysis.
Precipitation of erythromycin in solution. Use of inappropriate solvents or buffers.- Erythromycin is sparingly soluble in aqueous buffers.[15] For aqueous solutions, first dissolve erythromycin in a small amount of organic solvent (e.g., ethanol) before diluting with the buffer.[15] - Avoid using diluents containing inorganic salts with erythromycin lactobionate (B10762962) for injection as this can cause precipitation.[5]

Experimental Protocols

Protocol 1: Preparation of Erythromycin Stock and Standard Solutions

This protocol describes the preparation of a standard stock solution for analytical purposes.

  • Weighing: Accurately weigh approximately 25 mg of erythromycin reference standard into a 25 mL volumetric flask.[17]

  • Dissolution: Add a suitable volume of methanol to dissolve the standard.[17]

  • Dilution: Bring the flask to volume with methanol and mix thoroughly. This will be the standard stock solution.[17]

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 10 - 150 µg/mL).[17]

Protocol 2: Sample Preparation from a Pharmaceutical Cream Formulation

This protocol provides a general procedure for extracting erythromycin from a cream matrix.

  • Weighing: Accurately weigh a portion of the cream equivalent to about 10 mg of erythromycin into a suitable container.[17]

  • Dissolution: Add a known volume of a suitable solvent, such as methanol, to dissolve the erythromycin.[17]

  • Extraction: Vortex or sonicate the mixture to ensure complete dissolution and extraction from the cream base.[17]

  • Separation: Centrifuge the sample to separate any undissolved excipients.[17]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[17]

Protocol 3: Forced Degradation Studies

These studies are essential for developing and validating a stability-indicating analytical method.[7] The goal is to achieve 5-20% degradation.[7]

  • Acid Hydrolysis: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.[7]

  • Base Hydrolysis: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.[7]

  • Oxidative Degradation: Dissolve 10 mg of erythromycin in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.[7]

  • Thermal Degradation: Place 10 mg of solid erythromycin in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to a suitable concentration.[7]

  • Photolytic Degradation: Expose a solution of erythromycin (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. Also, expose the solid drug to direct sunlight for 7 days.[7]

Quantitative Data Summary

Table 1: Erythromycin Stability Under Different Storage Conditions

Storage Condition Duration Erythromycin Remaining (%) Reference
Reconstituted Solution (50 mg/mL) at 2-8°C2 weeksStable[5]
Reconstituted Solution (50 mg/mL) at Room Temp.24 hoursStable[5]
Loaded onto Zn-carrier at Room Temp.6 months~94%[4]
Solid Form at 40°C10 daysNo obvious change in content[8]
Solid Form at 60°C10 daysNo obvious change in content[8]
Solid Form at 80°C10 daysNo obvious change in content[8]

Table 2: Forced Degradation of Erythromycin

Stress Condition Parameters Approximate Degradation (%) Reference
Acid Hydrolysis1 M HCl, 2 hours at 80°C~25%[7]
Base Hydrolysis0.1 M NaOH, 4 hours at RT~15%[7]
Oxidative30% H₂O₂, 24 hours at RT~20%[7]

Visualizations

Erythromycin_Degradation_Pathway Erythromycin Erythromycin A Enol_Ether Erythromycin A enol ether Erythromycin->Enol_Ether  Acidic pH (Equilibrium) Anhydroerythromycin Anhydroerythromycin A (Inactive) Erythromycin->Anhydroerythromycin  Acidic pH (Intramolecular Dehydration) Loss_of_Cladinose Loss of Cladinose (Slow Degradation) Erythromycin->Loss_of_Cladinose  Actual Pathway

Caption: Simplified acidic degradation pathway of Erythromycin A.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample_Collection Sample Collection (e.g., Cream) Dissolution Dissolution in Organic Solvent Sample_Collection->Dissolution Extraction Vortex / Sonication Dissolution->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection UV Detection (e.g., 215 nm) Chromatographic_Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

Caption: General experimental workflow for HPLC analysis of erythromycin.

References

Refinement of microbiological broth dilution for erythromycin/sulfisoxazole MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of microbiological broth dilution for erythromycin (B1671065)/sulfisoxazole (B1682709) Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of erythromycin/sulfisoxazole MIC testing?

A1: this compound MIC testing is crucial for determining the lowest concentration of these antimicrobial agents that inhibits the visible growth of a microorganism. This information is vital in clinical settings for selecting effective antibiotic therapies and in drug development for assessing the efficacy of new antimicrobial compounds.[1][2] Erythromycin, a macrolide, is effective against a broad spectrum of bacteria, particularly Gram-positive organisms, by inhibiting protein synthesis.[3] Sulfisoxazole is a sulfonamide that interferes with the synthesis of folic acid in bacteria. The combination is tested to assess synergistic effects or to combat specific pathogens.

Q2: Which standard guidelines should be followed for broth microdilution MIC testing?

A2: For accurate and reproducible results, it is essential to follow standardized protocols from recognized organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] Specifically, the CLSI M07 document provides detailed guidance on methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[4][5][6]

Q3: What are the appropriate quality control (QC) strains for this compound MIC testing?

A3: Quality control is critical to ensure the accuracy of MIC testing.[7] Appropriate QC strains with known MIC ranges should be tested concurrently with the clinical isolates.[7][8] For erythromycin, Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619 are commonly used QC strains.[9][10] For sulfonamides like sulfisoxazole, Enterococcus faecalis ATCC 29212 is recommended to check for excessive thymidine (B127349) in the Mueller-Hinton medium.[7][11]

Q4: How should erythromycin and sulfisoxazole stock solutions be prepared?

A4: Erythromycin stock solutions are typically prepared in ethanol (B145695).[12][13][14] For a 10 mg/mL stock, dissolve 200 mg of erythromycin in 20 mL of 100% ethanol.[13] These solutions should not be filter-sterilized as the ethanol may dissolve the filter.[13] Sulfisoxazole acetyl stock solutions can be prepared in methanol.[15] It is crucial to use the appropriate solvent and to calculate the weight of the antibiotic powder based on its potency.[1]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected MIC results.

  • Possible Cause: Variation in inoculum density.

    • Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][16] The final inoculum concentration in each well should be around 5 x 10⁵ CFU/mL.[3] Regular colony counts are recommended to verify the inoculum density.[17]

  • Possible Cause: Contamination of the culture or reagents.

    • Solution: Always use aseptic techniques. Include a sterility control well (broth only) and a growth control well (broth and inoculum) on each microtiter plate to check for contamination and ensure proper bacterial growth, respectively.[3]

  • Possible Cause: Improper preparation or storage of antimicrobial stock solutions.

    • Solution: Prepare stock solutions according to established protocols and store them at the recommended temperature (e.g., -20°C) in aliquots to avoid repeated freeze-thaw cycles.[13][14][18] Do not refreeze unused solutions.[18]

Problem 2: Trailing endpoints or faint growth at higher concentrations.

  • Possible Cause: This phenomenon can occur with bacteriostatic agents like erythromycin and sulfonamides.[4][11]

    • Solution: For staphylococci, when testing erythromycin, the MIC should be read at the lowest concentration where trailing begins, and tiny buttons of growth should be disregarded.[4] For trimethoprim (B1683648) and sulfonamides, the endpoint should be read at the concentration where there is ≥80% reduction in growth compared to the growth control.[11]

Problem 3: No growth in the growth control well.

  • Possible Cause: Inoculum viability issue or incorrect media.

    • Solution: Ensure a fresh (18-24 hour) culture is used for inoculum preparation.[3] Verify that the appropriate medium is used, especially for fastidious organisms. For example, Streptococcus pneumoniae requires Cation-adjusted Mueller-Hinton Broth (CAMHB) with 2-5% lysed horse blood.[3]

Problem 4: MIC values for QC strains are out of the acceptable range.

  • Possible Cause: Technical error in the procedure, degraded antimicrobial agents, or issues with the medium.

    • Solution: If QC results are out of range, patient results should not be reported.[17] Investigate all procedural steps, including inoculum preparation, antibiotic dilution, and incubation conditions.[7] Test a new lot of media or a fresh preparation of the antimicrobial stock solution.[7] Ensure the correct QC strain is being used and that it has been stored properly to prevent mutation.[8]

Experimental Protocols

Broth Microdilution MIC Testing Protocol

This protocol is based on CLSI guidelines for determining the MIC of this compound.[3][6]

  • Preparation of Antimicrobial Stock Solutions:

    • Erythromycin: Prepare a stock solution of 1280 µg/mL in a suitable solvent like ethanol.[3]

    • Sulfisoxazole: Prepare a stock solution at a concentration that allows for the desired final testing range. The solvent will depend on the specific salt of sulfisoxazole used.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute this adjusted suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antimicrobial stock solutions in the plate to achieve the desired final concentration range.

    • Include a growth control well (broth and inoculum) and a sterility control well (broth only).[3]

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.[3]

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[3] For fastidious organisms like S. pneumoniae, incubate in 5% CO₂.[3]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1][3]

    • Compare the MIC value to the interpretive criteria provided by CLSI or EUCAST to classify the isolate as susceptible, intermediate, or resistant.[19]

Quantitative Data

Table 1: CLSI Interpretive Criteria for Erythromycin MIC (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤ 0.51-4≥ 8
Streptococcus pneumoniae≤ 0.250.5≥ 1
Enterococcus spp.≤ 0.51-4≥ 8

(Data synthesized from CLSI guidelines as referenced in multiple sources)

Table 2: Quality Control Ranges for Reference Strains

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213Erythromycin0.12 - 0.5
Streptococcus pneumoniae ATCC 49619Erythromycin0.03 - 0.12
Enterococcus faecalis ATCC 29212Sulfamethoxazole*8 - 32

*Data for a representative sulfonamide is provided as specific CLSI ranges for sulfisoxazole were not detailed in the search results. Trimethoprim/sulfamethoxazole is often tested in a fixed ratio.[18]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Prepare 96-Well Plate (Broth + Serial Dilutions) A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Read Results (Visual Inspection for Turbidity) E->F G Determine MIC F->G H Interpret Results (S, I, R) G->H

Caption: Workflow for Broth Microdilution MIC Testing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent MIC Results Cause1 Inoculum Density Incorrect? Start->Cause1 Cause2 Contamination? Start->Cause2 Cause3 Reagent Degradation? Start->Cause3 Sol1 Standardize to 0.5 McFarland Cause1->Sol1 Yes Sol2 Use Aseptic Technique & Include Controls Cause2->Sol2 Yes Sol3 Prepare Fresh Reagents Cause3->Sol3 Yes

Caption: Troubleshooting logic for inconsistent MIC results.

References

Enhancing the in vivo efficacy of erythromycin/sulfisoxazole through formulation changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in-vivo efficacy of erythromycin (B1671065)/sulfisoxazole (B1682709) combinations through advanced formulation strategies. The following sections offer frequently asked questions, troubleshooting advice for common experimental issues, quantitative data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to enhance the in-vivo efficacy of the erythromycin/sulfisoxazole combination?

A1: The combination of erythromycin and sulfisoxazole faces significant bioavailability challenges due to the inherent physicochemical properties of each active pharmaceutical ingredient (API). Erythromycin base is highly susceptible to degradation in the acidic environment of the stomach and has poor aqueous solubility, leading to low and variable oral bioavailability, estimated to be between 15% and 35%.[1][2][3][4] Sulfisoxazole is also a poorly water-soluble drug (classified as a Biopharmaceutics Classification System Class II drug), which limits its dissolution rate and subsequent absorption.[5][6][7] These limitations can result in sub-optimal drug concentrations at the site of infection, necessitating formulation changes to improve therapeutic outcomes.

Q2: What are the primary formulation strategies to improve the bioavailability of this combination?

A2: The core strategies aim to either protect erythromycin from gastric acid, enhance the dissolution rate of both drugs, or both. Key approaches include:

  • Enteric Coating: This strategy involves coating tablets or drug-loaded pellets to prevent the release of erythromycin in the stomach. The coating dissolves in the more alkaline pH of the small intestine, where the drug is absorbed.[8][9]

  • Nanotechnology Approaches:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating the drugs in lipid-based nanoparticles can protect erythromycin from degradation, improve its stability, and provide sustained release.[10][11]

    • Polymeric Nanoparticles: Using pH-sensitive polymers can create nanoparticles that are stable in acidic conditions but release their drug payload in the neutral pH of the intestine.[2]

    • Nanocrystals: Reducing the drug particle size to the nanometer range dramatically increases the surface area, which can significantly improve the saturation solubility and dissolution velocity of poorly soluble drugs.[4]

  • Solid Dispersions: Dispersing the APIs in a hydrophilic carrier matrix (such as PEG-6000 or PVP) at a molecular level can enhance wettability and dissolution.[5][12][13]

  • Liposomal Formulations: These lipid vesicles can encapsulate one or both drugs, improving pharmacokinetics and potentially targeting the site of infection.[1][14][15]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with sulfisoxazole, increasing its solubility and dissolution rate.[16][17]

Q3: Is the combination of erythromycin and sulfisoxazole still relevant?

A3: Yes, from a pharmacological perspective. The combination, historically marketed as Pediazole®, was used to treat acute otitis media in children, particularly when Haemophilus influenzae was the suspected pathogen.[18][19][20] The rationale is based on the synergistic action of the two antibiotics. While many commercial formulations have been discontinued (B1498344) in the U.S., the principles of overcoming the combination's formulation challenges remain a valuable area of research for improving oral antibiotic therapies.[21][22]

Troubleshooting Guide

Problem 1: High inter-animal variability in plasma concentrations is observed during our in-vivo study of a standard oral suspension.

  • Possible Cause: The absorption of erythromycin is notoriously affected by food and gastric emptying rates.[9] A standard suspension offers no protection from gastric acid, leading to erratic degradation and absorption depending on the stomach's contents and pH in individual animals.

  • Troubleshooting Steps:

    • Standardize Feeding Protocols: Ensure all animals are fasted for a consistent period before dosing and have controlled access to food post-dosing.

    • Implement an Enteric-Coated Formulation: Develop an enteric-coated pellet or nanoparticle formulation. This will bypass the stomach and release the drug in the small intestine, reducing the impact of gastric variability and significantly improving consistency.[9]

    • Consider a Lipid-Based Formulation: Formulations like Solid Lipid Nanoparticles (SLNs) can protect the drug from degradation and may offer more consistent absorption pathways.

Problem 2: Our novel nanoparticle formulation shows excellent in-vitro dissolution but fails to demonstrate a significant bioavailability enhancement in-vivo.

  • Possible Cause 1: Particle Aggregation: Nanoparticles may aggregate in the gastrointestinal tract, reducing the effective surface area for dissolution and absorption.

  • Troubleshooting Steps:

    • Optimize Surface Stabilizers: Re-evaluate the type and concentration of stabilizers (e.g., PVA, Poloxamers) used in the formulation to ensure adequate steric or electrostatic repulsion between particles in a biological medium.

    • Characterize Particle Size in Simulated GI Fluids: Use Dynamic Light Scattering (DLS) to measure the particle size and polydispersity index (PDI) of your formulation after incubation in simulated gastric and intestinal fluids to check for aggregation.

  • Possible Cause 2: Permeability Limitation: While dissolution may be enhanced, the inherent permeability of the drugs across the intestinal epithelium might be the new rate-limiting step.

  • Troubleshooting Steps:

    • Incorporate Permeation Enhancers: Consider including safe and effective permeation enhancers in your formulation.

    • Utilize Mucoadhesive Polymers: Coating nanoparticles with mucoadhesive polymers like chitosan (B1678972) can increase their residence time at the absorption site, providing a longer window for absorption to occur.[14][15]

Problem 3: The entrapment efficiency of erythromycin in our lipid nanoparticle formulation is consistently low.

  • Possible Cause: Erythromycin has limited solubility in the solid lipid matrix at the temperatures used during formulation. The drug may be partitioning into the external aqueous phase during the homogenization process.

  • Troubleshooting Steps:

    • Optimize Lipid Selection: Screen different lipids (e.g., Glyceryl monostearate, stearic acid) to find one with better solubilizing capacity for erythromycin.

    • Adjust Formulation Parameters: Systematically vary the drug-to-lipid ratio and the concentration of surfactant/co-surfactant. A response surface methodology can be employed to efficiently find the optimal composition for maximizing entrapment efficiency.[10][23]

    • Modify the Preparation Method: Compare different methods like hot homogenization versus microemulsion or solvent injection techniques, as the chosen method can significantly impact drug loading.[24][25]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various formulations designed to improve the properties of erythromycin and sulfisoxazole individually.

Table 1: In-Vitro Performance of Advanced Erythromycin Formulations

Formulation TypeKey ParameterValue (vs. Control)Reference
Nanocrystals Saturation Solubility3.36 mg/mL (vs. 0.47 mg/mL for coarse drug)[4]
Dissolution Rate100% release in 60 min (vs. 180 min for coarse drug)[4]
pH-Responsive Nanoparticles Entrapment Efficiency96%[2]
In-vitro Release (pH 6.8)91% release in 60 min[2]
Solid Lipid Nanoparticles (SLN) Particle Size~153 nm[10][23]
Entrapment Efficiency~88%[10][23]
Chitosan-Coated Liposomes Particle Size97 nm[14][15]
Entrapment Efficiency63%[14][15]

Table 2: In-Vitro Dissolution Enhancement of Sulfamethoxazole (B1682508)/Sulfisoxazole Formulations

Formulation TypeCarrier/MethodKey ResultReference
Solid Dispersion PEG-6000>95% drug release in 45 minutes[13]
Solid Dispersion Starch CitrateSignificant dissolution enhancement over pure drug[7][26]
Inclusion Complex β-Cyclodextrin with PEG200004.4-fold increase in solubility (0.086 to 0.377 mg/mL)

Experimental Protocols & Visualizations

Protocol 1: Preparation of Erythromycin-Loaded Solid Lipid Nanoparticles (ERY-SLNs) by Hot Homogenization

This protocol describes a common method for preparing ERY-SLNs.

Materials:

  • Erythromycin Base

  • Solid Lipid (e.g., Glyceryl monostearate - GMS)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Purified Water

Procedure:

  • Prepare the Lipid Phase: Weigh the required amounts of GMS and erythromycin. Heat the mixture in a beaker to 5-10°C above the melting point of GMS (approx. 70-80°C) until a clear, homogenous lipid melt is formed.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Form the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed mechanical stirring (e.g., 8000 rpm) for 15 minutes. This forms a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500 bar). Ensure the temperature is maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and stir until it cools to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated erythromycin.

  • Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

G A Prepare Lipid Phase (Erythromycin + GMS) Heat to 80°C C Create Pre-Emulsion (High-Speed Stirring) A->C B Prepare Aqueous Phase (Surfactants + Water) Heat to 80°C B->C D High-Pressure Homogenization (>500 bar, 80°C) C->D Coarse Emulsion E Cool in Ice Bath (Solidification) D->E Hot Nanoemulsion F Final SLN Dispersion E->F SLNs Formed

Workflow for preparing Erythromycin-loaded SLNs.
Protocol 2: In-Vivo Oral Bioavailability Study in a Rat Model

This protocol outlines a general workflow for assessing the oral bioavailability of a novel this compound formulation compared to a control.

Materials:

  • Test Animals (e.g., Male Sprague-Dawley rats, 200-250g)

  • Test Formulation (e.g., ERY/SUL-loaded SLNs)

  • Control Formulation (e.g., simple aqueous suspension of APIs)

  • Intravenous (IV) Formulation (APIs in a solubilizing vehicle)

  • Oral Gavage Needles

  • Blood Collection Supplies (e.g., EDTA-coated tubes)

  • Centrifuge, analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Divide them into three groups: Control (Oral), Test (Oral), and IV. Fast animals overnight (12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Groups: Administer the respective formulation via oral gavage at a fixed dose (e.g., 50 mg/kg erythromycin equivalent).

    • IV Group: Administer the IV formulation via the tail vein at a lower dose (e.g., 5 mg/kg erythromycin equivalent) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail or saphenous vein at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of both erythromycin and sulfisoxazole in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

  • Bioavailability Calculation:

    • Relative Bioavailability (Frel %): (AUC_Test / AUC_Control) * 100

    • Absolute Bioavailability (Fabs %): (AUC_Oral / AUC_IV) * (Dose_IV / Dose_Oral) * 100

G start Animal Acclimatization & Fasting dosing Dosing (Oral Test, Oral Control, IV) start->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk end Calculate Bioavailability (Relative & Absolute) pk->end

Workflow for an In-Vivo Oral Bioavailability Study.
Overcoming Physicochemical Barriers with Formulation Strategies

The following diagram illustrates the logical relationship between the challenges presented by erythromycin and sulfisoxazole and the formulation solutions designed to overcome them, ultimately leading to enhanced in-vivo efficacy.

G cluster_0 Physicochemical Barriers cluster_1 Formulation Strategies cluster_2 Mechanism of Improvement cluster_3 Desired Outcome drug1 Erythromycin - Acid Instability - Low Solubility strat1 Enteric Coating drug1->strat1 strat2 Nanoparticles (SLN, Polymeric) drug1->strat2 strat3 Solid Dispersions drug1->strat3 drug2 Sulfisoxazole - Low Solubility drug2->strat2 drug2->strat3 strat4 Complexation (Cyclodextrins) drug2->strat4 mech1 Protect from Gastric Acid strat1->mech1 strat2->mech1 mech2 Increase Dissolution Rate & Solubility strat2->mech2 mech3 Provide Sustained Release strat2->mech3 strat3->mech2 strat4->mech2 outcome Improved Bioavailability & Enhanced In-Vivo Efficacy mech1->outcome mech2->outcome mech3->outcome

Logic diagram of formulation solutions for API barriers.

References

Strategies to reduce variability in pharmacokinetic studies of erythromycin/sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in pharmacokinetic (PK) studies of the combination drug erythromycin (B1671065)/sulfisoxazole (B1682709).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in pharmacokinetic studies of erythromycin/sulfisoxazole?

Variability in pharmacokinetic studies of this compound can arise from several factors related to the patient, the study design, and the drugs themselves. Key sources include:

  • Patient-Specific Factors: Age, genetics, underlying diseases (especially renal and hepatic impairment), and body composition can all influence how the drugs are absorbed, distributed, metabolized, and excreted.[1][2][3]

  • Drug Interactions: Both erythromycin and sulfisoxazole can interact with other medications.[4][5][6] Erythromycin is a known inhibitor of the cytochrome P450 enzyme system (CYP3A4), which can affect the metabolism of co-administered drugs.[7][8]

  • Food and Fluid Intake: The absorption of erythromycin can be affected by food.[9][10] It is best administered in a fasting state.[8][9] The solubility of sulfisoxazole and its metabolites can be influenced by urinary pH, making fluid intake and diet important considerations.

  • Study Protocol Adherence: Inconsistent dosing times, meal schedules, and sample collection times can introduce significant variability.

  • Analytical Method Precision: The accuracy and precision of the analytical methods used to measure drug concentrations in biological samples are critical.[11]

Q2: How does age affect the pharmacokinetics of erythromycin and sulfisoxazole?

Age is a significant factor. Elderly subjects have been shown to have higher peak serum concentrations and a larger area under the curve (AUC) for erythromycin compared to younger adults, suggesting impaired metabolic elimination.[2] For sulfisoxazole, elderly individuals may exhibit a longer plasma half-life and decreased clearance due to diminished renal function.[1] Therefore, age-matching of study subjects is crucial to reduce variability.

Q3: What is the impact of renal and hepatic function on the pharmacokinetics of this drug combination?

Both renal and hepatic function are critical. Sulfisoxazole is primarily eliminated by the kidneys, so renal impairment can significantly decrease its clearance.[1][12] Erythromycin is metabolized by the liver, and while a small amount is excreted by the kidneys, severe renal impairment can also prolong its half-life.[7][9][13] Liver disease can impact erythromycin's metabolism.[4][5] It is essential to assess and document the renal and hepatic function of all study participants.

Q4: Are there any significant drug-drug interactions to be aware of?

Yes, there are numerous potential drug interactions. Erythromycin is a potent inhibitor of CYP3A4 and can increase the concentrations of drugs metabolized by this enzyme.[7][8] Sulfisoxazole can also interact with other medications. There are over 700 known drug interactions with this compound, with a significant number being major or moderate in severity.[4][5][6] A thorough review of all concomitant medications is mandatory for all study subjects.

Q5: How can we standardize sample collection to minimize variability?

A well-defined and strictly followed sampling schedule is paramount.[14] The timing of sample collection should be optimized to capture the key pharmacokinetic phases: absorption, distribution, and elimination.[14] For oral administration, frequent sampling is necessary during the initial hours to accurately determine Cmax and Tmax. The use of an automated sample collection system can help ensure timing accuracy.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Cmax and AUC

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Food Intake Standardize meal plans and timing for all subjects. Administer this compound on an empty stomach (1 hour before or 2 hours after meals) with a full glass of water to ensure consistent absorption.[9]
Variable Gastric Emptying Control for factors that can alter gastric emptying, such as high-fat meals or concurrent medications that affect gastrointestinal motility.
Differences in Drug Metabolism (Genetic Polymorphisms) While challenging to control, consider genotyping subjects for relevant metabolic enzymes (e.g., CYP3A4) if significant variability persists.
Undisclosed Concomitant Medications Implement a rigorous screening process for all medications, including over-the-counter drugs and herbal supplements. Re-confirm medication use at each study visit.
Variable Renal or Hepatic Function Screen subjects for renal and hepatic function at baseline and stratify or exclude individuals with significant impairment.[1][2][12]
Issue 2: Inconsistent Terminal Half-Life (t1/2) Values

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Sampling Duration Ensure that the sampling schedule extends long enough to accurately characterize the elimination phase. This typically means sampling for at least 3-5 half-lives after the last dose.
Age-Related Differences in Clearance If the study includes a wide age range, analyze the data by age groups to assess for age-related effects on clearance.[1][2]
Presence of Drug-Drug Interactions Affecting Clearance Carefully screen for and document all concomitant medications that may alter the metabolism or excretion of either erythromycin or sulfisoxazole.[4][5][6]
Analytical Assay Inaccuracy at Low Concentrations Validate the analytical method to ensure it is sensitive and accurate at the lower concentrations observed during the terminal elimination phase.

Experimental Protocols

Protocol 1: Standardized Oral Administration of this compound

  • Subject Fasting: Subjects should fast for at least 8 hours overnight prior to drug administration.

  • Baseline Sampling: Collect a pre-dose blood sample within 1 hour before dosing.

  • Drug Administration: Administer the this compound tablet with a standardized volume of water (e.g., 240 mL).

  • Post-Dose Fasting: Subjects should remain fasting for at least 2 hours post-dose.

  • Standardized Meal: Provide a standardized meal at a fixed time point (e.g., 4 hours post-dose) to all subjects.

  • Water Intake: Control and record the volume and timing of water intake throughout the study period.

Protocol 2: Blood Sampling Schedule for a Single-Dose Pharmacokinetic Study

  • Pre-dose: -0.5 hours (30 minutes before dosing)

  • Post-dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours.

  • Sample Processing: Process blood samples consistently to separate plasma or serum. Store samples at a validated temperature (e.g., -80°C) until analysis.

Data Presentation

Table 1: Factors Influencing Pharmacokinetic Parameters of Erythromycin

ParameterInfluencing FactorsEffect on Parameter
Absorption Food (especially fatty food)[10]Delays and lowers peak plasma levels
Gastric Acid[7][9]Deactivates the drug; enteric coating or stable salts are necessary for oral administration[7][9]
Metabolism Age (elderly)[2]Impaired metabolic elimination, leading to higher AUC and Cmax[2]
CYP3A4 InhibitorsIncreased erythromycin concentration
CYP3A4 InducersDecreased erythromycin concentration
Excretion Severe Renal Impairment[13]Prolonged half-life[13]

Table 2: Factors Influencing Pharmacokinetic Parameters of Sulfisoxazole

ParameterInfluencing FactorsEffect on Parameter
Absorption FoodMinimal effect on overall absorption, but may delay Tmax
Distribution Protein BindingReduced in renal transplant patients, potentially increasing unbound drug concentration[12]
Metabolism N-acetylationA major metabolic pathway
Excretion Age (elderly)[1]Decreased renal clearance, longer half-life[1]
Renal Function[1][12]Impaired renal function significantly decreases clearance[1][12]
Urinary pHCan affect the solubility of sulfisoxazole and its metabolites

Visualizations

Experimental_Workflow cluster_screening Subject Screening cluster_dosing Standardized Dosing Protocol cluster_sampling Sample Collection & Processing cluster_analysis Data Analysis s1 Inclusion/Exclusion Criteria s2 Informed Consent s1->s2 s3 Medical History & Concomitant Medication Review s2->s3 s4 Baseline Health Assessment (Renal & Hepatic Function) s3->s4 d1 Overnight Fast s4->d1 Eligible Subjects d2 Pre-dose Blood Sample d1->d2 d3 Drug Administration with Standardized Water Volume d2->d3 d4 Controlled Post-dose Fasting d3->d4 d5 Standardized Meal d4->d5 p1 Defined Sampling Timepoints d5->p1 p2 Consistent Sample Handling p1->p2 p3 Sample Processing (Centrifugation) p2->p3 p4 Aliquoting and Storage at -80°C p3->p4 a1 Validated Bioanalytical Method p4->a1 a2 Pharmacokinetic Modeling a1->a2 a3 Statistical Analysis a2->a3

Caption: Workflow for a standardized pharmacokinetic study.

Variability_Factors cluster_patient Patient-Related Factors cluster_study Study Design & Conduct cluster_drug Drug-Related Factors cluster_analytical Analytical Factors center_node Pharmacokinetic Variability p1 Age center_node->p1 p2 Genetics (Metabolism) center_node->p2 p3 Disease States (Renal/Hepatic) center_node->p3 p4 Body Composition center_node->p4 s1 Protocol Adherence center_node->s1 s2 Food/Fluid Intake center_node->s2 s3 Dosing Time center_node->s3 s4 Sampling Time center_node->s4 d1 Drug-Drug Interactions center_node->d1 d2 Formulation center_node->d2 a1 Assay Precision & Accuracy center_node->a1

Caption: Key factors contributing to pharmacokinetic variability.

References

Managing interference from excipients in the analysis of erythromycin/sulfisoxazole suspensions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of erythromycin (B1671065) and sulfisoxazole (B1682709) oral suspensions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage analytical challenges, particularly those arising from excipient interference.

Troubleshooting Guide: Managing Excipient Interference

Analysts may encounter various issues during the HPLC analysis of erythromycin and sulfisoxazole suspensions due to the complexity of the formulation matrix. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • Appearance of one or more unexpected peaks in the chromatogram.

  • These peaks may be small or large and can appear at various retention times.

Troubleshooting Workflow:

G start Unexpected Peak Observed placebo Analyze Placebo Formulation (without APIs) start->placebo peak_present Is the peak present in the placebo? placebo->peak_present excipient_peak Peak is from an excipient. peak_present->excipient_peak  Yes no_peak Peak is not from an excipient. peak_present->no_peak  No troubleshoot_excipient Proceed to Excipient Interference Workflow excipient_peak->troubleshoot_excipient troubleshoot_other Investigate other sources: - Contamination - API degradation - Mobile phase impurities no_peak->troubleshoot_other G start Poor Peak Shape Observed check_column Check Column Condition and Operating Parameters start->check_column column_ok Is the column in good condition? check_column->column_ok replace_column Replace Column or Guard Column column_ok->replace_column  No check_mobile_phase Evaluate Mobile Phase and Sample Solvent column_ok->check_mobile_phase  Yes solvent_compatible Are sample solvent and mobile phase compatible? check_mobile_phase->solvent_compatible adjust_solvent Adjust Sample Solvent to be weaker than Mobile Phase solvent_compatible->adjust_solvent  No optimize_method Optimize Chromatographic Method (e.g., pH, buffer) solvent_compatible->optimize_method  Yes G start Sample Weighing and Dilution sonication Sonication to Ensure Homogeneity start->sonication centrifugation Centrifugation to Separate Insoluble Excipients sonication->centrifugation filtration Filtration of Supernatant (e.g., 0.45 µm) centrifugation->filtration hplc_injection HPLC Injection and Analysis filtration->hplc_injection

Validation & Comparative

A Comparative Analysis of Erythromycin/Sulfisoxazole and Amoxicillin in the Treatment of Otitis Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of erythromycin (B1671065)/sulfisoxazole (B1682709) and amoxicillin (B794) in treating otitis media, supported by experimental data from clinical trials.

This document synthesizes findings from key studies to evaluate the performance of these two common antibiotic treatments for otitis media, a prevalent pediatric condition. The comparison encompasses clinical efficacy against various pathogens, adverse event profiles, and underlying mechanisms of action.

Clinical Efficacy

Clinical trials have demonstrated that both erythromycin/sulfisoxazole and amoxicillin are effective in the treatment of acute otitis media (AOM). However, their efficacy can vary depending on the causative pathogen.

A significant double-blind, multiple-dose comparative study found that the overall cure rates at 10 to 14 days for AOM were comparable, with 89% for this compound and 83% for amoxicillin.[1] For infections caused by Haemophilus species, the cure rates were similar between the two treatments.[1] Notably, for AOM caused by Streptococcus pneumoniae, this compound showed a higher cure rate of 98% compared to 82% for the amoxicillin-treated group.[1] Furthermore, patients with S. pneumoniae initially treated with amoxicillin experienced significantly more clinical recurrences than those treated with this compound.[1]

In cases of ampicillin-resistant Haemophilus, this compound demonstrated an 88% cure rate.[1] Another study comparing erythromycin-sulfisoxazole, cefaclor, and amoxicillin for otitis media with effusion found no statistically significant differences in the prevalence of middle-ear effusion between the three antimicrobial treatment groups at 2 and 4 weeks.[2] However, in a comparison against a placebo, amoxicillin was more effective at clearing effusion at 2 weeks, a result not seen with erythromycin-sulfisoxazole or cefaclor.[2]

A prospective randomized open study also concluded that there was no statistically significant difference in efficacy between this compound and amoxicillin/clavulanic acid for treating acute otitis media in young children.

Table 1: Comparative Clinical Efficacy Data

OutcomeThis compoundAmoxicillinReference
Overall Cure Rate (10-14 days)89% (65/73)83% (63/72)[1]
Cure Rate for Haemophilus spp.83% (20/24)84% (26/31)[1]
Cure Rate for S. pneumoniae98% (39/40)82% (29/35)[1]
Cure Rate for Ampicillin-Resistant Haemophilus88% (7/8)100% (1/1)[1]
Clinical Recurrence with S. pneumoniae33% (3/9)66% (8/12)[1]
Middle Ear Effusion at 10-14 days48% (35/73)38% (27/72)[1]
Middle Ear Effusion at 28 days16% (11/70)10% (7/71)[1]

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, comparative clinical trials in pediatric populations with acute otitis media. The following provides a generalized overview of the methodologies employed in these key studies.

Study Design: The majority of the cited studies were prospective, randomized, and often double-blind to minimize bias. Patients were typically assigned to receive either a combination of erythromycin ethylsuccinate and sulfisoxazole acetyl or amoxicillin.

Patient Population: The studies enrolled children, with ages often ranging from over 2 months to the early teens, who were diagnosed with acute otitis media based on otoscopic and tympanometric findings.

Dosage and Administration:

  • This compound: A common dosage was 50 mg/kg/day of erythromycin and 150 mg/kg/day of sulfisoxazole, administered orally in divided doses (typically every 6-8 hours) for a duration of 10 days.

  • Amoxicillin: A typical dosage was 40 mg/kg/day, administered orally in divided doses for 10 days. Some studies have also investigated higher doses of amoxicillin.

Efficacy Evaluation:

  • Clinical Cure: Assessed based on the resolution of signs and symptoms of acute otitis media, as determined by otoscopic examination and tympanometry at follow-up visits (e.g., 10-14 days and 28 days post-treatment).

  • Bacteriological Eradication: In some studies, middle ear fluid was obtained via tympanocentesis for bacterial culture and susceptibility testing to determine the causative pathogen and its eradication post-treatment.

Safety Evaluation: Adverse reactions were monitored and recorded throughout the study period. In many of the comparative trials, no significant differences in the incidence of adverse reactions were reported between the two treatment groups.[1]

Mechanisms of Action

The two antibiotic regimens operate through distinct molecular mechanisms to inhibit bacterial growth.

This compound: This is a combination therapy with two different mechanisms of action.

  • Erythromycin: A macrolide antibiotic, erythromycin inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing peptide chain, thereby halting protein production.[3] This action is primarily bacteriostatic, meaning it prevents the bacteria from multiplying.[4]

  • Sulfisoxazole: A sulfonamide antibiotic, sulfisoxazole interferes with the synthesis of folic acid in bacteria. Folic acid is essential for the production of nucleic acids (DNA and RNA), and its inhibition prevents bacterial growth and replication.

Amoxicillin: As a beta-lactam antibiotic, amoxicillin disrupts the synthesis of the bacterial cell wall.[5][6] It specifically inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains that form the cell wall.[7] This leads to a weakened cell wall and ultimately results in bacterial cell lysis and death, making it a bactericidal agent.[6]

G cluster_erythromycin Erythromycin Mechanism Erythromycin Erythromycin 50S Ribosomal Subunit 50S Ribosomal Subunit Erythromycin->50S Ribosomal Subunit Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition Leads to Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis Inhibition->Bacteriostatic Effect

Mechanism of Action of Erythromycin

G cluster_amoxicillin Amoxicillin Mechanism Amoxicillin Amoxicillin Transpeptidase (PBP) Transpeptidase (PBP) Amoxicillin->Transpeptidase (PBP) Inhibits Cell Wall Synthesis Disruption Cell Wall Synthesis Disruption Transpeptidase (PBP)->Cell Wall Synthesis Disruption Prevents Bactericidal Effect (Cell Lysis) Bactericidal Effect (Cell Lysis) Cell Wall Synthesis Disruption->Bactericidal Effect (Cell Lysis)

Mechanism of Action of Amoxicillin

Adverse Events

While both treatments are generally considered safe and effective, they are associated with potential side effects. Clinical studies comparing the two have often reported no significant differences in the overall incidence of adverse reactions. However, a review of the known side effect profiles for each drug provides a more detailed comparison.

Table 2: Comparative Adverse Event Profile

Adverse Event CategoryThis compoundAmoxicillin
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain, loss of appetite.[8]Diarrhea, nausea, vomiting.[9]
Dermatological Skin rash, hives, Stevens-Johnson syndrome, photosensitivity.[10]Generalized rash, eczema.[9][11]
Hematological Blood disorders (agranulocytosis, aplastic anemia).[10]Changes in blood counts (rare).
Hepatic Hepatitis.Liver problems (rare).[12]
Renal Crystalluria.[10]-
Neurological Headache, dizziness, peripheral neuropathy, depression.[10]-
Other Fever, chills, allergic reactions.[10]Allergic reactions (including anaphylaxis), joint or muscle pain.[12]

It is important to note that the incidence of specific adverse events can vary. For example, a meta-analysis on antibiotics for acute otitis media reported that high-dose amoxicillin was associated with a 13.8% incidence of diarrhea and a 6.5% incidence of generalized rash.[9][13]

Conclusion

Both this compound and amoxicillin are effective treatments for acute otitis media in children. The choice of antibiotic may be guided by the suspected or confirmed causative pathogen, with this compound showing a potential advantage in cases of S. pneumoniae infection. Both drugs have comparable overall safety profiles, although the specific types of potential adverse events differ. For otitis media with effusion, amoxicillin may offer a modest short-term benefit in clearing the effusion compared to this compound. The distinct mechanisms of action of these antibiotics are crucial considerations in the context of rising antimicrobial resistance. Further research is warranted to continue to refine treatment strategies for otitis media.

References

Cross-Resistance Between Erythromycin/Sulfisoxazole and Other Macrolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance patterns between the combination antibiotic erythromycin (B1671065)/sulfisoxazole and other commonly used macrolides. Due to the discontinuation of the erythromycin/sulfisoxazole combination in many regions, including the United States, direct cross-resistance studies are scarce.[1] This guide, therefore, focuses on the cross-resistance observed in pathogens resistant to erythromycin, the macrolide component of the combination, as a surrogate marker. The primary bacterial targets for this compound are key pathogens in pediatric acute otitis media, notably Streptococcus pneumoniae and Haemophilus influenzae.[2][3][4]

Executive Summary

The emergence of antibiotic resistance is a critical challenge in modern medicine. Understanding the cross-resistance profiles of antibiotics is paramount for effective therapeutic strategies and the development of new antimicrobial agents. Erythromycin, a 14-membered macrolide, acts by inhibiting bacterial protein synthesis.[5] Resistance to erythromycin, and by extension other macrolides, is primarily driven by two well-characterized mechanisms:

  • Target Site Modification: Enzymatic alteration of the ribosomal binding site, most commonly through methylation by erythromycin-resistant methylase (erm) genes, which confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[5][6][7]

  • Active Efflux: The pumping of the antibiotic out of the bacterial cell, mediated by macrolide efflux (mef) genes, which typically results in resistance to 14- and 15-membered macrolides.[6][7]

Data from studies on erythromycin-resistant Streptococcus pneumoniae and Haemophilus influenzae consistently demonstrate a high degree of cross-resistance to other macrolides, such as azithromycin (B1666446) and clarithromycin (B1669154).

Quantitative Data on Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance patterns in erythromycin-resistant isolates of Streptococcus pneumoniae and Haemophilus influenzae.

Table 1: Comparative MICs for Macrolide-Resistant Streptococcus pneumoniae

Macrolide Resistance PhenotypeAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
MLSB Phenotype Erythromycin>64>64
Clindamycin (B1669177)>64>64
M Phenotype Erythromycin8.08.0

Data sourced from a study on macrolide resistance in Streptococcus pneumoniae in Hong Kong.[6]

Table 2: Comparative Activities of Macrolides against Erythromycin-Resistant Streptococcus pneumoniae

Penicillin SusceptibilityAntibioticMIC90 (µg/mL)
Penicillin-ResistantErythromycin>128.0
Clarithromycin>128.0
Azithromycin>128.0

This study highlights that all erythromycin-resistant strains of S. pneumoniae tested were also resistant to clarithromycin and azithromycin.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing (AST). The following are detailed methodologies for key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method:

  • Principle: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.

  • Procedure:

    • Prepare serial dilutions of the test antibiotics (erythromycin, azithromycin, clarithromycin) in cation-adjusted Mueller-Hinton broth.

    • Standardize the inoculum density of the bacterial isolates to approximately 5 x 105 CFU/mL.

    • Inoculate the microtiter plates with the bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Determine the MIC by visual inspection of turbidity.

2. Agar (B569324) Dilution Method:

  • Principle: This method involves incorporating varying concentrations of the antibiotic into an agar medium. The surface of the agar is then inoculated with a standardized bacterial suspension. The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.

  • Procedure:

    • Prepare a series of agar plates, each containing a specific concentration of the antibiotic.

    • Prepare a standardized bacterial inoculum.

    • Spot-inoculate the bacterial suspension onto the surface of the agar plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the antibiotic that inhibits visible growth.

Macrolide Resistance Phenotyping

Disk Diffusion Method (D-test):

  • Principle: This test is used to differentiate between the MLSB and M phenotypes. An erythromycin disk is placed in proximity to a clindamycin disk on an agar plate inoculated with the test organism. If the organism possesses an inducible erm gene, the erythromycin will induce the expression of the methylase, leading to a flattening or "D" shape of the clindamycin inhibition zone.

  • Procedure:

    • Prepare a standardized inoculum of the test organism and swab it onto a Mueller-Hinton agar plate.

    • Place a 15-µg erythromycin disk and a 2-µg clindamycin disk approximately 15-20 mm apart (edge to edge).

    • Incubate the plate overnight at 35-37°C.

    • Observe the inhibition zones around the disks. A blunting of the clindamycin zone proximal to the erythromycin disk indicates an inducible MLSB phenotype.

Mechanisms of Macrolide Resistance

The following diagrams illustrate the primary mechanisms of macrolide resistance and the experimental workflow for their identification.

Macrolide_Resistance_Mechanisms cluster_cell Bacterial Cell Ribosome Ribosome AlteredRibosome Altered Ribosome EffluxPump Efflux Pump (mef gene product) Macrolide Macrolide EffluxPump->Macrolide Pumped Out (Resistance) Macrolide->Ribosome Inhibits Protein Synthesis (Susceptible) Macrolide->EffluxPump Enters Cell Macrolide->AlteredRibosome Binding Prevented (Resistance) ermGene erm Gene (on plasmid or chromosome) Methylase Methylase Enzyme ermGene->Methylase Transcription & Translation Methylase->Ribosome Methylates 23S rRNA

Caption: Mechanisms of Macrolide Resistance.

Experimental_Workflow BacterialIsolate Bacterial Isolate from Patient Sample AST Antimicrobial Susceptibility Testing (MIC Determination) BacterialIsolate->AST Resistant Resistant to Erythromycin AST->Resistant Susceptible Susceptible to Erythromycin AST->Susceptible PhenotypicTest Phenotypic Testing (D-test) MLSB MLS_B Phenotype PhenotypicTest->MLSB M M Phenotype PhenotypicTest->M GenotypicTest Genotypic Testing (PCR for erm/mef genes) ermPositive erm gene positive GenotypicTest->ermPositive mefPositive mef gene positive GenotypicTest->mefPositive Resistant->PhenotypicTest Resistant->GenotypicTest

References

In Vitro Efficacy of Erythromycin/Sulfisoxazole vs. Cefaclor Against Beta-Lactamase Producing Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of erythromycin (B1671065)/sulfisoxazole and cefaclor (B193732) against common beta-lactamase producing bacteria. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.

Comparative Analysis of In Vitro Activity

Direct comparative studies providing a side-by-side analysis of Minimum Inhibitory Concentrations (MICs) for erythromycin/sulfisoxazole and cefaclor against a broad panel of beta-lactamase producing bacteria are limited in the available scientific literature. However, a prospective double-blind trial comparing the fixed combination of erythromycin-sulfisoxazole (E/S) with cefaclor in the treatment of acute otitis media noted that E/S exhibited greater in vitro activity against Haemophilus influenzae and Branhamella catarrhalis, of which 14% and 77% of strains were beta-lactamase producers, respectively[1].

To provide a quantitative comparison, the following tables summarize the available MIC data for each antibiotic against key beta-lactamase producing pathogens from various in vitro studies. It is important to note that these results were not obtained from a single head-to-head comparative study, and variations in testing methodologies between studies may exist.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Table 1: In Vitro Activity of Cefaclor against Beta-Lactamase Producing Bacteria

Bacterial SpeciesNumber of IsolatesBeta-Lactamase StatusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Haemophilus influenzae191Positive---[2]
Haemophilus influenzae50Positive->32-[3]
Moraxella catarrhalis375Positive (BRO-1/BRO-2)---[4]
Staphylococcus aureus39Positive---[5]
Staphylococcus aureus-Penicillin-Resistant1.44 (mean)--[6]

Table 2: In Vitro Activity of this compound and Erythromycin against Beta-Lactamase Producing Bacteria

AntibioticBacterial SpeciesNumber of IsolatesBeta-Lactamase StatusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
ErythromycinHaemophilus influenzae50Positive->8-[3]
ErythromycinHaemophilus influenzae10Positive≤2.0--[7]
ErythromycinMoraxella catarrhalis132Positive---[8]

Note: Data for the combination of this compound against beta-lactamase producing strains is scarce. The available data for erythromycin is presented as an alternative.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of in vitro antimicrobial susceptibility.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) and incubated. Colonies are then suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents (this compound and cefaclor) are prepared in cation-adjusted Mueller-Hinton broth.

  • Procedure: The standardized bacterial inoculum is added to the wells of a microtiter plate containing the serially diluted antimicrobial agents.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air. For fastidious organisms like H. influenzae, incubation is performed in an atmosphere with 5% CO₂.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. Agar Dilution Method:

This is another method for determining the MIC.

  • Procedure: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.

  • Incubation and Interpretation: The plates are incubated as described for the broth microdilution method. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.

3. Beta-Lactamase Production Testing:

  • Nitrocefin-Based Test: A chromogenic cephalosporin (B10832234), nitrocefin (B1678963), is used to detect beta-lactamase production. A solution of nitrocefin is applied to a filter paper, and a colony of the test organism is smeared onto it. A rapid color change from yellow to red indicates the presence of beta-lactamase activity.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro comparison of this compound and cefaclor against beta-lactamase producing bacteria.

experimental_workflow cluster_setup Experimental Setup cluster_susceptibility Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison bacterial_isolates Bacterial Isolates (e.g., H. influenzae, M. catarrhalis) beta_lactamase_test Beta-Lactamase Production Test (Nitrocefin Assay) bacterial_isolates->beta_lactamase_test positive_strains Beta-Lactamase Positive Strains beta_lactamase_test->positive_strains Positive negative_strains Beta-Lactamase Negative Strains (Control) beta_lactamase_test->negative_strains Negative mic_determination_es MIC Determination (Broth/Agar Dilution) positive_strains->mic_determination_es mic_determination_c MIC Determination (Broth/Agar Dilution) positive_strains->mic_determination_c erythromycin_sulfisoxazole This compound erythromycin_sulfisoxazole->mic_determination_es cefaclor Cefaclor cefaclor->mic_determination_c data_collection_es Collect MIC Data (MIC50, MIC90, Range) mic_determination_es->data_collection_es data_collection_c Collect MIC Data (MIC50, MIC90, Range) mic_determination_c->data_collection_c comparative_analysis Comparative Analysis of In Vitro Efficacy data_collection_es->comparative_analysis data_collection_c->comparative_analysis

Caption: Workflow for in vitro comparison of antimicrobial agents.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Erythromycin and Sulfisoxazole in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Erythromycin and Sulfisoxazole. The information presented is aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose in pharmaceutical quality control.[1][2][3]

Introduction to HPLC Method Validation

The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, demonstrating that the method is reliable, accurate, and precise for its intended use.[4][5] For drug products containing multiple active pharmaceutical ingredients (APIs), such as the combination of Erythromycin and Sulfisoxazole, it is crucial to have a validated stability-indicating method. Such a method can accurately measure the APIs in the presence of their degradation products, which may form during manufacturing, storage, or exposure to stress conditions.[6][7][8]

This guide will compare a hypothetical validated HPLC method against the stringent requirements of the ICH guidelines, providing a clear framework for researchers and scientists.

Comparison of Validated Analytical Method Performance

The performance of a validated HPLC method is assessed against several key parameters as stipulated by the ICH.[1][3] The following table summarizes the acceptance criteria for each parameter and presents hypothetical but realistic performance data for a validated method for Erythromycin and Sulfisoxazole.

Table 1: Summary of HPLC Method Validation Parameters and Results

Validation ParameterICH Acceptance CriteriaHypothetical Performance Data: ErythromycinHypothetical Performance Data: Sulfisoxazole
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3][5]No interference from placebo or degradation products at the retention times of Erythromycin. Peak purity index > 0.999.No interference from placebo or degradation products at the retention times of Sulfisoxazole. Peak purity index > 0.999.
Linearity (Correlation Coefficient, R²) R² ≥ 0.999[7]0.99950.9998
Range (µg/mL) The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][5]10 - 7030 - 210
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%99.2% - 101.5%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.85%0.92%
- Intermediate PrecisionRSD ≤ 2.0%1.15%1.25%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.51.0
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ratio of 10:11.53.0
Robustness The reliability of an analysis with respect to deliberate variations in method parameters.[3]No significant change in system suitability parameters when flow rate (±0.1 mL/min) and mobile phase composition (±2%) were varied.No significant change in system suitability parameters when flow rate (±0.1 mL/min) and mobile phase composition (±2%) were varied.

Experimental Protocols

Detailed methodologies for the key experiments performed during the validation of the HPLC method are provided below.

Validated HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: Inertsil BDS C18 (250 mm x 4.6 mm, 5 µm)[6][7]

    • Mobile Phase: Methanol and 0.01 M Dipotassium Hydrogen Phosphate (80:20, v/v)[6][7]

    • Flow Rate: 1.0 mL/min[6][7]

    • Detection Wavelength: 254 nm[6][7]

    • Injection Volume: 20 µL[7]

    • Column Temperature: 27 ± 1°C[7]

  • Standard Solution Preparation:

    • Stock solutions of Erythromycin (400 µg/mL) and Sulfisoxazole (1200 µg/mL) were prepared in the mobile phase.

    • Working standard solutions were prepared by diluting the stock solutions with the mobile phase to the desired concentrations.

  • Sample Solution Preparation:

    • For a suspension formulation, a volume equivalent to 200 mg of Erythromycin and 600 mg of Sulfisoxazole is transferred to a 100 mL volumetric flask.[6]

    • 25 mL of mobile phase is added, and the flask is sonicated for 10 minutes.[6]

    • The volume is made up to 100 mL with the mobile phase and filtered through a 0.45 µm membrane filter.[6]

    • The resulting solution is further diluted with the mobile phase to achieve a final concentration within the linear range of the method.[6]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the drug substances.[8][9][10] The drug was subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed by the proposed HPLC method to assess for any degradation and to ensure the separation of degradation products from the parent peaks.[11]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the HPLC method validation process and the signaling pathway for method development.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation & Reporting MD_Start Start Method Development Optimize_Params Optimize Chromatographic Parameters MD_Start->Optimize_Params System_Suitability Perform System Suitability Tests (SST) Optimize_Params->System_Suitability MD_End Developed Method System_Suitability->MD_End Specificity Specificity (Forced Degradation) MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Final_Method Final Validated Method Validation_Report->Final_Method

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Signaling_Pathway cluster_input Inputs cluster_process Method Development & Validation Process cluster_output Outputs Analyte Erythromycin & Sulfisoxazole Method_Dev Method Development (Column, Mobile Phase, etc.) Analyte->Method_Dev ICH_Guidelines ICH Q2(R1) Validation_Params Validation Parameter Assessment ICH_Guidelines->Validation_Params Method_Dev->Validation_Params Forced_Degradation Forced Degradation Studies Validation_Params->Forced_Degradation Validated_Method Validated Stability-Indicating HPLC Method Validation_Params->Validated_Method Forced_Degradation->Validated_Method Validation_Report Comprehensive Validation Report Validated_Method->Validation_Report

References

A Head-to-Head Examination of Erythromycin/Sulfisoxazole Oral Suspension: Impact of Food on Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacokinetic properties of a combination erythromycin (B1671065) ethylsuccinate and sulfisoxazole (B1682709) acetyl oral suspension reveals significant effects of food on the absorption and overall exposure to both active ingredients. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available pharmacokinetic data to provide a clear understanding of how fasting and non-fasting states alter the systemic availability of this antibiotic combination.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for both erythromycin and sulfisoxazole following the administration of a single dose of PEDIAZOLE® (equivalent to 400 mg of erythromycin and 1200 mg of sulfisoxazole) to 18 adult male subjects.

Pharmacokinetic ParameterErythromycin (Fasting)Erythromycin (Non-Fasting)Sulfisoxazole (Fasting)Sulfisoxazole (Non-Fasting)
Cmax (mg/L) 0.3 ± 0.21.1 ± 0.632.8 ± 7.243.7 ± 8.1
AUC 0-6 (mg·hr/L) 0.7 ± 0.53.5 ± 2.0148.9 ± 30.6196.8 ± 32.5

Data presented as mean ± standard deviation.

Experimental Protocols

While the specific, detailed protocol for the PEDIAZOLE® study is not publicly available, a standard experimental design for a single-dose, crossover bioavailability study is outlined below. This protocol reflects the general methodology employed in such pharmacokinetic assessments.

Study Design: A randomized, single-dose, two-period, two-sequence crossover study.

Subjects: Healthy, non-smoking adult male volunteers, typically between 18 and 45 years of age. Subjects undergo a comprehensive medical screening to ensure good health and the absence of any condition that might interfere with the study.

Drug Administration:

  • Fasting Condition: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of the erythromycin/sulfisoxazole oral suspension with a standardized volume of water. Food is withheld for a specified period (e.g., 4 hours) post-dose.

  • Non-Fasting (Fed) Condition: Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast a short period (e.g., 30 minutes) before drug administration. The oral suspension is then administered with a standardized volume of water.

Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after drug administration. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

Sample Processing and Analysis:

  • Blood samples are centrifuged to separate plasma.

  • Plasma samples are stored frozen (e.g., at -20°C or -80°C) until analysis.

  • The concentrations of erythromycin and sulfisoxazole in the plasma samples are determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate the following pharmacokinetic parameters:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule. This includes AUC from time zero to the last measurable concentration (AUC0-t) and AUC extrapolated to infinity (AUC0-inf).

  • t1/2 (Elimination Half-life): The time required for the plasma concentration to decrease by half.

Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to compare the two conditions (fasting vs. non-fasting). Log-transformed Cmax and AUC data are typically used for statistical comparisons.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of the component drugs and a typical workflow for a pharmacokinetic study.

cluster_erythromycin Erythromycin Mechanism of Action cluster_sulfisoxazole Sulfisoxazole Mechanism of Action Erythromycin Erythromycin Ribosome Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome Binds to Ribosome->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Inhibits Sulfisoxazole Sulfisoxazole DHPS Dihydropteroate Synthetase Sulfisoxazole->DHPS Competitively Inhibits PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid

Caption: Mechanisms of action for erythromycin and sulfisoxazole.

cluster_workflow Pharmacokinetic Study Workflow Subject_Screening Subject Screening & Enrollment Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Period1 Period 1: Drug Administration (Fasting or Non-Fasting) Randomization->Period1 Blood_Sampling1 Serial Blood Sampling Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Sample_Analysis Bioanalysis of Plasma Samples (e.g., HPLC-MS/MS) Blood_Sampling1->Sample_Analysis Period2 Period 2: Crossover Drug Administration Washout->Period2 Blood_Sampling2 Serial Blood Sampling Period2->Blood_Sampling2 Blood_Sampling2->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis

Caption: A typical experimental workflow for a crossover pharmacokinetic study.

Comparative Analysis of Erythromycin and Sulfisoxazole Resistance Mechanisms in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance mechanisms observed in clinical bacterial isolates against two widely used antimicrobial agents: erythromycin (B1671065), a macrolide antibiotic, and sulfisoxazole (B1682709), a sulfonamide. The analysis is supported by a summary of quantitative data on the prevalence of resistance genes, detailed experimental protocols for their identification, and visualizations of the key resistance pathways and workflows.

Overview of Resistance Mechanisms

Resistance to erythromycin and sulfisoxazole in clinical bacteria is primarily driven by acquired genetic elements that encode mechanisms to prevent the drug from reaching its target, modify the target itself, or inactivate the drug.

Erythromycin resistance is predominantly mediated by two main mechanisms:

  • Target Site Modification: The most common mechanism involves the methylation of the 23S ribosomal RNA, the binding site for macrolides. This modification is carried out by methyltransferases encoded by the erm (erythromycin ribosome methylase) genes, such as erm(B), erm(A), and erm(C). This results in the MLSB phenotype, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.

  • Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target. This is mediated by efflux pumps encoded by mef (macrolide efflux) genes, such as mef(A) and mef(E), leading to the M phenotype, which is specific to macrolides.

Sulfisoxazole resistance primarily arises from:

  • Target Bypass: The most prevalent mechanism is the acquisition of alternative, drug-resistant forms of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is the target of sulfonamides. These alternative enzymes are encoded by the sul genes (sul1, sul2, and sul3) and exhibit a low affinity for sulfonamides while retaining their normal function in the folate synthesis pathway.

  • Target Site Mutation: Chromosomal mutations in the folP gene, which encodes the native DHPS, can also reduce the binding affinity of sulfonamides, leading to resistance.

Data Presentation: Prevalence of Resistance Genes

The following tables summarize the prevalence of key resistance genes for erythromycin and sulfisoxazole in various clinical isolates, as reported in several studies. It is important to note that prevalence rates can vary significantly based on geographical location, bacterial species, and the clinical setting from which isolates are collected.

Table 1: Prevalence of Erythromycin Resistance Genes in Selected Clinical Isolates

Bacterial SpeciesResistance Gene(s)Prevalence (%)Study Population/RegionCitation
Streptococcus pneumoniaeerm(B)48ICU patients, Southwest Iran[1]
mef(A)58ICU patients, Southwest Iran[1]
erm(B) and mef(A) (dual)34ICU patients, Southwest Iran[1]
Streptococcus pneumoniaeerm(B) and/or mef(A/E)14 (of total isolates)Porto Alegre, Brazil[2]
Staphylococcus aureuserm(A)5.8Clinical isolates, Egypt
erm(B)7.7Clinical isolates, Egypt
erm(C)82.6Clinical isolates, Egypt
High resistance to Erythromycin78Clinical isolates, Iraq[3]

Table 2: Prevalence of Sulfonamide Resistance Genes in Selected Clinical Isolates

Bacterial SpeciesResistance Gene(s)Prevalence (%)Study Population/RegionCitation
Escherichia coli (Uropathogenic)sul1, sul2, or sul3>97 (among sulfa-resistant strains)Montevideo, Uruguay[2]
Klebsiella pneumoniaesul1 and sul2Present on a multidrug-resistant plasmidMarine bivalves[4]

Table 3: Co-resistance Patterns in Streptococcus pneumoniae

Resistance ProfilePrevalence (%)Study Population/RegionCitation
Trimethoprim/Sulfamethoxazole Resistance68Porto Alegre, Brazil[2]
Erythromycin Resistance15Porto Alegre, Brazil[2]
Penicillin Resistance28Porto Alegre, Brazil[2]
Trimethoprim-Sulfamethoxazole Resistance48ICU patients, Southwest Iran[1][5]
Erythromycin Resistance56ICU patients, Southwest Iran[1][5]

Experimental Protocols

Accurate identification of resistance mechanisms relies on standardized laboratory procedures. Below are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of erythromycin and sulfisoxazole.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in CAMHB to obtain a range of concentrations. Typically, 11 concentrations are used, leaving one well as a positive control (no antibiotic).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a sterility control well (broth only) and a growth control well (broth and inoculum, no antibiotic).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Molecular Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is a rapid and specific method for detecting the presence of resistance genes such as erm, mef, and sul.

Protocol:

  • DNA Extraction:

    • Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target gene (e.g., ermB, mefA, sul1).

    • Add the extracted DNA template to the master mix.

    • Perform PCR amplification using a thermal cycler with the following general conditions (annealing temperatures and extension times should be optimized for each primer set):

      • Initial Denaturation: 95°C for 5-15 minutes.

      • 30-35 Cycles of:

        • Denaturation: 94°C for 30-60 seconds.

        • Annealing: 50-60°C for 30-60 seconds.

        • Extension: 72°C for 60-90 seconds.

      • Final Extension: 72°C for 5-10 minutes.

  • Visualization of PCR Products:

    • Separate the amplified DNA fragments by size using agarose (B213101) gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV light.

    • The presence of a band of the expected size indicates a positive result for the specific resistance gene.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and logical relationships in erythromycin and sulfisoxazole resistance.

Erythromycin_Resistance cluster_erm Target Site Modification (MLS_B Phenotype) cluster_mef Active Efflux (M Phenotype) Erythromycin Erythromycin Ribosome Bacterial Ribosome (23S rRNA) Erythromycin->Ribosome binds to & inhibits Methylated_Ribosome Methylated Ribosome Erythromycin->Methylated_Ribosome binding blocked Efflux_Pump Efflux Pump Erythromycin->Efflux_Pump is expelled by Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis enables erm_gene erm(B), erm(A), erm(C) genes Methylase Ribosomal Methylase erm_gene->Methylase encodes Methylase->Ribosome methylates Methylated_Ribosome->Protein_Synthesis enables (in presence of drug) mef_gene mef(A), mef(E) genes mef_gene->Efflux_Pump encodes

Caption: Mechanisms of Erythromycin Resistance.

Sulfisoxazole_Resistance cluster_sul Target Bypass Sulfisoxazole Sulfisoxazole DHPS_sensitive Dihydropteroate Synthase (DHPS) Sulfisoxazole->DHPS_sensitive competitively inhibits DHPS_resistant Resistant DHPS Sulfisoxazole->DHPS_resistant binding blocked PABA PABA (substrate) PABA->DHPS_sensitive binds to PABA->DHPS_resistant binds to Folic_Acid_Pathway Folic Acid Synthesis DHPS_sensitive->Folic_Acid_Pathway enables sul_genes sul1, sul2, sul3 genes sul_genes->DHPS_resistant encode DHPS_resistant->Folic_Acid_Pathway enables (in presence of drug) Co_resistance_Mechanism Logical Relationship of Co-resistance Plasmid Conjugative Plasmid / Transposon intI1 intI1 (Integrase gene) Plasmid->intI1 can carry ermB_gene erm(B) (Macrolide resistance) Plasmid->ermB_gene can carry Gene_Cassette Gene Cassette Array (e.g., dfr, aad) intI1->Gene_Cassette integrates sul1 sul1 (Sulfonamide resistance) Gene_Cassette->sul1 Experimental_Workflow start Clinical Isolate culture Bacterial Culture & Isolation start->culture ast Antimicrobial Susceptibility Testing (Broth Microdilution) culture->ast dna_extraction Genomic DNA Extraction culture->dna_extraction mic Determine MIC (Resistant / Susceptible) ast->mic mic->dna_extraction If Resistant end Correlate Genotype with Phenotype mic->end pcr Multiplex PCR for erm, mef, sul genes dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel analysis Analyze Gene Presence/ Absence gel->analysis analysis->end

References

Evaluating the Synergistic Potential of Erythromycin/Sulfisoxazole with Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A noticeable gap in current research is the lack of specific studies evaluating the synergistic effects of the fixed combination of erythromycin (B1671065)/sulfisoxazole with other antimicrobial agents. While this combination product is established for treating specific infections, particularly otitis media in children, its potential for synergistic activity when combined with other antibiotic classes remains largely unexplored in publicly available literature. This guide, therefore, aims to provide a comparative overview based on the synergistic activities of its individual components, erythromycin and sulfonamides (like sulfisoxazole), with other antimicrobials. The data presented herein is extrapolated from studies on these individual agents and serves to highlight potential areas for future research into the synergistic capabilities of the combined product.

Synergistic Potential of Erythromycin

Erythromycin, a macrolide antibiotic, acts by inhibiting bacterial protein synthesis. Its synergistic potential with other antibiotic classes has been investigated against various pathogens.

With Beta-Lactams

The combination of erythromycin with beta-lactam antibiotics has shown varied results. One study investigating this combination against gram-negative respiratory pathogens found no instances of antagonism. However, synergy was only observed in a limited number of isolates, specifically one Enterobacter cloacae isolate with ceftizoxime (B193995) and another with cefotaxime. For the majority of the tested organisms, the combination showed an additive or indifferent effect.

With Aminoglycosides

More promising synergistic interactions have been observed between erythromycin and aminoglycosides. In a study examining combinations against Escherichia coli, a synergistic effect was noted in over 30% of the tested isolates when erythromycin was combined with aminoglycosides such as amikacin, gentamicin, and sisomicin. This suggests a potentially beneficial interaction that could enhance the activity against certain gram-negative bacteria. Another study also pointed to the potential for a synergistic combination of streptomycin (B1217042) and erythromycin.[1]

Synergistic Potential of Sulfonamides (Sulfisoxazole)

Sulfisoxazole is a sulfonamide antibiotic that inhibits the synthesis of folic acid in bacteria. The synergistic effects of sulfonamides are well-documented, most notably in the combination with trimethoprim (B1683648) (co-trimoxazole).

With Other Antibiotics

Research has demonstrated the synergistic potential of sulfonamides with other classes of antibiotics. For instance, an in vitro study reported a synergistic and bactericidal effect when sulfonamides were combined with polymyxins against Proteus sp.[2][3] This is significant as Proteus species are often intrinsically resistant to polymyxins alone.

Furthermore, studies on co-trimoxazole (B1683656) (sulfamethoxazole-trimethoprim) can provide insights into the synergistic behavior of sulfonamides. A study on the in vitro interaction of co-trimoxazole and amoxicillin (B794) against resistant bacterial strains, including Streptococcus pyogenes, Streptococcus pneumoniae, and Salmonella typhi, demonstrated a synergistic effect.[4][5] The combination led to a drastic reduction in the minimum inhibitory concentrations (MICs) of both drugs.[4][5]

Data Summary

The following table summarizes the findings from studies on the synergistic effects of erythromycin and sulfonamides with other antimicrobial agents. It is important to reiterate that these studies did not specifically test the erythromycin/sulfisoxazole combination.

Antibiotic ComponentCombination Agent(s)Target Organism(s)Key Findings
ErythromycinBeta-Lactams (cefotaxime, ceftizoxime, etc.)Gram-negative respiratory pathogensNo antagonism; synergy in rare isolates of Enterobacter cloacae.
ErythromycinAminoglycosides (amikacin, gentamicin, sisomicin)Escherichia coliSynergistic effect in over 30% of isolates.
SulfonamidesPolymyxinsProteus sp.In vitro synergy observed.[2][3]
Co-trimoxazole (Sulfamethoxazole-Trimethoprim)AmoxicillinStreptococcus pyogenes, Streptococcus pneumoniae, Salmonella typhiSynergistic interaction with a significant reduction in MICs.[4][5]

Experimental Protocols

The evaluation of antimicrobial synergy is commonly performed using the checkerboard broth microdilution method. This technique allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Checkerboard Broth Microdilution Assay Protocol
  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a concentration significantly higher than their expected MIC. A series of twofold dilutions are then made for each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of Drug A are added to each well. Along the y-axis, decreasing concentrations of Drug B are added. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria), are also included.

  • Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated for each combination showing growth inhibition using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Indifference (or Additive): 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizing Experimental Workflow and Mechanisms

To better understand the processes involved in evaluating synergy and the mechanisms of action of erythromycin and sulfisoxazole, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Drug A Dilutions D Dispense Drug Dilutions into 96-Well Plate A->D B Prepare Drug B Dilutions B->D C Prepare Bacterial Inoculum E Inoculate Plate C->E D->E F Incubate at 35-37°C for 16-20h E->F G Read MICs F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Indifference, Antagonism) H->I Mechanism_of_Action cluster_erythromycin Erythromycin cluster_sulfisoxazole Sulfisoxazole cluster_bacterial_cell Bacterial Cell Ery Erythromycin Ribosome 50S Ribosomal Subunit Ery->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Growth Bacterial Growth & Replication Protein_Synth->Growth Sulf Sulfisoxazole DHPS Dihydropteroate Synthase Sulf->DHPS Competitively Inhibits PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate for DHF Dihydrofolic Acid DHPS->DHF Produces DHF->Growth Essential for DNA Synthesis

References

A Comparative Analysis of the Adverse Effect Profiles of Erythromycin/Sulfisoxazole and Azithromycin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adverse effect profiles of the antibiotic combination erythromycin (B1671065)/sulfisoxazole and the macrolide antibiotic azithromycin (B1666446), based on available data from animal models. The information is intended to assist researchers and professionals in drug development in understanding the potential toxicological differences between these therapeutic agents.

Data Presentation: Comparative Adverse Effects

The following tables summarize the quantitative and qualitative adverse effects of erythromycin/sulfisoxazole and azithromycin observed in various animal models.

Table 1: Acute Toxicity
DrugAnimal ModelRoute of AdministrationLD50Source
ErythromycinMouseIntravenous (i.v.)360 mg/kg[1]
MouseOral (p.o.)4000 mg/kg[1]
AzithromycinMouseIntravenous (i.v.)825 mg/kg[1]
MouseOral (p.o.)10,000 mg/kg[1]
This compound--Data not available

LD50: Median lethal dose.

Table 2: Gastrointestinal Adverse Effects
DrugAnimal ModelObserved EffectsQuantitative DataSource
ErythromycinDogEmesis, irregular bursts of spike potentials in the gastrointestinal tract.Emesis occurred in all fasted dogs.[2]
DogInterruption of basal motility pattern.-[2]
AzithromycinDogNo disturbance to gastrointestinal motility, no signs of discomfort.-
This compound--Data not available
Table 3: Hepatic Adverse Effects
DrugAnimal ModelObserved EffectsQuantitative DataSource
Erythromycin (estolate)RatSignificant elevation of NADPH-cytochrome c reductase, erythromycin N-demethylase, and total cytochrome P-450 content. Formation of stable cytochrome P-450-metabolite complex.3.2-fold increase in erythromycin N-demethylase.[3]
AzithromycinRatSignificant elevation of N-demethylase only. No increase in total cytochrome P-450 content or NADPH-cytochrome c reductase. No complexed cytochrome P-450 detected.2.5-fold increase in N-demethylase.[3]
This compound--Data not available
Table 4: Cardiovascular Adverse Effects
DrugAnimal ModelObserved EffectsQuantitative DataSource
ErythromycinRatQTc interval prolongation.Potency for QTc prolongation: 63.5 ms・ml/μg.[4]
AzithromycinRatQTc interval prolongation.Potency for QTc prolongation: 0.989 ms・ml/μg.[4]
DogNo electrophysiological effects at therapeutic doses.-[5]
This compound--Data not available

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on established guidelines and practices in toxicology and pharmacology research.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity, expressed as the median lethal dose (LD50), is determined in rodents following the OECD Guidelines for the Testing of Chemicals, specifically Test Guidelines 401, 420, 423, or 425.[6][7][8][9]

  • Animal Model: Typically, young adult rats or mice of a single sex are used.

  • Procedure: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.

  • Observation: Animals are observed for mortality, signs of toxicity (e.g., changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior), and body weight changes over a period of at least 14 days.[8]

  • Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis.

Evaluation of Gastrointestinal Motility in Dogs

Gastrointestinal motility can be assessed in conscious dogs using various methods, including the administration of wireless motility capsules.

  • Animal Model: Healthy adult dogs are typically used.

  • Procedure: Following a standardized meal, a wireless motility capsule that measures pH, pressure, and temperature is orally administered to the dog.[10][11][12] The animal's gastrointestinal transit times (gastric emptying time, small and large bowel transit time) are monitored.[10]

  • Data Collection: Data from the capsule is transmitted to an external receiver and analyzed to determine various motility parameters.

  • Intervention: The effects of the test compounds (erythromycin or azithromycin) on these parameters are then evaluated and compared to a baseline or placebo control.

Assessment of Drug-Induced Liver Injury in Rats

Drug-induced liver injury is evaluated through a combination of biochemical analysis of serum and histopathological examination of liver tissue.

  • Animal Model: Male Sprague-Dawley rats are a commonly used model.

  • Procedure: The test substance is administered orally at various doses for a specified period (e.g., 7 consecutive days).

  • Serum Analysis: At the end of the treatment period, blood samples are collected to measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as total bilirubin.[13]

  • Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[6][14] The stained sections are then examined under a microscope to assess for any pathological changes, such as necrosis, inflammation, steatosis, and cholestasis.[6][9][13][14]

Cardiovascular Safety Assessment in Conscious Dogs

The assessment of cardiovascular safety, particularly the potential for QT interval prolongation, is often conducted in conscious, telemetered dogs.[15]

  • Animal Model: Beagle dogs are frequently used for these studies.

  • Procedure: Dogs are surgically implanted with telemetry devices that allow for the continuous monitoring of electrocardiogram (ECG) and blood pressure in freely moving, conscious animals.[15]

  • Data Collection: Following administration of the test substance, ECG data is continuously recorded and analyzed to measure various parameters, including the heart rate and the QT interval, which is corrected for heart rate (QTc).

  • Data Analysis: The changes in QTc interval from baseline are calculated and compared between treatment groups.

Mandatory Visualizations

Experimental Workflow for Comparative Toxicity Assessment

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-chronic Toxicity cluster_2 Phase 3: Specific Organ Toxicity A Animal Acclimatization (Rats/Mice) B Dose Range Finding Study A->B C Single High-Dose Administration (Oral Gavage) B->C D 14-Day Observation (Mortality, Clinical Signs) C->D E LD50 Calculation D->E N Data Analysis & Comparison E->N F Animal Selection (Rats/Dogs) G Repeated Dose Administration (e.g., 28 days) F->G H In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) G->H I Sample Collection (Blood, Urine) G->I J Terminal Procedures (Necropsy, Organ Weights, Histopathology) H->J I->J J->N K Cardiotoxicity Assessment (Telemetered Dogs) K->N L Hepatotoxicity Assessment (Rats) L->N M Gastrointestinal Motility (Dogs) M->N

Caption: A generalized workflow for the comparative assessment of drug toxicity in animal models.

Signaling Pathway of Erythromycin-Induced Gastrointestinal Effects

G Erythromycin Erythromycin MotilinReceptor Motilin Receptor (Gq-protein coupled) Erythromycin->MotilinReceptor Agonist Binding PLC Phospholipase C (PLC) MotilinReceptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release from Sarcoplasmic Reticulum IP3->CaRelease PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction CaRelease->Contraction PKC->Contraction

Caption: Erythromycin acts as a motilin receptor agonist, initiating a signaling cascade that leads to gastrointestinal smooth muscle contraction.

Proposed Signaling Pathway of Sulfonamide-Induced Hypersensitivity

G Sulfonamide Sulfonamide Antibiotic Metabolism Metabolism (e.g., CYP450) Sulfonamide->Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Nitroso-sulfamethoxazole) Metabolism->ReactiveMetabolite ProteinBinding Covalent Binding to Cellular Proteins ReactiveMetabolite->ProteinBinding Hapten Hapten-Carrier Complex ProteinBinding->Hapten APC Antigen Presenting Cell (APC) Hapten->APC Uptake & Processing TCell T-Cell APC->TCell Presentation ImmuneResponse Immune Response (e.g., Cytokine Release, Cytotoxicity) TCell->ImmuneResponse Activation

Caption: A simplified representation of the hapten hypothesis for sulfonamide-induced hypersensitivity reactions.

Comparative Logic of Adverse Effect Profiles

G cluster_GI Gastrointestinal Effects cluster_Hepatic Hepatic Effects cluster_Cardiac Cardiovascular Effects cluster_Hypersensitivity Hypersensitivity ErythromycinSulfisoxazole Erythromycin/ Sulfisoxazole GI_E High Incidence (Motilin Agonism) ErythromycinSulfisoxazole->GI_E Hepatic_E CYP450 Inhibition (Drug Interactions) ErythromycinSulfisoxazole->Hepatic_E Cardiac_E Higher Risk of QTc Prolongation ErythromycinSulfisoxazole->Cardiac_E Hypersensitivity_ES Sulfonamide Component (Potential for Severe Skin Reactions) ErythromycinSulfisoxazole->Hypersensitivity_ES Azithromycin Azithromycin GI_A Lower Incidence Azithromycin->GI_A Hepatic_A Minimal CYP450 Interaction Azithromycin->Hepatic_A Cardiac_A Lower Risk of QTc Prolongation Azithromycin->Cardiac_A Hypersensitivity_A Macrolide-related (Generally less severe) Azithromycin->Hypersensitivity_A

Caption: A logical comparison of the key adverse effect profiles of this compound and Azithromycin.

References

The Enduring Efficacy of Erythromycin/Sulfisoxazole Against Ampicillin-Resistant Haemophilus influenzae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of ampicillin-resistant Haemophilus influenzae has necessitated a continual evaluation of alternative therapeutic agents. Among the established options, the combination of erythromycin (B1671065) and sulfisoxazole (B1682709) has demonstrated notable clinical efficacy, particularly in the treatment of acute otitis media (AOM) in pediatric populations. This guide provides a comparative analysis of erythromycin/sulfisoxazole, contextualized with alternative treatments, and supported by available clinical and in vitro data. Due to a notable absence of publicly available preclinical in vivo studies in animal models for this specific combination against ampicillin-resistant H. influenzae, this guide will focus on summarizing the existing clinical evidence and in vitro susceptibility data.

Clinical Efficacy in Acute Otitis Media

Clinical studies, primarily in pediatric patients with AOM, have substantiated the effectiveness of this compound in eradicating ampicillin-resistant H. influenzae. The combination leverages the synergistic antimicrobial actions of a macrolide and a sulfonamide to provide a broad spectrum of activity.

A study on children with persistent AOM who had previously failed ampicillin (B1664943) therapy found that treatment with erythromycin ethylsuccinate (40 mg/kg/day) and sulfisoxazole (100 to 150 mg/kg/day) was effective.[1] In this cohort, 35% of Haemophilus strains isolated from middle ear exudate were ampicillin-resistant, with the vast majority (28 out of 29) producing beta-lactamase.[1] Following a 10-day course of the combination therapy, 18 of 29 patients presented with normal tympanic membranes, and of the 11 who initially had middle ear effusion, 7 experienced clearance.[1]

In a double-blind, comparative study against amoxicillin (B794) for AOM, this compound demonstrated a cure rate of 88% (7 out of 8 cases) for infections caused by ampicillin-resistant Haemophilus species.[2] This was comparable to the single case of ampicillin-resistant H. influenzae treated with amoxicillin that resulted in a cure.[2] For all Haemophilus species infections (including ampicillin-susceptible strains), the cure rates were 83% for this compound and 84% for amoxicillin.[2]

Treatment Group Pathogen Number of Patients Clinical Cure Rate Reference
This compoundAmpicillin-Resistant H. influenzae888%[2]
AmoxicillinAmpicillin-Resistant H. influenzae1100%[2]
This compoundAll Haemophilus species1483%[2]
AmoxicillinAll Haemophilus species3184%[2]

In Vitro Susceptibility

While comprehensive in vivo data is lacking, in vitro susceptibility studies provide valuable insights into the activity of this compound against H. influenzae. It is important to note that H. influenzae is often only moderately susceptible to erythromycin alone. However, the combination with a sulfonamide demonstrates synergistic activity.

One study noted that while erythromycin and sulfisoxazole individually were relatively inactive against a large collection of clinical H. influenzae isolates, the combination of erythromycin-sulfisoxazole was more active than erythromycin alone. Another study examining various antibiotics found that cefaclor (B193732) and erythromycin were the least active single agents against a collection of 126 H. influenzae strains, with 35.6% having erythromycin MICs of greater than 8 µg/ml.[3] However, a separate study focusing on ampicillin-resistant strains found that nine out of ten beta-lactamase producing isolates had erythromycin MICs of 2.0 mg/L or less, suggesting potential utility with newer formulations that achieve higher blood levels.[4]

Comparison with Alternative Agents

The therapeutic landscape for ampicillin-resistant H. influenzae infections has evolved, with several alternatives to this compound available. The choice of agent often depends on the site and severity of infection, local resistance patterns, and patient factors.

Antibiotic Class Examples General Efficacy against Ampicillin-Resistant H. influenzae
Beta-lactam/Beta-lactamase Inhibitor Combinations Amoxicillin-clavulanateGenerally effective against beta-lactamase producing strains.[5]
Third-generation Cephalosporins Ceftriaxone, CefotaximeHighly effective and often recommended for serious infections like meningitis.[5]
Fluoroquinolones Levofloxacin, Ciprofloxacin, MoxifloxacinDemonstrate excellent activity against H. influenzae.[5]
Other Macrolides Azithromycin, ClarithromycinMay have activity, but resistance can be an issue.
Tetracyclines DoxycyclineAn alternative for respiratory tract infections.
Trimethoprim-Sulfamethoxazole Co-trimoxazoleCan be effective, but resistance rates are reported to be high in some regions.[5]

Experimental Protocols

As no specific in vivo animal studies for this compound against ampicillin-resistant H. influenzae were identified, a generalized experimental protocol for assessing antibiotic efficacy in a murine model of H. influenzae infection is provided below. This serves as a template for how such a study could be designed.

Generalized Murine Model of H. influenzae Respiratory Tract Infection
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A well-characterized clinical isolate of ampicillin-resistant, beta-lactamase-producing H. influenzae.

  • Inoculum Preparation: The bacterial strain is grown in a suitable broth (e.g., brain heart infusion supplemented with hemin (B1673052) and NAD) to mid-log phase. The bacterial suspension is then washed and diluted in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection: Mice are anesthetized and intranasally inoculated with the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 24 hours), mice are treated with the test compounds (e.g., this compound, amoxicillin-clavulanate) or a vehicle control, administered orally or via an appropriate route for a specified duration (e.g., twice daily for 3 days).

  • Efficacy Assessment:

    • Bacterial Load: At various time points post-treatment, subsets of mice are euthanized, and their lungs and/or middle ear bullae are aseptically harvested. Tissues are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).

    • Survival: In a separate cohort, mice are monitored for a defined period (e.g., 14 days) to assess survival rates.

  • Data Analysis: Bacterial loads are typically log-transformed and compared between treatment groups and the control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.

Visualizations

Mechanism of Action of this compound

G cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folic Acid Pathway THF Tetrahydrofolic Acid DHF->THF Purines Purines THF->Purines DNA DNA Synthesis Purines->DNA Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Erythromycin Erythromycin Erythromycin->Inhibition1 Sulfisoxazole Sulfisoxazole Sulfisoxazole->Inhibition2 Inhibition1->Ribosome Inhibition2->DHPS

Caption: Synergistic inhibition of bacterial growth by erythromycin and sulfisoxazole.

Generalized Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome Strain Select Ampicillin-Resistant H. influenzae Strain Inoculum Prepare Bacterial Inoculum Strain->Inoculum Infection Infect Animal Model (e.g., Murine) Inoculum->Infection Treatment Administer Treatment (this compound vs. Alternatives) Infection->Treatment Bacterial_Load Determine Bacterial Load in Tissues Treatment->Bacterial_Load Survival Monitor Survival Rates Treatment->Survival Efficacy Compare Efficacy of Treatments Bacterial_Load->Efficacy Survival->Efficacy

Caption: Generalized workflow for in vivo antibiotic efficacy testing.

References

Inter-Laboratory Validation of Susceptibility Testing Methods for Erythromycin and Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used susceptibility testing methods for erythromycin (B1671065) and sulfonamides. The data presented is synthesized from various inter-laboratory validation and comparison studies to offer an objective overview of method performance. This document is intended to assist researchers, scientists, and drug development professionals in selecting appropriate testing methodologies and understanding their comparative performance characteristics.

Data Presentation: Comparative Performance of Susceptibility Testing Methods

The following tables summarize the performance of different susceptibility testing methods for erythromycin and sulfonamides based on data from multiple studies. The key performance indicators include categorical agreement (CA), essential agreement (EA), and error rates (very major, major, and minor).

Table 1: Performance Comparison of Susceptibility Testing Methods for Erythromycin

Method ComparisonOrganism(s)Categorical Agreement (CA)Essential Agreement (EA)Very Major Error (VME)Major Error (ME)Minor Error (mE)Reference(s)
Etest vs. Broth MicrodilutionRhodococcus equi85.1% - 100%70.3%At least one detectedDetected in 4/18 comparisonsDetected in 17/18 comparisons[1]
Disk Diffusion vs. Broth MicrodilutionRhodococcus equi85.1%Not ApplicableAt least one detectedDetectedDetected[1]
Etest vs. Broth MicrodilutionCoryneform bacteria93.7%87% (within ±1 dilution)0.9%1.2%4.2%[2]
Disk Diffusion vs. Broth MicrodilutionCoryneform bacteria93.7%Not Applicable1.5%0.5%4.2%[2]
Automated System (MS-2) vs. Conventional MethodsVarious pathogens94% (essential agreement)94.8% (essential agreement)Not specifiedNot specifiedNot specified[3]
Automated System vs. Disk DiffusionEnterococcus spp.>80%Not ApplicableNot specified20.7%Not specified[4]
Broth Microdilution vs. Agar (B569324) Disk DiffusionBovine mastitis pathogens80.7% (overall)Not Applicable0.2%DetectedDetected[5]

Table 2: Performance Comparison of Susceptibility Testing Methods for Sulfonamides

Method ComparisonDrugOrganism(s)Key FindingsReference(s)
Disk Diffusion vs. Agar DilutionSulfadiazine, SulfathiazoleNeisseria meningitidisComplete correlation between zone diameters and MICs.[6]
Disk Diffusion vs. Agar DilutionSulfisoxazoleNeisseria meningitidisFalse susceptible and false resistant readings obtained.[6]
Broth Microdilution vs. Agar Disk DiffusionTrimethoprim/SulfonamidesBovine mastitis pathogensOverall agreement of 80.7% between methods.[5]

Experimental Protocols

Detailed methodologies for the principal susceptibility testing methods are outlined below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the same morphological type from an agar plate culture.

  • Touch the top of each colony with a sterile loop or needle.

  • Transfer the growth to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (usually 2 to 6 hours).

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This results in a suspension containing approximately 1 x 10⁸ CFU/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Test Procedure:

  • Dispense serial twofold dilutions of the antimicrobial agent in broth into the wells of a microtiter plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

c. Interpretation:

  • Following incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

a. Inoculum Preparation:

  • Prepare a standardized inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).

b. Test Procedure:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3 to 5 minutes, but no more than 15 minutes.

  • Aseptically apply antimicrobial-impregnated disks to the surface of the agar.

  • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

c. Interpretation:

  • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints provided by CLSI or EUCAST.

Etest (Gradient Diffusion Method)

The Etest is a quantitative method that determines the MIC using a predefined, continuous concentration gradient of an antibiotic on a plastic strip.

a. Inoculum Preparation and Inoculation:

  • Prepare a standardized inoculum and inoculate a Mueller-Hinton agar plate as described for the disk diffusion method.

b. Test Procedure:

  • Aseptically apply the Etest strip to the surface of the inoculated agar plate.

  • Incubate the plate at 35°C for 16 to 20 hours in ambient air.

c. Interpretation:

  • After incubation, an elliptical zone of inhibition will be visible.

  • The MIC is read at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Visualizations

The following diagrams illustrate the workflows for the described susceptibility testing methods.

BrothMicrodilutionWorkflow cluster_prep Inoculum Preparation cluster_testing Testing Procedure cluster_interpretation Interpretation start Select Colonies turbidity Adjust to 0.5 McFarland start->turbidity dilution Dilute to Final Concentration turbidity->dilution inoculate Inoculate Microtiter Plate dilution->inoculate dispense Dispense Antibiotic Dilutions dispense->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

DiskDiffusionWorkflow cluster_prep Inoculum Preparation cluster_testing Testing Procedure cluster_interpretation Interpretation start_dd Select Colonies turbidity_dd Adjust to 0.5 McFarland start_dd->turbidity_dd inoculate_plate Inoculate Agar Plate turbidity_dd->inoculate_plate apply_disks Apply Antibiotic Disks inoculate_plate->apply_disks incubate_dd Incubate at 35°C for 16-20h apply_disks->incubate_dd measure_zones Measure Zone Diameters incubate_dd->measure_zones interpret_results Interpret S/I/R measure_zones->interpret_results EtestWorkflow cluster_prep_etest Inoculum Preparation cluster_testing_etest Testing Procedure cluster_interpretation_etest Interpretation start_etest Select Colonies turbidity_etest Adjust to 0.5 McFarland start_etest->turbidity_etest inoculate_plate_etest Inoculate Agar Plate turbidity_etest->inoculate_plate_etest apply_strip Apply Etest Strip inoculate_plate_etest->apply_strip incubate_etest Incubate at 35°C for 16-20h apply_strip->incubate_etest read_intersection Read MIC at Ellipse Intersection incubate_etest->read_intersection interpret_mic Interpret S/I/R read_intersection->interpret_mic

References

Safety Operating Guide

Proper Disposal of Erythromycin/Sulfisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of pharmaceutical waste is paramount for laboratory safety, environmental protection, and regulatory adherence. This guide provides essential information and step-by-step procedures for the proper disposal of Erythromycin (B1671065)/sulfisoxazole (B1682709), a combination antibiotic, tailored for researchers, scientists, and drug development professionals.

Improper disposal of antibiotics like erythromycin and sulfisoxazole can contribute to environmental contamination and the development of antimicrobial resistance. Erythromycin is known for its potential persistence in the environment and high acute toxicity to aquatic organisms. Similarly, sulfonamides like sulfisoxazole can be toxic to aquatic life, including algae and fish, and may lead to genotoxic effects. Therefore, strict adherence to established disposal protocols is crucial.

Regulatory Framework

The primary federal body overseeing pharmaceutical waste in the United States is the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA). Many states have their own, often more stringent, regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step-by-Step Disposal Procedures for Erythromycin/Sulfisoxazole in a Laboratory Setting

The appropriate disposal method for this compound depends on its form (e.g., stock solution, used culture media, solid waste).

1. Unused or Expired Stock Solutions (Concentrated):

  • Classification: Concentrated stock solutions of this compound should be treated as hazardous chemical waste.[1]

  • Procedure:

    • Do not drain dispose.

    • Collect the solution in a designated, properly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents (this compound solution).

    • Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

2. Used Cell Culture Media Containing this compound:

  • Deactivation: While some antibiotics, including erythromycin, can be destroyed by autoclaving, it is crucial to confirm this with your institution's EHS guidelines. Sulfisoxazole's heat stability can vary.

  • Procedure:

    • Collect the used media in a biohazard bag or a designated container for liquid biohazardous waste.

    • Autoclave the waste according to your institution's standard operating procedures for biohazardous liquid waste.

    • After autoclaving and cooling, the decontaminated media may be eligible for drain disposal, only if permitted by your local wastewater authority and institutional policy. Always verify this before proceeding.

3. Solid Waste (e.g., contaminated labware, gloves, weighing papers):

  • Classification: Solid waste contaminated with this compound should be considered chemical waste.

  • Procedure:

    • Collect all contaminated solid materials in a designated hazardous waste container.

    • The container should be clearly labeled as "Hazardous Waste" and list the chemical contaminants.

    • Manage the container as per your institution's hazardous waste disposal procedures.

4. Empty Containers:

  • Procedure:

    • For containers that held liquid formulations, triple-rinse with a suitable solvent (e.g., water or as specified in the Safety Data Sheet).

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular non-hazardous waste or recycled, in accordance with institutional policies.

Environmental Ecotoxicity Data

The following table summarizes the ecotoxicity data for Erythromycin and Sulfamethoxazole (a closely related and commonly studied sulfonamide used as a proxy for Sulfisoxazole). This data highlights the potential environmental impact of these compounds on aquatic organisms.

AntibioticOrganismEndpointValueReference
Erythromycin Daphnia magna (Water flea)21-day No Observable Effect Concentration (NOEC)179 µg/L[2][3]
Pseudokirchneriella subcapitata (Green algae)72-hour EC50 (growth inhibition)0.02 mg/L[4]
Sulfamethoxazole Daphnia magna (Water flea)48-hour EC5043.97 - 189.2 mg/L
Lemna minor (Duckweed)7-day EC503.07 mg/L
Aliivibrio fischeri (Bacteria)30-minute EC50> 1.5 mg/L

EC50: The concentration of a substance that causes a 50% effect (e.g., mortality, growth inhibition) in a test population over a specified period. NOEC: The highest concentration of a substance at which no statistically significant adverse effect is observed in a test population over a specified period.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific ecotoxicity studies cited are typically found within the full-text scientific publications, which may not be publicly accessible. However, these studies generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) for testing the toxicity of chemicals to aquatic organisms. A general overview of these methods includes:

  • Algal Growth Inhibition Test (similar to OECD 201): A culture of a specific algae species is exposed to various concentrations of the test substance over a period of several days. The growth of the algae is measured at regular intervals (e.g., by cell counts or fluorescence) and compared to a control group to determine the concentration at which growth is inhibited.

  • Daphnia sp. Acute Immobilisation Test (similar to OECD 202): Young daphnids are exposed to a range of concentrations of the test substance for a defined period (typically 48 hours). The number of immobilized daphnids is recorded at specified time points to determine the EC50.

  • Fish, Acute Toxicity Test (similar to OECD 203): Fish of a particular species are exposed to the test substance in a controlled environment for a set duration (e.g., 96 hours). Mortality and other observable effects are recorded to determine the LC50 (lethal concentration for 50% of the population).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_form cluster_types cluster_actions cluster_final start This compound Waste Generated form_q What is the form of the waste? start->form_q stock_solution Concentrated Stock Solution form_q->stock_solution Liquid Stock culture_media Used Culture Media form_q->culture_media Liquid Media solid_waste Contaminated Solid Waste (e.g., gloves, labware) form_q->solid_waste Solid empty_container Empty Container form_q->empty_container Container hazardous_waste Collect in Labeled Hazardous Waste Container stock_solution->hazardous_waste autoclave Autoclave per Institutional Protocol culture_media->autoclave solid_waste->hazardous_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse waste_pickup Dispose via EHS Hazardous Waste Pickup hazardous_waste->waste_pickup drain_disposal Drain Disposal (if permitted) autoclave->drain_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash_recycle Dispose as Non-Hazardous Trash/Recycle triple_rinse->trash_recycle After rinsing & defacing label collect_rinsate->hazardous_waste

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Erythromycin/Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Erythromycin/sulfisoxazole is paramount. This guide provides essential, step-by-step safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with powder-free nitrile rubber gloves.[1][2]Nitrile gloves offer good chemical resistance.[2] Double gloving is recommended for handling hazardous drugs to prevent contamination.[1][3] Powder-free gloves are advised to avoid contamination of the work area.[1][3]
Eye and Face Protection Chemical safety goggles with side shields.[4][5] A face shield should be worn in addition to goggles when there is a risk of splashes.[6]Erythromycin can cause serious eye irritation.[7] Goggles protect against splashes, and a face shield offers a broader range of protection for the face.[6]
Respiratory Protection A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.[6]This is crucial to prevent inhalation of the substance, which may cause allergic reactions or asthma symptoms.[7]
Body Protection A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1]This protects the skin from potential contact with the chemical. The gown should be changed immediately if contaminated.
Foot Protection Closed-toe shoes. Safety shoes are recommended in a laboratory setting.[8]Protects feet from spills and falling objects.

Operational Plan for Handling this compound

A clear, step-by-step operational plan ensures consistency and safety in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5]

  • The storage area should be clearly marked.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols.[5][9]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Measure and weigh the required amount of the substance carefully to avoid spills.

  • If a spill occurs, clean it up immediately according to laboratory protocols.[5][9]

3. Post-Handling:

  • After handling, decontaminate the work surfaces with an appropriate cleaning agent.[9]

  • Carefully remove and dispose of PPE as contaminated waste.

  • Wash hands thoroughly with soap and water after removing gloves.[1][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Expired this compound Should be disposed of as hazardous waste.[5] Do not dispose of it in regular trash or down the drain.[4][10] Follow all local, state, and federal regulations for chemical waste disposal.[11]
Contaminated Labware (e.g., beakers, stir rods) Decontaminate if possible. Otherwise, dispose of as hazardous waste.
Contaminated Personal Protective Equipment (PPE) Dispose of in a designated hazardous waste container immediately after use.[1]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to laboratory procedures.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G A Receive and Inspect Chemical B Store in Designated Area A->B C Don Appropriate PPE B->C D Prepare Work Area (Fume Hood) C->D E Weigh and Handle Chemical D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Doff and Dispose of PPE G->H I Dispose of Chemical Waste H->I J Wash Hands I->J

Caption: Experimental workflow for safe handling of this compound.

Hierarchy of Controls for Safe Handling

To effectively manage risks associated with handling this compound, a hierarchy of controls should be implemented.

G A Elimination/Substitution B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles)

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.